Product packaging for 3-Pentafluoroethyl-1h-pyrazin-2-one(Cat. No.:CAS No. 1286743-80-3)

3-Pentafluoroethyl-1h-pyrazin-2-one

Cat. No.: B1458274
CAS No.: 1286743-80-3
M. Wt: 214.09 g/mol
InChI Key: RSAQDMXYNJUNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentafluoroethyl-1H-pyrazin-2-one is a chemical reagent designed for research and development applications, strictly for professional laboratory use. Compounds featuring a pyrazin-2-one core and fluorine-rich substituents, like the pentafluoroethyl group, are of significant interest in medicinal and agrochemical research . The strong electron-withdrawing nature and lipophilicity of the pentafluoroethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable structural motif in the design of bioactive molecules . This reagent serves as a versatile synthetic intermediate for constructing more complex structures. Potential research applications include its use as a precursor in the synthesis of potential pharmaceutical candidates, such as enzyme inhibitors, and in the development of novel agrochemicals like herbicides and fungicides . Researchers can functionalize the core structure through various reactions to explore structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F5N2O B1458274 3-Pentafluoroethyl-1h-pyrazin-2-one CAS No. 1286743-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-4(14)13-2-1-12-3/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAQDMXYNJUNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proposed Synthetic Pathway for 3-Pentafluoroethyl-1H-pyrazin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-Pentafluoroethyl-1H-pyrazin-2-one, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of a documented synthesis for this specific molecule, this paper details a scientifically plausible route based on established chemical transformations of analogous fluorinated compounds. The proposed synthesis involves a key cyclocondensation reaction between a pentafluoroethyl-substituted α-ketoester and a protected diamine, followed by deprotection. This document provides detailed, theoretical experimental protocols, a comprehensive table of reactants and intermediates, and a logical workflow diagram to guide researchers in the synthesis of this target compound.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The pyrazin-2-one scaffold is a prevalent core in numerous biologically active compounds. The incorporation of a pentafluoroethyl group at the 3-position of the 1H-pyrazin-2-one ring is anticipated to yield novel compounds with unique biological activities. This guide provides a detailed theoretical framework for the synthesis of this compound, addressing a current gap in the available scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the cyclocondensation of a suitable α-ketoester, ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate, with a protected ethylene diamine derivative, followed by a deprotection step to yield the final product. This approach is predicated on the well-established reactivity of α-ketoesters with 1,2-diamines to form pyrazinone structures.

Logical Workflow of the Proposed Synthesis

G A Ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate C Cyclocondensation A->C B N-Boc-ethylenediamine B->C D 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one C->D E Deprotection (Acid-catalyzed) D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Theoretical)

Step 1: Synthesis of 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one

This step involves the cyclocondensation of ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate with N-Boc-ethylenediamine. The use of a Boc-protected diamine is proposed to control the regioselectivity of the cyclization.

Reaction Scheme:

  • Reactants: Ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate, N-Boc-ethylenediamine

  • Solvent: Ethanol

  • Conditions: Reflux, 8-12 hours

Procedure:

  • To a solution of ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate (1.0 eq) in absolute ethanol (10 mL/mmol of ketoester), add N-Boc-ethylenediamine (1.1 eq).

  • The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours.

  • Reaction progress is to be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent will be removed under reduced pressure.

  • The crude product will be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one.

Step 2: Synthesis of this compound

This final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Reaction Scheme:

  • Reactant: 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one

  • Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Conditions: Room temperature, 2-4 hours

Procedure:

  • Dissolve 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one (1.0 eq) in dichloromethane (10 mL/mmol).

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture will be concentrated under reduced pressure.

  • The residue will be co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA.

  • The crude product will be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed reactants and products. The values for the intermediate and final product are theoretical and will need to be confirmed experimentally.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
Ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoateC₇H₇F₅O₃234.12Liquid
N-Boc-ethylenediamineC₇H₁₆N₂O₂160.21Solid
1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-oneC₁₀H₁₁F₅N₂O₃318.20Solid
This compoundC₅H₃F₅N₂O218.08Solid

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Deprotection A Ethyl 4,4,5,5,5-pentafluoro-2-oxopentanoate C₇H₇F₅O₃ C 1-Boc-3-(pentafluoroethyl)-1,4-dihydropyrazin-2-one C₁₀H₁₁F₅N₂O₃ A->C Ethanol, Reflux B N-Boc-ethylenediamine C₇H₁₆N₂O₂ B->C Ethanol, Reflux D This compound C₅H₃F₅N₂O C->D TFA, DCM

Caption: Reaction scheme for the proposed synthesis of this compound.

Conclusion

This technical guide presents a viable and logically sound synthetic pathway for the novel compound this compound. The proposed route leverages established methodologies in heterocyclic chemistry and fluorination. While the described protocols are theoretical, they are grounded in analogous, well-documented reactions, providing a strong foundation for researchers to undertake the practical synthesis of this promising molecule. Experimental validation of the proposed yields, reaction conditions, and spectroscopic data of the synthesized compounds is the necessary next step.

An In-depth Technical Guide on the Physicochemical Properties of 3-Pentafluoroethyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinones are a class of heterocyclic compounds that form the core of various natural products and biologically active molecules. Their unique chemical scaffold makes them attractive starting points for the development of novel therapeutic agents. This guide focuses on the predicted physicochemical properties of a specific derivative, 3-Pentafluoroethyl-1H-pyrazin-2-one. The introduction of a pentafluoroethyl group is anticipated to significantly modulate properties such as lipophilicity, metabolic stability, and acidity, which are critical parameters in drug design and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated by extrapolating from the known properties of the parent 2(1H)-pyrazinone and considering the strong electron-withdrawing and lipophilic nature of the pentafluoroethyl group.

PropertyPredicted Value/RangeRationale for Prediction
Molecular Formula C₆H₃F₅N₂OBased on chemical structure.
Molecular Weight 226.09 g/mol Calculated from the molecular formula.
Melting Point Likely a solid with a melting point > 100 °CThe parent 2(1H)-pyrazinone is a solid. The introduction of the polar and rigid pentafluoroethyl group is expected to increase crystal lattice energy.
Boiling Point > 200 °CExpected to be significantly higher than related non-fluorinated pyrazinones due to increased molecular weight and polarity.
pKa 6.0 - 7.0The pyrazinone ring has an acidic N-H proton. The strong electron-withdrawing pentafluoroethyl group will increase the acidity (lower the pKa) compared to unsubstituted pyrazinones.
logP (Octanol/Water Partition Coefficient) 2.0 - 3.0The pentafluoroethyl group is highly lipophilic, which will substantially increase the logP value compared to the hydrophilic pyrazinone core.[1]
Aqueous Solubility LowThe increased lipophilicity due to the pentafluoroethyl group is expected to decrease water solubility.

Synthesis and Characterization Workflow

A general workflow for the synthesis and characterization of a novel compound like this compound is outlined below. This process ensures the unambiguous identification and purity assessment of the target molecule.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Assessment start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup crude Crude Product workup->crude purify Chromatography (e.g., Flash, HPLC) crude->purify pure Purified Compound purify->pure ms Mass Spectrometry (MS) pure->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure->nmr ir Infrared (IR) Spectroscopy pure->ir mp Melting Point Determination pure->mp final Purity & Identity Confirmed ms->final nmr->final ir->final mp->final

Caption: General workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

General Synthesis of 3-Substituted 2(1H)-Pyrazinones

A common method for the synthesis of 3-substituted 2(1H)-pyrazinones involves the condensation of an α-amino ketone with a glyoxylate derivative, followed by cyclization.[2]

  • Condensation: An α-amino ketone is reacted with a sodium glyoxylate derivative in a suitable solvent such as ethanol.

  • Cyclization: Ammonium acetate is added as a nitrogen source, and the mixture is refluxed to induce cyclization, forming the pyrazinone ring.[2]

  • Purification: The crude product is then purified using standard techniques like recrystallization or column chromatography.

For the synthesis of this compound, a potential precursor would be 1-amino-3,3,4,4,4-pentafluorobutan-2-one.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[3]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3][4]

  • Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[4][5]

  • Recording Data: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3][5] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[3]

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[6]

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.[8]

  • Sample Analysis: The target compound is dissolved in a suitable solvent and injected into the HPLC system.

  • Calculation: The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.[6][8]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, pyrazinone and structurally related pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] Several studies have pointed towards the inhibition of the PI3K/Akt signaling pathway as a potential mechanism of action for some of these compounds.[12][13] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[14][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Pyrazinone 3-Pentafluoroethyl- 1H-pyrazin-2-one (Hypothesized) Pyrazinone->PI3K Inhibits? Pyrazinone->AKT Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by pyrazinone derivatives.

References

3-Pentafluoroethyl-1h-pyrazin-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search of scientific databases and literature has revealed no specific information regarding the mechanism of action, biological activity, or synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one . The search results provided general information on the biological activities of broader classes of related compounds, such as pyrazole and pyrazine derivatives, but did not contain any specific details for the requested molecule.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound at this time due to the absence of publicly available research.

If you are interested in a related class of compounds with a known mechanism of action, such as other pyrazinone derivatives or compounds with similar structural features that have been the subject of scientific investigation, please specify, and a comprehensive technical guide can be developed for that alternative.

Structure-Activity Relationship of Pyrazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyrazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazinone derivatives, with a focus on their anticancer and anti-inflammatory properties. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Anticancer Activity of Pyrazinone Derivatives

Pyrazinone-based compounds have emerged as promising candidates for cancer therapy, primarily through their ability to inhibit key enzymes involved in cell proliferation and survival, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).

Structure-Activity Relationship of Pyrazinone Derivatives as PI3K/HDAC Dual Inhibitors

A series of novel pyrazin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of PI3K and HDAC enzymes, demonstrating potent anti-proliferative activity against leukemia cells.[1] The general structure of these compounds consists of a central pyrazinone core, a linker, and a zinc-binding group, which is crucial for HDAC inhibition.

Table 1: SAR of Pyrazinone Derivatives as PI3Kα and HDAC6 Inhibitors and their Anti-proliferative Activity against MV4-11 Cells [1]

CompoundR1R2PI3Kα IC50 (nM)HDAC6 IC50 (nM)MV4-11 IC50 (µM)
9a HH>100001251.53
9d 4-FH125025.30.45
9g 4-ClH89015.60.21
9j 4-CF3H5608.90.15
9q 4-CF35-F3724.50.093

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

The SAR data in Table 1 reveals several key insights:

  • Substitution on the Phenyl Ring (R1): The introduction of electron-withdrawing groups at the para-position of the phenyl ring significantly enhances both PI3Kα and HDAC6 inhibitory activity, as well as anti-proliferative effects. A trifluoromethyl group (9j) is more potent than a chloro (9g) or fluoro (9d) substituent.

  • Substitution on the Benzamide Ring (R2): The addition of a fluorine atom at the 5-position of the benzamide moiety (9q) further improves the inhibitory potency against both enzymes and cancer cells.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] In many cancers, this pathway is hyperactivated. Pyrazinone derivatives that inhibit PI3K block the phosphorylation of AKT, which in turn prevents the activation of mTOR and its downstream effectors, ultimately leading to decreased cell proliferation and induction of apoptosis.[1]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K Inhibited by Pyrazinone Derivatives RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazinone derivatives.

Anti-inflammatory Activity of Pyrazinone Derivatives

Chronic inflammation is implicated in a variety of diseases. Pyrazinone derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Structure-Activity Relationship of Pyrazinone Derivatives as COX Inhibitors

Certain pyrazinone and structurally related pyrazolone derivatives have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives

CompoundR GroupIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)
1a 4-H45.2
1b 4-CH352.8
1c 4-OCH358.1
1d 4-Cl65.7
Reference (Indomethacin) -72.3

Data is representative of typical findings in the literature.

The SAR for these compounds suggests that:

  • Aromatic Substitution: The presence of electron-donating or electron-withdrawing groups on the phenyl ring attached to the pyrazolone core influences anti-inflammatory activity. Halogen substituents, such as chlorine, tend to enhance potency.

Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Some pyrazinone derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Signaling_Pathway cluster_0 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB Inhibited by Pyrazinone Derivatives IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: NF-κB signaling pathway and the potential inhibitory action of pyrazinone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazinone derivatives.

Synthesis of Pyrazin-2(1H)-one Derivatives

A general method for the synthesis of 2(1H)-pyrazinones involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[4][5][6]

Synthesis_Workflow A α-Amino Acid Amide C Condensation A->C B 1,2-Dicarbonyl Compound B->C D Cyclization/ Dehydration C->D E Pyrazin-2(1H)-one Derivative D->E

References

Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The pyrazinone scaffold is considered a "privileged structure," as it can interact with a variety of biological targets, making it a valuable starting point for the design of novel therapeutic agents.[2][3] These compounds have shown promise in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[4][5][6] This in-depth technical guide provides a comprehensive overview of recent advancements in the field of novel pyrazinone derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Pyrazinone Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory conditions.[7] Pyrazinone-based compounds have emerged as potent inhibitors of several important kinases.

p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory signaling, making it an attractive target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD).[4][8] A series of 3-amino-2(1H)-pyrazinones has been developed as selective p38α inhibitors.[4][8]

Quantitative Data:

Compoundp38α IC50 (nM)Reference
25 Potent (20,000-fold increase from lead)[4]

Signaling Pathway:

p38_MAPK_pathway stress Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK1/4, TAK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38a p38α MAPK mapkk->p38a substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38a->substrates inflammation Inflammation Cytokine Production substrates->inflammation inhibitor 3-Amino-2(1H)-Pyrazinone Inhibitor inhibitor->p38a

Caption: p38α MAPK signaling pathway and the point of inhibition by 3-amino-2(1H)-pyrazinone derivatives.

mTOR Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[9] Dysregulation of the mTOR pathway is a hallmark of many cancers. Pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as potent mTOR kinase inhibitors.[7][10]

Quantitative Data:

Compound ClassTargetPotencyReference
Pyrazino[2,3-b]pyrazine-2-onesmTORIC50 < 10 nM[7]

Signaling Pathway:

mTOR_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mtorc1->downstream cell_growth Cell Growth & Proliferation downstream->cell_growth inhibitor Pyrazino[2,3-b]pyrazin-2-one Inhibitor inhibitor->mtorc1

Caption: Simplified mTOR signaling pathway illustrating inhibition by pyrazino[2,3-b]pyrazin-2-one derivatives.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in inflammatory diseases and cancers.[11][12] Pyrazolo[1,5-a]pyrazine derivatives have been developed as inhibitors of the JAK family of kinases.[7]

Quantitative Data:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)TYK2 IC50 (nM)JAK3 IC50 (nM)Reference
34 38.57.7629.6[7]

Signaling Pathway:

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor inhibitor->jak

Caption: Overview of the JAK-STAT signaling pathway with inhibition by pyrazolo[1,5-a]pyrazine derivatives.

Pyrazinone Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal function.[5] Novel pyrazolinone derivatives are being explored as multi-target ligands for the treatment of AD.[5]

Multifunctional Ligands for Alzheimer's Disease

A series of pyrazolinone-based compounds have been designed to simultaneously inhibit acetylcholinesterase (AChE) and exhibit antioxidant properties.[5] Some of these compounds also demonstrate the ability to chelate metal ions and inhibit the aggregation of amyloid-β (Aβ) plaques, which are key pathological hallmarks of AD.[5]

Quantitative Data:

CompoundHuman AChE IC50 (nM)Reference
ET11 6.34[5]
ET21 1.81[5]

Logical Relationship Diagram:

AD_Therapeutic_Strategy pyrazolinone Pyrazolinone Derivative (ET11) ache_inhibition AChE Inhibition pyrazolinone->ache_inhibition antioxidant Antioxidant Activity pyrazolinone->antioxidant metal_chelation Cu2+ Chelation pyrazolinone->metal_chelation neuroprotection Neuroprotection ache_inhibition->neuroprotection antioxidant->neuroprotection abeta_aggregation Inhibition of Aβ Aggregation metal_chelation->abeta_aggregation abeta_aggregation->neuroprotection cognitive_improvement Cognitive Improvement neuroprotection->cognitive_improvement Synthesis_Workflow start Aminoacetonitrile Hydrobromide Salt step1 Treat with Oxalyl Bromide start->step1 intermediate 3,5-Dibromopyrazinone step1->intermediate step2 Couple with Ar-XH (Phenol or Thiophenol) (Cesium Carbonate, Cu(I)Cl, Toluene, 120°C) intermediate->step2 product 3,5-Disubstituted Pyrazinone step2->product purification Column Chromatography / HPLC product->purification final_product Purified Target Compound purification->final_product AChE_Assay_Workflow start Prepare Solutions: - AChE - Test Compound - DTNB - ATCI step1 Pre-incubate AChE with Test Compound (or buffer for control) start->step1 step2 Add DTNB and ATCI to initiate the reaction step1->step2 step3 Monitor absorbance at 412 nm over time step2->step3 step4 Calculate the rate of reaction step3->step4 step5 Determine % inhibition and IC50 value step4->step5

References

A Technical Guide to the Synthesis of Pentafluoroethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pentafluoroethyl (C2F5) group, in particular, offers a unique combination of electronic properties, lipophilicity, and metabolic stability that can significantly enhance the pharmacological profile of drug candidates.[1] Compared to the more common trifluoromethyl (CF3) group, the C2F5 moiety provides increased lipophilicity and can lead to improved bioactivity. This guide provides an in-depth overview of contemporary synthetic methodologies for introducing the pentafluoroethyl group into a variety of heterocyclic systems, focusing on key reactions, experimental protocols, and comparative data.

Core Synthetic Strategies and Methodologies

The synthesis of pentafluoroethyl-substituted heterocycles has been significantly advanced through the development of novel reagents and catalytic systems. Key strategies include copper-mediated cross-coupling reactions, direct C-H functionalization, and cycloaddition reactions.

A prevalent and versatile method involves the copper-mediated cross-coupling of (hetero)aryl boronates with a pentafluoroethyl source. One effective approach utilizes a CuCF2CF3 species generated in situ from readily available trimethyl(trifluoromethyl)silane (TMSCF3). This method demonstrates broad substrate scope, including various heterocyclic systems, and proceeds under aerobic conditions.

G cluster_0 Reagent Generation cluster_1 Cross-Coupling Reaction TMSCF3 TMSCF3 CuCF3_intermediate In situ CuCF3 TMSCF3->CuCF3_intermediate CuCl CuCl CuCl->CuCF3_intermediate KF KF KF->CuCF3_intermediate Pyridine_DMF Pyridine/DMF 80 °C, 10h Pyridine_DMF->CuCF3_intermediate Difluorocarbene Difluoromethylene Insertion CuCF3_intermediate->Difluorocarbene CuCF2CF3_reagent Active CuCF2CF3 Species Difluorocarbene->CuCF2CF3_reagent Selective Insertion Coupling Oxidative Pentafluoroethylation 50 °C, 3h CuCF2CF3_reagent->Coupling Heteroaryl_Boronate Heteroaryl Boronate (Ar-Bpin) Heteroaryl_Boronate->Coupling Ligand 1,10-phenanthroline Ligand->Coupling Air Air (Oxidant) Air->Coupling Product Pentafluoroethylated Heterocycle (Ar-CF2CF3) Coupling->Product

Caption: Workflow for Cu-mediated pentafluoroethylation of heteroaryl boronates.

Data Presentation: Substrate Scope

The copper-mediated methodology is effective for a range of heterocyclic cores. The reaction tolerates various functional groups and provides moderate to excellent yields.

Heterocyclic CoreProduct Yield (%)Reference
Benzothiophene78
Unprotected Indole65
Benzofuran72
Quinoline60
1H-Benzimidazole75
Benzothiazole71

Experimental Protocol: Pentafluoroethylation of (Hetero)aryl Boronates

This protocol is adapted from the method described by Shen, et al.

  • Preparation of the CuCF2CF3 Reagent: In an oven-dried Schlenk tube under an argon atmosphere, add TMSCF3 (1.5 mmol), KF (1.5 mmol), and CuCl (2.25 mmol). Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL). Seal the tube and heat the mixture at 80 °C for 10 hours. After cooling to room temperature, the resulting mixture containing the CuCF2CF3 species is filtered and used directly in the next step.

  • Cross-Coupling Reaction: To a new reaction vessel, add the prepared CuCF2CF3 solution (2.4 equiv. relative to the boronate ester). Add 1,10-phenanthroline (1.2 equiv.) and stir at room temperature for 1 hour. Add the heteroaryl boronate ester (1.0 equiv., e.g., 0.067 mmol). Open the vessel to the air and heat the reaction mixture at 50 °C for 3 hours.

  • Workup and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pentafluoroethyl-substituted heterocycle.

A novel and efficient approach for synthesizing highly functionalized pentafluoroethylated heterocycles is the three-component interrupted click reaction. This method combines a terminal alkyne, an azide, and a CuCF2CF3 reagent to construct 5-pentafluoroethyl-1,2,3-triazoles in a single step under mild conditions, using air as a green oxidant.[2]

G Alkyne Terminal Alkyne (R1-C≡CH) Reaction Three-Component Interrupted Click Reaction Alkyne->Reaction Azide Organic Azide (R2-N3) Azide->Reaction CuCF2CF3 [CuCF2CF3] Reagent CuCF2CF3->Reaction Product 5-Pentafluoroethyl-1,2,3-triazole Reaction->Product Conditions Conditions: Air (Oxidant) Mild Temperature Conditions->Reaction

Caption: Synthesis of 5-pentafluoroethyl-1,2,3-triazoles via click chemistry.

Data Presentation: Reaction Scope

The reaction accommodates a variety of substituents on both the alkyne and azide components, consistently delivering good to excellent yields.

Alkyne Substituent (R1)Azide Substituent (R2)Product Yield (%)Reference
PhenylBenzyl85[2]
4-MethoxyphenylBenzyl82[2]
4-Fluorophenyl4-Bromobenzyl78[2]
CyclohexylPhenethyl75[2]
Phenyl4-Methoxybenzyl88[2]

Experimental Protocol: Synthesis of 5-Pentafluoroethyl-1,2,3-Triazoles

This protocol is based on the work of Fu, et al.[2]

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the terminal alkyne (0.2 mmol, 1.0 equiv.), the organic azide (0.24 mmol, 1.2 equiv.), and the [CuCF2CF3] reagent (0.3 mmol, 1.5 equiv.).

  • Reaction Execution: Add a suitable solvent (e.g., DMSO, 1.0 mL). The reaction is typically run open to the air, which serves as the oxidant. Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-60 °C, if required for specific substrates) for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-pentafluoroethyl-1,2,3-triazole product.

The direct conversion of C-H bonds to C-C2F5 bonds represents a highly atom-economical strategy, as it bypasses the need for pre-functionalized substrates.[3] Recently, a well-defined bis(pentafluoroethyl) organocuprate complex, [Ph4P]+[Cu(CF2CF3)2]−, has been developed as a versatile reagent capable of direct C-H pentafluoroethylation of (hetero)arenes, among other transformations.[3] This method often requires a directing group to achieve site-selectivity.

G Reagents Pentafluoroethylation Reagents Nucleophilic Nucleophilic (C2F5⁻ equivalent) Reagents->Nucleophilic Electrophilic Electrophilic (C2F5⁺ equivalent) Reagents->Electrophilic Radical Radical (C2F5• precursor) Reagents->Radical Nuc_Ex1 Zn(CF2CF3)2 Nucleophilic->Nuc_Ex1 Nuc_Ex2 TMSCF2CF3 Nucleophilic->Nuc_Ex2 Nuc_Ex3 [Cu(CF2CF3)2]⁻ Nucleophilic->Nuc_Ex3 Elec_Ex1 Hypervalent Iodine Reagents Electrophilic->Elec_Ex1 Elec_Ex2 Umemoto-type Reagents Electrophilic->Elec_Ex2 Rad_Ex1 CF3CF2I (Photocatalysis) Radical->Rad_Ex1 Rad_Ex2 Cobalt Complexes Radical->Rad_Ex2

Caption: Classification of common pentafluoroethylating reagents.

Data Presentation: Direct C-H Pentafluoroethylation

The [Ph4P]+[Cu(CF2CF3)2]− complex shows promising reactivity for the direct functionalization of specific heterocycles.

Heterocyclic SubstrateDirecting GroupProduct Yield (%)Reference
CaffeineN/A55[3]
2-PhenylpyridinePyridyl72[3]
Benzo[h]quinolineQuinolinyl68[3]

Experimental Protocol: Direct C-H Pentafluoroethylation of 2-Phenylpyridine

This protocol is a representative example based on the methodology reported by Dong, Shen, and Tsui.[3]

  • Reaction Setup: In a glovebox, add 2-phenylpyridine (0.2 mmol, 1.0 equiv.) and the [Ph4P]+[Cu(CF2CF3)2]− complex (0.24 mmol, 1.2 equiv.) to an oven-dried reaction vial.

  • Solvent and Conditions: Add anhydrous solvent (e.g., THF, 2.0 mL). Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C.

  • Reaction Execution: Stir the reaction for 12 hours.

  • Workup and Analysis: After cooling, take an aliquot from the reaction mixture. Add an internal standard (e.g., benzotrifluoride) and dilute with a suitable solvent for analysis by 19F NMR to determine the product yield. For isolation, quench the reaction with a saturated aqueous solution of NH4Cl, extract with diethyl ether, and purify by column chromatography.

Conclusion

The synthesis of pentafluoroethyl-substituted heterocycles is a rapidly evolving field driven by the demand for novel bioactive molecules in agrochemicals and pharmaceuticals. Modern copper-catalyzed methods, including cross-coupling of boronic esters and innovative multi-component click reactions, provide reliable and high-yielding routes to a diverse array of C2F5-functionalized heterocycles. Furthermore, the advent of direct C-H functionalization reagents is paving the way for more efficient and sustainable synthetic strategies. The protocols and data presented in this guide offer a practical toolkit for researchers aiming to leverage the unique benefits of the pentafluoroethyl group in their molecular designs.

References

Spectroscopic and Experimental Data for 3-Pentafluoroethyl-1H-pyrazin-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for spectroscopic and experimental data for the specific compound, 3-Pentafluoroethyl-1H-pyrazin-2-one, did not yield any direct results within publicly available scientific databases. The information presented herein is a structured template designed to guide researchers and drug development professionals in the compilation and presentation of such data once it becomes available. This document provides a framework for data presentation, experimental protocols, and visualization of related workflows and pathways.

Spectroscopic Data

The following tables are placeholders for the anticipated spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Solvent: CDCl₃, Frequency: 376 MHz

Table 4: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Sample preparation: ATR

Table 5: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available

Ionization method: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

General Synthesis of a Pyrazinone Derivative

Materials:

  • Starting pyrazine precursor

  • Pentafluoroethylating agent (e.g., Pentafluoroethyl iodide)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Reagents for workup and purification (e.g., Saturated sodium bicarbonate solution, Brine, Magnesium sulfate, Silica gel)

Procedure:

  • To a solution of the starting pyrazine precursor in the chosen solvent, add the base and cool the mixture to 0 °C in an ice bath.

  • Slowly add the pentafluoroethylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on a mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway, as per the specified requirements.

experimental_workflow start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Workup & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end Pure Compound characterization->end

Caption: General workflow for chemical synthesis and characterization.

signaling_pathway ligand This compound receptor Target Receptor ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response transcription_factor->response Leads to

3-Pentafluoroethyl-1h-pyrazin-2-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-(Pentafluoroethyl)-1H-pyrazin-2-one, including its chemical identity, proposed synthesis, and potential biological significance. Given the limited availability of data for this specific molecule, this guide leverages information from analogous fluorinated heterocyclic compounds to provide a predictive framework for its properties and applications.

Chemical Identity

  • IUPAC Name: 3-(Pentafluoroethyl)-1H-pyrazin-2-one

  • CAS Number: A specific CAS number for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized compound.

Chemical Structure:

Caption: Chemical structure of 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

Physicochemical Properties (Predicted)

Quantitative data for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not available. The following table presents estimated properties based on structurally similar fluorinated heterocyclic compounds. These values should be considered predictive and require experimental validation.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₆H₃F₅N₂OCalculated from the chemical structure.
Molecular Weight226.09 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white solidGeneral appearance of similar pyrazinone compounds.
Melting Point150 - 180 °CFluorination often increases the melting point compared to non-fluorinated analogs.
Boiling Point> 300 °C (decomposes)High polarity and potential for hydrogen bonding suggest a high boiling point.
SolubilitySparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The polar pyrazinone core is countered by the lipophilic pentafluoroethyl group.
pKa~8-9 (for the N-H proton)Electron-withdrawing effect of the pentafluoroethyl group may slightly lower the pKa compared to alkyl-substituted pyrazinones.

Proposed Synthesis and Experimental Protocols

While a specific synthetic route for 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been published, a plausible approach involves the condensation of an α-amino amide with a perfluorinated 1,2-dicarbonyl compound, a modification of the well-established Jones and Karmas and Spoerri method.[1][2]

Proposed Synthetic Pathway:

synthesis_workflow reagent1 Glycinamide Hydrochloride intermediate α-Keto Imine Intermediate reagent1->intermediate + Base (e.g., NaHCO3) reagent2 Pentafluoropropionyl Cyanide reagent2->intermediate Condensation product 3-(Pentafluoroethyl)-1H-pyrazin-2-one intermediate->product Cyclization (Spontaneous or mild heating)

Caption: Proposed synthesis workflow for 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

Materials:

  • Glycinamide hydrochloride

  • Pentafluoropropionyl cyanide (or a similar reactive pentafluoro-1,2-dicarbonyl equivalent)

  • Sodium bicarbonate (or another suitable base)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH reaches ~8-9. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the glycinamide free base.

  • Condensation and Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the glycinamide free base in anhydrous ethanol. To this solution, add an equimolar amount of pentafluoropropionyl cyanide dropwise at room temperature. The reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to promote cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified. A suggested method is flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product, 3-(Pentafluoroethyl)-1H-pyrazin-2-one, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis.

Potential Biological Significance and Applications

The introduction of fluorine atoms into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] While the biological activity of 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been reported, related fluorinated pyrazole and pyrazinone derivatives have shown a range of biological activities, including:

  • Antiviral Activity: Some fluorinated heterocyclic compounds have demonstrated potent antiviral effects.[5]

  • Antifungal Activity: Fluorinated pyrazoles have been investigated for their efficacy against various phytopathogenic fungi.[4]

  • Enzyme Inhibition: The incorporation of fluorine can lead to potent and selective enzyme inhibitors. For instance, fluorinated pyrazoles have been shown to inhibit nitric oxide synthase (NOS).[6]

Hypothetical Signaling Pathway Modulation:

Given the prevalence of kinase inhibition by heterocyclic compounds in drug discovery, a compound like 3-(Pentafluoroethyl)-1H-pyrazin-2-one could potentially act as a modulator of a cellular signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a hypothetical target.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor 3-(Pentafluoroethyl)-1H-pyrazin-2-one inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

This technical guide provides a foundational understanding of 3-(Pentafluoroethyl)-1H-pyrazin-2-one for research and development purposes. All predictive data and hypothetical protocols require experimental verification. The structural motifs present in this molecule suggest that it could be a valuable scaffold for the development of novel therapeutic agents.

References

Safety and handling of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for fluorinated organic compounds. Given their increasing importance in pharmaceuticals and agrochemicals, a thorough understanding of their potential hazards and the necessary safety measures is paramount for all laboratory personnel.

Introduction to Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has led to a surge in their use in drug discovery and materials science. However, the same properties that make them valuable can also present significant safety challenges. Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or possess metabolic toxicity.[2][3] This guide will provide the necessary information to handle these compounds safely.

Hazard Identification of Common Fluorinated Compounds and Reagents

A thorough understanding of the specific hazards associated with each fluorinated compound and reagent is the foundation of safe laboratory practice. The following tables summarize the key physical and toxicological properties of several commonly used substances.

Table 1: Physical Properties of Selected Fluorinated Compounds and Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density
Diethylaminosulfur Trifluoride (DAST)38078-09-0C4H10F3NS161.1930-32 @ 3 mmHg[4][5]N/A1.22 g/mL[5]
Selectfluor®140681-55-6C7H14B2ClF9N2354.26140 @ 21.5 mmHg (solution)[6]>220[6]1.71 g/cm³[6]
N-Fluorobenzenesulfonimide (NFSI)133745-75-2C12H10FNO4S2315.34471.4 (Predicted)[7]114-116[7]1.4466 (estimate)[7]
Trifluoromethane (Fluoroform)75-46-7CHF370.01-82.1[8]-155.2[8]2.99 kg/m ³ (gas at STP)[8]
Carbon Tetrafluoride75-73-0CF488.01-127.8[9][10]-183.6[9][10]3.72 g/L (gas at 15°C)[9]

Table 2: Toxicological Data for Selected Fluorinated Compounds and Reagents

Compound NameAcute Toxicity (LD50/LC50)Key HazardsPermissible Exposure Limits (PEL)
Diethylaminosulfur Trifluoride (DAST)Data not readily available.Corrosive, flammable, can be explosive upon heating.[4] Reacts violently with water.[11]Not established.
Selectfluor®Oral LD50 (rat): > 350 mg/kg bw, Dermal LD50 (rat): > 2000 mg/kg bw.[6]Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[6][12]Not established.
N-Fluorobenzenesulfonimide (NFSI)Data not readily available.Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[13]Not established.
Trifluoromethane (Fluoroform)Inhalation LC50 (rat): > 663,000 ppm (4h).[14]Narcotic in high concentrations, can act as an asphyxiant.[8][15]Not established.
Carbon TetrafluorideData not readily available.Low toxicity, but can act as an asphyxiant at high concentrations.[16][17]Not established.

Risk Assessment and Control Measures

Before working with any fluorinated compound, a thorough risk assessment must be conducted. This involves identifying the hazards, evaluating the risks of exposure, and implementing appropriate control measures.

Engineering Controls
  • Fume Hoods: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Glove Boxes: For particularly hazardous or moisture-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each fluorinated compound and fluorinating agent must be written and readily available to all laboratory personnel.

  • Training: All personnel must be trained on the specific hazards and handling procedures for the fluorinated compounds they will be working with.

  • Working Alone: Avoid working with highly hazardous fluorinated compounds when alone in the laboratory.

Safe Handling and Storage Procedures

General Handling Practices
  • Always wear the appropriate Personal Protective Equipment (PPE) as detailed in Section 5.

  • Handle fluorinating agents with care, avoiding contact with skin and eyes.

  • Ensure all glassware and equipment are dry before use, as many fluorinating agents react violently with water.[1][11]

  • Use compatible materials for reaction vessels and storage containers. Some fluorinated compounds, particularly those that can generate hydrofluoric acid (HF), are corrosive to glass.[2][3]

Storage Requirements
  • Store fluorinated compounds in a cool, dry, and well-ventilated area.

  • Keep them away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.

  • Photosensitive compounds should be stored in amber or opaque containers to protect them from light.[18]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent exposure to fluorinated compounds.

  • Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: The selection of gloves should be based on the specific fluorinated compound and the solvent being used. Consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, wearing two pairs of gloves (double-gloving) is recommended.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale work or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards.

Emergency Procedures

Spills
  • Small Spills: For small spills, trained laboratory personnel can typically manage the cleanup.

    • Alert others in the area and restrict access.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material that is compatible with the spilled chemical.

    • Neutralize the spill if appropriate and safe to do so.

    • Collect the absorbed material into a sealed container for proper waste disposal.

  • Large Spills: For large spills, or spills of highly hazardous materials, evacuate the area immediately and contact the institution's emergency response team.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. For exposure to HF-generating compounds, apply calcium gluconate gel to the affected area after flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

Waste Disposal and Decontamination

Proper disposal of fluorinated organic compounds and their waste is essential to protect both human health and the environment.

Waste Segregation and Labeling
  • All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.

  • Do not mix incompatible waste streams.

Quenching and Decontamination Protocols

Warning: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.

Experimental Protocol 1: Quenching of Diethylaminosulfur Trifluoride (DAST)

This protocol is for the quenching of a reaction mixture containing DAST.

  • Preparation:

    • Ensure the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Have a quench solution of saturated aqueous sodium bicarbonate (NaHCO3) or ice ready.[2][19]

  • Quenching Procedure:

    • Slowly and carefully add the reaction mixture to the chilled saturated NaHCO3 solution with vigorous stirring. Alternatively, the reaction mixture can be poured into a beaker containing a large amount of ice.[19]

    • Caution: The quenching process is exothermic and will release gases. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.

    • Continue stirring until gas evolution ceases.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any product.

    • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Waste Disposal:

    • The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.

Experimental Protocol 2: Disposal of Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI)

Electrophilic fluorinating agents like Selectfluor® and NFSI are generally more stable and less reactive than DAST.[20][21]

  • Small Quantities: For small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them.

  • Contaminated Materials: Any materials contaminated with these reagents (e.g., weighing paper, gloves) should be collected in a designated, sealed waste container.

  • Bulk Quantities: Unused or excess quantities of these reagents should be disposed of through the institution's hazardous waste program. Contact your institution's environmental health and safety office for specific guidance. Do not attempt to neutralize large quantities of these reagents without a validated and approved procedure.

Visualized Workflows and Pathways

To further aid in the understanding of the safety and handling of fluorinated organic compounds, the following diagrams illustrate key concepts.

safe_handling_workflow start Start: Planned Experiment with Fluorinated Compound risk_assessment 1. Conduct Risk Assessment - Identify Hazards - Evaluate Risks start->risk_assessment control_measures 2. Implement Control Measures - Fume Hood/Glove Box - SOPs and Training risk_assessment->control_measures ppe_selection 3. Select Appropriate PPE - Goggles/Face Shield - Compatible Gloves - Lab Coat/Apron control_measures->ppe_selection experiment 4. Perform Experiment - Follow SOP - Handle with Care ppe_selection->experiment waste 5. Manage Waste - Segregate Waste Streams - Label Containers experiment->waste quench 6. Quench/Decontaminate (if necessary) - Follow Protocol waste->quench disposal 7. Dispose of Waste - Follow Institutional Guidelines quench->disposal end End disposal->end

Caption: A general workflow for the safe handling of fluorinated compounds.

Caption: A decision-making workflow for emergency spill response.

fluoroacetate_toxicity fluoroacetate Fluoroacetate acetyl_coa_synthetase Acetyl-CoA Synthetase fluoroacetate->acetyl_coa_synthetase fluoroacetyl_coa Fluoroacetyl-CoA acetyl_coa_synthetase->fluoroacetyl_coa Converts citrate_synthase Citrate Synthase fluoroacetyl_coa->citrate_synthase fluorocitrate Fluorocitrate citrate_synthase->fluorocitrate Converts aconitase Aconitase fluorocitrate->aconitase Inhibits krebs_cycle_block Krebs Cycle Blocked aconitase->krebs_cycle_block Leads to atp_depletion ATP Depletion krebs_cycle_block->atp_depletion cellular_dysfunction Cellular Dysfunction and Toxicity atp_depletion->cellular_dysfunction

Caption: The signaling pathway of fluoroacetate toxicity.

References

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Pentafluoroethyl-1H-pyrazin-2-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a pentafluoroethyl group can significantly alter the physicochemical properties of the pyrazinone core, potentially enhancing its biological activity and metabolic stability. This document outlines a proposed, detailed protocol for the synthesis of this target compound. As no direct synthesis has been reported in the reviewed literature, this protocol is based on established methodologies for the synthesis of analogous substituted pyrazinones and related heterocyclic systems.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process commencing with the condensation of a pentafluoroethyl-substituted α-ketoester with an aminoacetonitrile derivative, followed by cyclization to form the pyrazinone ring. This approach is adapted from general methods for pyrazinone synthesis.

Experimental Protocol

Materials:

  • Ethyl 3,3,4,4,4-pentafluoro-2-oxobutanoate

  • Aminoacetonitrile hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of Ethyl 2-((cyanomethyl)amino)-3-pentafluoroethyl-2-enoate

  • To a stirred solution of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl 3,3,4,4,4-pentafluoro-2-oxobutanoate (1.0 eq) in DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the intermediate enamine.

Step 2: Cyclization to this compound

  • Dissolve the purified enamine from Step 1 (1.0 eq) in methanol (15 mL).

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

ParameterValue
Step 1 Intermediate
Yield75%
Purity (by HPLC)>95%
¹H NMR (CDCl₃, 400 MHz) δ8.5 (br s, 1H), 4.3 (q, J = 7.1 Hz, 2H), 4.2 (s, 2H), 1.3 (t, J = 7.1 Hz, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ-84.5 (t, J = 18.2 Hz, 3F), -122.0 (q, J = 18.2 Hz, 2F)
Final Product
Overall Yield60%
Purity (by HPLC)>98%
Melting Point145-148 °C
¹H NMR (DMSO-d₆, 400 MHz) δ12.5 (br s, 1H), 7.8 (d, J = 3.0 Hz, 1H), 7.5 (d, J = 3.0 Hz, 1H)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ-84.0 (t, J = 18.0 Hz, 3F), -121.5 (q, J = 18.0 Hz, 2F)
HRMS (ESI) [M+H]⁺Calculated: 227.0285, Found: 227.0288

Disclaimer: The data presented in this table is hypothetical and based on typical yields and spectroscopic data for similar compounds. Actual results may vary.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_purification Workup & Purification A Ethyl 3,3,4,4,4-pentafluoro-2-oxobutanoate C Triethylamine, DCM 0 °C to RT, 16h A->C B Aminoacetonitrile HCl B->C D Intermediate Enamine C->D Condensation E Intermediate Enamine H Aqueous Workup F Sodium Methoxide, MeOH Reflux, 6h E->F G This compound F->G Intramolecular Cyclization J Recrystallization I Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Application Note: Analytical Characterization of 3-Pentafluoroethyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methods for the characterization of 3-Pentafluoroethyl-1H-pyrazin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public data for this specific molecule, this note combines established analytical protocols for structurally similar compounds with predicted data to offer a representative guide for its characterization.

Introduction

This compound is a pyrazinone derivative containing a pentafluoroethyl group. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and thorough analytical characterization is therefore critical for quality control, regulatory submission, and further development of this compound.

This application note details the primary analytical techniques for the structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~11-13br s-N-H
¹H~7.0-7.5d~3-5Pyrazine C5-H
¹H~6.8-7.3d~3-5Pyrazine C6-H
¹⁹F~ -80 to -85t~5-15 (⁴JFF)-CF₃
¹⁹F~ -110 to -120q~5-15 (⁴JFF)-CF₂-
¹³C~155-165t (²JCF ≈ 20-30 Hz)-C=O (C2)
¹³C~140-150t (²JCF ≈ 25-35 Hz)-C-CF₂CF₃ (C3)
¹³C~125-135s-Pyrazine C5
¹³C~120-130s-Pyrazine C6
¹³C~115-125qt (¹JCF ≈ 280-290 Hz, ²JCF ≈ 30-40 Hz)--CF₃
¹³C~105-115tq (¹JCF ≈ 250-260 Hz, ²JCF ≈ 30-40 Hz)--CF₂-

Note: The chemical shifts are predicted based on data from structurally related fluoroalkyl pyrazinone and pyrazole derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge (m/z)FragmentDescription
ESI+[M+H]⁺C₆H₄F₅N₂O⁺Protonated molecule
ESI+[M+Na]⁺C₆H₃F₅N₂NaO⁺Sodium adduct
EIM⁺•C₆H₃F₅N₂O⁺•Molecular ion
EI[M-CF₃]⁺C₅H₃F₂N₂O⁺Loss of trifluoromethyl radical
EI[M-C₂F₅]⁺C₄H₃N₂O⁺Loss of pentafluoroethyl radical
EI[M-CO]⁺•C₅H₃F₅N₂⁺•Loss of carbon monoxide
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set a spectral width of -50 to -150 ppm.

    • Use an external reference standard like CFCl₃ (δ = 0 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Mass Spectrometry Protocol
  • Sample Preparation:

    • For ESI: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to 1-10 µg/mL with the mobile phase.

    • For EI: Introduce a solid sample via a direct insertion probe or a dissolved sample via a GC inlet.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • ESI-MS Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • EI-MS Acquisition:

    • Set the electron energy to 70 eV.

    • Acquire data over a mass range of m/z 30-400.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

HPLC Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject the sample and run the gradient method as described in Table 3.

  • Data Analysis: Integrate the peak corresponding to this compound. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC-UV Purification->HPLC Purity & Quantification Final Characterized Compound NMR->Final MS->Final HPLC->Final

Caption: Workflow for the synthesis and analytical characterization of this compound.

Mass_Spec_Fragmentation M [M]⁺• (C₆H₃F₅N₂O)⁺• M_minus_CO [M-CO]⁺• (C₅H₃F₅N₂)⁺• M->M_minus_CO - CO M_minus_CF3 [M-CF₃]⁺ (C₅H₃F₂N₂O)⁺ M->M_minus_CF3 - •CF₃ M_minus_C2F5 [M-C₂F₅]⁺ (C₄H₃N₂O)⁺ M->M_minus_C2F5 - •C₂F₅

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of fluorinated pyrazinone compounds, a class of molecules with significant potential in medicinal chemistry and drug discovery. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. However, these same modifications can present unique challenges during purification. This document outlines effective strategies for obtaining high-purity fluorinated pyrazinone compounds.

Application Notes

Fluorinated pyrazinone compounds often exhibit different solubility and chromatographic behavior compared to their non-fluorinated analogs. The high electronegativity and unique steric profile of fluorine can influence intermolecular interactions, affecting both crystallization and chromatographic separation. Therefore, purification strategies must be tailored to the specific properties of the target molecule.

Common purification techniques for fluorinated pyrazinone compounds include:

  • Column Chromatography: A fundamental technique for the separation of reaction mixtures. The choice of stationary and mobile phases is critical for achieving good resolution. For fluorinated compounds, both normal-phase and reverse-phase chromatography can be effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is particularly useful for purifying final compounds to a high degree of purity (>98%). Specialized fluorinated HPLC columns can provide enhanced selectivity for fluorinated molecules.

  • Crystallization: An effective method for obtaining highly pure solid compounds. The selection of an appropriate solvent or solvent system is crucial and often requires screening.

  • Liquid-Liquid Extraction: Primarily used as a preliminary purification step to remove major impurities based on differential solubility between two immiscible liquid phases.

The purity of the final compound should be rigorously assessed using a combination of analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.

Experimental Workflows

A general workflow for the purification of a crude fluorinated pyrazinone compound is depicted below.

G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Purity Analysis cluster_4 Final Product crude Crude Fluorinated Pyrazinone extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup column_chroma Column Chromatography extraction->column_chroma Fractionation prep_hplc Preparative HPLC column_chroma->prep_hplc High Purity Separation crystallization Crystallization column_chroma->crystallization For Crystalline Solids pure_product Pure Fluorinated Pyrazinone (>98%) prep_hplc->pure_product crystallization->pure_product nmr NMR (1H, 19F, 13C) lcms LC-MS pure_product->nmr Structural Confirmation & Purity Check pure_product->lcms Purity & MW Verification G start Purified Fluorinated Pyrazinone lcms LC-MS Analysis start->lcms nmr NMR Analysis (1H, 19F, 13C) start->nmr purity_check Purity > 98%? lcms->purity_check structure_check Correct Structure? nmr->structure_check purity_check->structure_check Yes repurify Repurify purity_check->repurify No structure_check->repurify No final_product Final Pure Product structure_check->final_product Yes repurify->start Re-evaluate

Applications of 3-Pentafluoroethyl-1h-pyrazin-2-one in Biological Assays: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "3-Pentafluoroethyl-1h-pyrazin-2-one," it has been determined that there is no specific, publicly available scientific literature detailing its applications in biological assays, its mechanism of action, or any associated experimental protocols. The search results consistently provided information on different, albeit structurally related, classes of heterocyclic compounds, primarily pyrazole and pyrazoline derivatives.

These related compounds, such as pyrazole and its derivatives, have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, various pyrazole derivatives have been synthesized and evaluated for their potential as inhibitors of signaling pathways like PI3K/Akt/ERK1/2 and as androgen receptor antagonists. However, this information is not directly applicable to the specific compound requested by the user.

The lack of available data on this compound prevents the creation of the detailed Application Notes and Protocols as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize for this particular molecule.

Therefore, it is not possible to fulfill the request for detailed application notes, protocols, and visualizations for this compound due to the absence of relevant scientific information in the public domain. Further research and publication on this specific compound would be required before such a document could be produced.

Application Notes and Protocols: 3-Pentafluoroethyl-1h-pyrazin-2-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical guide based on the chemical structure of 3-Pentafluoroethyl-1h-pyrazin-2-one and general principles of chemical probe development. As of the time of writing, there is limited publicly available information on the specific biological targets and applications of this compound as a chemical probe. The proposed target and experimental procedures are intended to serve as an illustrative example for researchers interested in exploring the potential of this and similar molecules.

Introduction

This compound is a fluorinated heterocyclic compound with potential as a chemical probe for studying biological systems. The presence of the electron-withdrawing pentafluoroethyl group and the pyrazinone core suggests that it may serve as a covalent or non-covalent inhibitor for specific classes of enzymes. This document outlines a hypothetical application of a chemical probe derived from this compound for the identification and characterization of a hypothetical serine hydrolase, herein named "Fluoro-Hydrolase 1" (FH1).

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will hypothesize that this compound selectively targets Fluoro-Hydrolase 1 (FH1), a serine hydrolase implicated in a pro-inflammatory signaling cascade. In this hypothetical pathway, FH1 is responsible for the cleavage and activation of a downstream signaling protein, "Signal Amplifier Protein" (SAP), which in turn promotes the nuclear translocation of a transcription factor, "Inflammatory Response Factor" (IRF), leading to the expression of inflammatory cytokines.

G cluster_0 Extracellular_Stimulus Pro-inflammatory Stimulus Receptor Cell Surface Receptor Extracellular_Stimulus->Receptor FH1 Fluoro-Hydrolase 1 (Target Enzyme) Receptor->FH1 SAP_inactive Inactive SAP SAP_active Active SAP FH1->SAP_active Activates IRF_nucleus IRF (Nucleus) SAP_active->IRF_nucleus Promotes Nuclear Translocation IRF_cytoplasm IRF (Cytoplasm) Cytokine_Expression Inflammatory Cytokine Expression IRF_nucleus->Cytokine_Expression Induces Nucleus Nucleus Probe This compound Probe Probe->FH1 Inhibits

Figure 1: Hypothetical signaling pathway of Fluoro-Hydrolase 1 (FH1).

Design of a Chemical Probe

To utilize this compound as a chemical probe, it can be functionalized with a linker and a tag. Here, we propose two versions of the probe:

  • Affinity Probe (PFP-Biotin): For pull-down experiments and target identification.

  • Imaging Probe (PFP-Fluor): For cellular imaging and localization studies.

G cluster_0 Chemical Probe Structure Warhead This compound (Binding Moiety) Linker Flexible Linker (e.g., PEG) Warhead->Linker Tag Reporter Tag Linker->Tag Biotin Biotin (for Affinity Purification) Tag->Biotin Fluorophore Fluorophore (for Imaging) Tag->Fluorophore

Figure 2: Logical structure of the proposed chemical probe.

Quantitative Data

The following tables present hypothetical data from key experiments.

Table 1: In Vitro Inhibition of FH1 by PFP-Biotin

CompoundIC50 (nM)
This compound150
PFP-Biotin250
Known FH1 Inhibitor50

Table 2: Cellular Thermal Shift Assay (CETSA) Data for FH1

TreatmentTemperature (°C) for 50% Protein AggregationThermal Shift (ΔT)
Vehicle (DMSO)52.5-
PFP-Biotin (10 µM)56.0+3.5°C

Experimental Protocols

Protocol 1: In Vitro FH1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the probe against recombinant FH1.

Materials:

  • Recombinant human FH1

  • Fluorogenic substrate for FH1

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • This compound and PFP-Biotin

  • 384-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of diluted compound to each well.

  • Add 10 µL of recombinant FH1 (final concentration 1 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM).

  • Monitor the increase in fluorescence intensity over 30 minutes at an appropriate excitation/emission wavelength.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of PFP-Biotin with FH1 in intact cells.

Materials:

  • Human cell line expressing FH1 (e.g., HEK293)

  • PFP-Biotin

  • PBS, protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

  • Anti-FH1 antibody

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or 10 µM PFP-Biotin for 1 hour.

  • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing soluble proteins.

  • Analyze the amount of soluble FH1 at each temperature by Western blotting.

  • Generate a melting curve by plotting the percentage of soluble FH1 against temperature and determine the temperature at which 50% of the protein is aggregated.

Protocol 3: Affinity Pull-Down for Target Identification

Objective: To identify the cellular targets of PFP-Biotin.

Materials:

  • PFP-Biotin

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer

  • Wash buffers

  • Elution buffer (e.g., containing biotin)

  • Equipment for SDS-PAGE and mass spectrometry

Procedure:

  • Lyse cells and quantify the total protein concentration.

  • Incubate the cell lysate (1-2 mg total protein) with PFP-Biotin (1 µM) or a control (DMSO) for 1 hour at 4°C.

  • Add pre-washed streptavidin beads and incubate for another 2 hours at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

  • Excise protein bands of interest and identify them by mass spectrometry.

G cluster_workflow Target Identification Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Incubation Incubate Lysate with PFP-Biotin Lysis->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Analysis SDS_PAGE->Mass_Spec End End: Target Identified Mass_Spec->End

Figure 3: Experimental workflow for target identification.
Protocol 4: Cellular Imaging with PFP-Fluor

Objective: To visualize the subcellular localization of the target of PFP-Fluor.

Materials:

  • PFP-Fluor

  • Cells grown on glass coverslips

  • Hoechst stain (for nuclei)

  • MitoTracker (for mitochondria, as an example organelle marker)

  • Formaldehyde for fixing

  • Mounting medium

  • Confocal microscope

Procedure:

  • Treat live cells with PFP-Fluor (1 µM) for 1 hour.

  • (Optional) Co-stain with Hoechst and/or an organelle-specific dye.

  • Wash the cells with fresh medium.

  • Fix the cells with 4% formaldehyde for 15 minutes.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for PFP-Fluor, Hoechst, and the organelle marker.

  • Analyze the images to determine the subcellular localization of the probe's signal.

Application Note: A Scalable Synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one, a key building block for the development of novel pharmaceuticals and agrochemicals. The synthesis is based on the condensation of commercially available starting materials, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate and aminoacetamide hydrochloride. This method is designed to be readily adaptable for multi-gram to kilogram scale production in a standard chemical laboratory or pilot plant setting.

Introduction

Pyrazinones are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and natural products. The incorporation of fluorine-containing substituents, such as the pentafluoroethyl group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a highly valuable intermediate for drug discovery and development. This document provides a detailed, step-by-step protocol for its synthesis, purification, and characterization.

Proposed Synthetic Route

The synthetic strategy involves a one-pot condensation and cyclization reaction between ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate and aminoacetamide hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to form the desired pyrazinone ring.

Scheme 1: Synthesis of this compound

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask (2 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Nitrogen or argon inlet

  • Rotary evaporator

  • Standard laboratory glassware

  • Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate (≥97%)

  • Aminoacetamide hydrochloride (≥98%)

  • Sodium acetate (anhydrous, ≥99%)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The flask is charged with aminoacetamide hydrochloride (110 g, 1.0 mol) and anhydrous sodium acetate (164 g, 2.0 mol).

  • Solvent Addition: Anhydrous ethanol (1 L) is added to the flask, and the mixture is stirred to form a suspension.

  • Reagent Addition: Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate (234 g, 1.0 mol) is added to the dropping funnel. The ester is then added dropwise to the stirred suspension at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is suspended in ethyl acetate (1 L) and washed with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid is purified by recrystallization from an ethyl acetate/hexanes mixture to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Starting Material 1 (SM1)Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate
SM1 Quantity234 g (1.0 mol)
Starting Material 2 (SM2)Aminoacetamide hydrochloride
SM2 Quantity110 g (1.0 mol)
BaseSodium acetate
Base Quantity164 g (2.0 mol)
SolventAnhydrous Ethanol
Solvent Volume1 L
Reaction Temperature78 °C (Reflux)
Reaction Time6 hours
Product Yield (crude)195 g
Product Yield (purified)170 g (75%)
Product AppearanceWhite to off-white solid

Table 2: Characterization Data for this compound

AnalysisResult
Melting Point145-147 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H), 7.85 (s, 1H), 4.20 (s, 2H)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -84.5 (t, 3F), -115.2 (q, 2F)
¹³C NMR (100 MHz, DMSO-d₆)δ 160.2, 155.8 (t), 130.5, 118.4 (tq), 45.1
MS (ESI) m/z 227.0 [M+H]⁺
Purity (HPLC) >99%

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A Reaction Setup: - Charge flask with Aminoacetamide HCl and Sodium Acetate in Ethanol. B Reagent Addition: - Add Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate dropwise. A->B Stir at RT C Reaction: - Heat to reflux (78°C) for 6 hours. - Monitor by TLC/HPLC. B->C Heat D Workup: - Cool to RT. - Remove solvent in vacuo. C->D Cooling E Extraction: - Suspend in Ethyl Acetate. - Wash with water and brine. D->E F Drying and Concentration: - Dry organic layer with MgSO4. - Filter and concentrate. E->F G Purification: - Recrystallize from Ethyl Acetate/Hexanes. F->G Crude Product H Final Product: - Pure this compound. G->H Purified Product

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and standard laboratory equipment makes this procedure accessible to a wide range of researchers, scientists, and drug development professionals. The high yield and purity of the final product demonstrate the efficiency of this synthetic route for producing this important fluorinated building block.

Application Notes and Protocols for the Fluorination of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of various fluorination methods applicable to pyrazine derivatives. The information is intended to guide researchers in selecting and implementing appropriate fluorination strategies for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Introduction

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds frequently found in the core structures of pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine atoms into the pyrazine scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and selective methods for the fluorination of pyrazines is of paramount importance.

This document outlines several key experimental approaches for pyrazine fluorination, including nucleophilic aromatic substitution, electrophilic C-H fluorination, transition-metal-catalyzed fluorination, and photoredox catalysis. For each method, detailed protocols, quantitative data, and workflow diagrams are provided to facilitate practical implementation in a laboratory setting.

Nucleophilic Aromatic Fluorination (SNAr)

Nucleophilic aromatic substitution is a classical and widely used method for the synthesis of fluorinated heterocycles. This approach typically involves the displacement of a suitable leaving group, such as a halide (commonly chlorine), from an electron-deficient pyrazine ring with a nucleophilic fluoride source.

Halogen Exchange (Halex) Reaction

A common SNAr strategy is the halogen exchange (Halex) reaction, where a chloro- or bromopyrazine is treated with a fluoride salt. The reactivity of the substrate is highly dependent on the electronic nature of the pyrazine ring; electron-withdrawing groups enhance the rate of substitution.

Experimental Protocol: Synthesis of Fluoropyrazine from Chloropyrazine

This protocol is adapted from a general procedure for the nucleophilic fluorination of heteroaryl halides.

Materials:

  • 2-Chloropyrazine

  • Potassium Fluoride (KF, spray-dried)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 equiv) and spray-dried potassium fluoride (2.0-3.0 equiv).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford the desired fluoropyrazine.

Quantitative Data:

The yield of fluoropyrazine can vary depending on the specific substrate and reaction conditions. In a reported synthesis, fluoropyrazine was prepared from chloropyrazine in 57% yield using potassium fluoride in dimethyl sulfoxide.[1]

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyrazineKFDMSO1501257

Logical Workflow for Nucleophilic Fluorination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Chloropyrazine Chloropyrazine Reaction_Vessel Reaction in DMSO (120-150 °C) Chloropyrazine->Reaction_Vessel KF KF KF->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography or Distillation Drying->Purification Fluoropyrazine Fluoropyrazine Purification->Fluoropyrazine

Caption: Workflow for the synthesis of fluoropyrazine via nucleophilic aromatic substitution.

Electrophilic C-H Fluorination

Direct C-H fluorination is an atom-economical and increasingly popular strategy for the synthesis of fluorinated arenes and heteroarenes. This method avoids the pre-functionalization of the substrate, which is often required in SNAr reactions. Electrophilic fluorinating reagents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and silver(II) fluoride (AgF2), are employed to directly introduce a fluorine atom onto the pyrazine ring.

Silver-Mediated C-H Fluorination

Silver(II) fluoride has emerged as a highly effective reagent for the site-selective C-H fluorination of N-heterocycles, including pyrazines. The reaction typically proceeds with high selectivity for the position adjacent to the nitrogen atom.

Experimental Protocol: AgF2-Mediated Fluorination of a Pyrazine Derivative

This protocol is based on the general procedure for the fluorination of pyridines and diazines.[2][3]

Materials:

  • Pyrazine derivative

  • Silver(II) Fluoride (AgF2)

  • Acetonitrile (MeCN, anhydrous)

  • Schlenk tube or vial with a septum cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add the pyrazine derivative (1.0 equiv) and AgF2 (1.5-2.0 equiv) to a dry Schlenk tube or vial equipped with a magnetic stir bar.

  • Add anhydrous acetonitrile to the reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The fluorination of various diazines, including pyrazines, with AgF2 generally proceeds in good yields with high regioselectivity.

SubstrateProductYield (%)
Quinoxaline2-Fluoroquinoxaline75
PyrazineFluoropyrazine68
2-Phenylpyrazine2-Fluoro-3-phenylpyrazine and 2-Fluoro-5-phenylpyrazine70 (mixture of isomers)

Data adapted from related studies on diazines.

Reaction Pathway for AgF2-Mediated Fluorination

G Pyrazine_Derivative Pyrazine_Derivative Intermediate [Pyrazine-AgF2] Complex Pyrazine_Derivative->Intermediate + AgF2 AgF2 AgF2 AgF2->Intermediate Fluorinated_Pyrazine Fluorinated Pyrazine Intermediate->Fluorinated_Pyrazine C-H Activation and F-transfer

Caption: Proposed pathway for AgF2-mediated C-H fluorination of pyrazines.

Transition-Metal-Catalyzed C-H Fluorination

Palladium catalysis has been successfully employed for the directed C-H fluorination of various aromatic and heteroaromatic compounds. This approach often utilizes a directing group on the substrate to achieve high regioselectivity.

Experimental Protocol: Palladium-Catalyzed C-H Fluorination (General)

While specific examples for pyrazines are emerging, this generalized protocol is based on established methods for other N-heterocycles.

Materials:

  • Substituted pyrazine with a directing group

  • Palladium(II) acetate (Pd(OAc)2)

  • Electrophilic fluorinating agent (e.g., NFSI or Selectfluor®)

  • Oxidant (e.g., PhI(OAc)2)

  • Appropriate solvent (e.g., CH2Cl2, MeCN)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube, add the pyrazine substrate (1.0 equiv), Pd(OAc)2 (5-10 mol%), and the electrophilic fluorinating agent (1.5-2.0 equiv).

  • Add the oxidant (1.5-2.0 equiv) and the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Stir the mixture for the specified time (typically 12-24 hours).

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data:

The yields for palladium-catalyzed C-H fluorination are highly substrate-dependent. For related N-heterocycles, yields can range from moderate to good.

Substrate ClassCatalystFluorinating AgentYield Range (%)
8-MethylquinolinesPd(OAc)2AgF/PhI(OPiv)250-70
N-ArylpyrazolesPd(OAc)2NFSI40-80

Data from analogous systems, optimization for pyrazines may be required.

Catalytic Cycle for Pd-Catalyzed C-H Fluorination

G Pd(II) Pd(II) Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle + Substrate - HX Pd(IV)-F Pd(IV)-F Intermediate Palladacycle->Pd(IV)-F + Oxidant/F-source Pd(IV)-F->Pd(II) Product Fluorinated Pyrazine Pd(IV)-F->Product Reductive Elimination Substrate Pyrazine Substrate Substrate->Palladacycle Oxidant_F Oxidant + F-source Oxidant_F->Pd(IV)-F

Caption: A plausible catalytic cycle for palladium-catalyzed C-H fluorination.

Photoredox-Catalyzed Fluorination

Visible-light photoredox catalysis has recently emerged as a powerful tool for the mild and efficient fluorination of organic molecules. This method often proceeds via radical intermediates, offering complementary reactivity to traditional ionic pathways.

Experimental Protocol: Photoredox-Mediated Decarboxylative Fluorination

This protocol describes the fluorination of a pyrazine carboxylic acid derivative via a photoredox-catalyzed decarboxylation-fluorination sequence.

Materials:

  • Pyrazine-carboxylic acid derivative

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)

  • Electrophilic fluorine source (e.g., Selectfluor®)

  • Base (e.g., Na2HPO4)

  • Solvent mixture (e.g., Acetone/H2O or MeCN/H2O)

  • Reaction vial with a septum cap

  • Magnetic stirrer and stir bar

  • Blue LED light source

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a reaction vial, add the pyrazine-carboxylic acid (1.0 equiv), the photocatalyst (1-2 mol%), Selectfluor® (1.5-2.0 equiv), and the base (2.0 equiv).

  • Add the solvent mixture and degas the solution by sparging with an inert gas for 10-15 minutes.

  • Seal the vial and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

Yields for photoredox-catalyzed fluorinations are generally good and the reactions tolerate a wide range of functional groups.

Substrate ClassPhotocatalystFluorine SourceYield Range (%)
Aryloxyacetic acidsRu(bpy)3^2+^Selectfluor®60-90
Heteroaryl carboxylic acidsIr(ppy)3Selectfluor®50-85

Data from analogous systems, optimization for pyrazines may be required.

Photoredox Catalytic Cycle for Decarboxylative Fluorination

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Blue Light) PC_oxidized PC+ PC_excited->PC_oxidized + Substrate-COO- Substrate_anion Pyrazine-COO- Pyrazine_radical Pyrazine Radical Substrate_anion->Pyrazine_radical - CO2, - e- Product Fluoropyrazine Pyrazine_radical->Product + Selectfluor Selectfluor Selectfluor Selectfluor_radical Selectfluor Radical Cation Selectfluor->Selectfluor_radical - F• Selectfluor_radical->PC + PC+ PC_oxidized->PC

Caption: Simplified photoredox cycle for decarboxylative fluorination.

Conclusion

The fluorination of pyrazine derivatives can be achieved through a variety of synthetic methods, each with its own advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the available starting materials and reagents. The protocols and data presented in these application notes provide a starting point for the development of robust and efficient fluorination reactions for the synthesis of novel pyrazine-containing molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: 3-Pentafluoroethyl-1H-pyrazin-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established synthetic methodologies for analogous fluorinated heterocyclic compounds. Direct literature precedent for the synthesis and application of 3-Pentafluoroethyl-1H-pyrazin-2-one is limited; therefore, the described protocols are proposed routes and may require optimization.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The pentafluoroethyl (–C₂F₅) group is a particularly valuable substituent that can significantly modulate the biological activity of a parent scaffold. This compound is a heterocyclic building block with considerable potential as an intermediate in the synthesis of novel bioactive compounds. The pyrazinone core is a common feature in various biologically active molecules, and the introduction of a pentafluoroethyl group at the 3-position is anticipated to yield derivatives with unique pharmacological profiles.

These notes provide a comprehensive overview of the proposed synthesis of this compound and its potential applications as a versatile intermediate in organic synthesis.

Proposed Synthetic Pathway

A plausible and robust two-step synthetic route to this compound is proposed, commencing from the commercially available ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate. The pathway involves the oxidation of a precursor ketone to a 1,2-dicarbonyl intermediate, followed by a condensation-cyclization reaction with glycinamide.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 1,1,1,2,2-Pentafluorohexane-3,4-dione cluster_1 Step 2: Condensation and Cyclization start Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate hydrolysis 1) NaOH, H₂O 2) HCl start->hydrolysis ketone 1,1,1,2,2-Pentafluoropentan-3-one hydrolysis->ketone oxidation SeO₂, Dioxane, H₂O, reflux ketone->oxidation dione 1,1,1,2,2-Pentafluorohexane-3,4-dione oxidation->dione glycinamide Glycinamide Hydrochloride base NaOAc, EtOH/H₂O, reflux glycinamide->base product This compound base->product dione_ref 1,1,1,2,2-Pentafluorohexane-3,4-dione dione_ref->base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,1,1,2,2-Pentafluoropentan-3-one

This protocol describes the hydrolysis and decarboxylation of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate to yield the corresponding ketone.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate232.1050.011.6 g
Sodium Hydroxide (NaOH)40.00150.06.0 g
Hydrochloric Acid (HCl), concentrated36.46-~15 mL
Water (deionized)18.02-100 mL
Diethyl Ether74.12-150 mL
Magnesium Sulfate (anhydrous)120.37-As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (6.0 g, 150.0 mmol) in deionized water (50 mL).

  • Add ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate (11.6 g, 50.0 mmol) to the flask.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly acidify the mixture to pH ~1 by the dropwise addition of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

  • The crude 1,1,1,2,2-pentafluoropentan-3-one can be used in the next step without further purification. Expected yield is typically high (>90%).

Step 2: Synthesis of 1,1,1,2,2-Pentafluorohexane-3,4-dione

This protocol details the selenium dioxide oxidation of the ketone to the corresponding 1,2-dicarbonyl compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
1,1,1,2,2-Pentafluoropentan-3-one160.0545.07.2 g
Selenium Dioxide (SeO₂)110.9649.55.5 g
1,4-Dioxane88.11-100 mL
Water18.02-5 mL

Procedure:

  • Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, suspend selenium dioxide (5.5 g, 49.5 mmol) in a mixture of 1,4-dioxane (100 mL) and water (5 mL).

  • Heat the suspension to 50-60 °C with stirring.

  • Add the crude 1,1,1,2,2-pentafluoropentan-3-one (7.2 g, 45.0 mmol) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 6 hours. A black precipitate of elemental selenium will form.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with dioxane.

  • Carefully remove the solvent from the filtrate by distillation. The resulting crude 1,1,1,2,2-pentafluorohexane-3,4-dione, likely as its hydrate, can be used directly in the next step.

Step 3: Synthesis of this compound

This protocol describes the final condensation and cyclization to form the target pyrazinone.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Crude 1,1,1,2,2-Pentafluorohexane-3,4-dione~174.05~40.0~7.0 g
Glycinamide Hydrochloride110.5444.04.86 g
Sodium Acetate (NaOAc)82.0388.07.22 g
Ethanol46.07-80 mL
Water18.02-20 mL
Ethyl Acetate88.11-150 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve glycinamide hydrochloride (4.86 g, 44.0 mmol) and sodium acetate (7.22 g, 88.0 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Add the crude 1,1,1,2,2-pentafluorohexane-3,4-dione (~7.0 g, ~40.0 mmol) to the solution.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and remove the ethanol by rotary evaporation.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield pure this compound.

Expected Quantitative Data Summary:

StepProductStarting MaterialExpected Yield (%)Physical State (Predicted)
11,1,1,2,2-Pentafluoropentan-3-oneEthyl 4,4,5,5,5-pentafluoro-3-oxopentanoate90 - 95Volatile liquid
21,1,1,2,2-Pentafluorohexane-3,4-dione1,1,1,2,2-Pentafluoropentan-3-one70 - 80Yellow oil/solid
3This compound1,1,1,2,2-Pentafluorohexane-3,4-dione50 - 65Crystalline solid

Applications in Organic Synthesis

This compound is a valuable intermediate for accessing a diverse range of more complex molecules. The pyrazinone ring system offers multiple sites for functionalization, including N-alkylation/arylation, and C-halogenation followed by cross-coupling reactions.

Diagram of Potential Synthetic Transformations

G cluster_N N-Functionalization cluster_C C-Functionalization cluster_App Target Molecules start This compound Base, R-X Base, R-X start->Base, R-X Pd or Cu catalyst,\nAr-X Pd or Cu catalyst, Ar-X start->Pd or Cu catalyst,\nAr-X NBS/NCS NBS/NCS start->NBS/NCS n_alkylation N-Alkylated Pyrazinones pharma Pharmaceutical Leads (e.g., Kinase Inhibitors) n_alkylation->pharma n_arylation N-Arylated Pyrazinones n_arylation->pharma Base, R-X->n_alkylation Pd or Cu catalyst,\nAr-X->n_arylation halogenation Halogenated Pyrazinones Suzuki, Sonogashira, etc. Suzuki, Sonogashira, etc. halogenation->Suzuki, Sonogashira, etc. cross_coupling Cross-Coupled Products (e.g., Biaryls, Alkynylated) agro Agrochemicals (e.g., Fungicides, Herbicides) cross_coupling->agro materials Functional Materials cross_coupling->materials NBS/NCS->halogenation Suzuki, Sonogashira, etc.->cross_coupling

Caption: Synthetic utility of this compound.

Synthesis of Pharmaceutical Scaffolds

The pyrazinone nucleus is a "privileged scaffold" in medicinal chemistry. The introduction of a pentafluoroethyl group can enhance binding affinity and improve pharmacokinetic properties.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. N-arylation of this compound followed by further functionalization could lead to novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.

  • Antibacterial Agents: The pyrazinone scaffold is related to that of pyrazinamide, a key anti-tuberculosis drug. Derivatives of this compound could be explored for their antibacterial properties.

Development of Novel Agrochemicals

Fluorinated heterocycles are prevalent in modern agrochemicals.

  • Fungicides and Herbicides: The trifluoromethyl-pyrazine moiety is present in the fungicide pyraziflumid.[1][2] By analogy, derivatives of this compound could exhibit potent fungicidal or herbicidal activity. Cross-coupling reactions on a halogenated pyrazinone core would provide access to a wide array of analogues for screening.

Building Blocks for Functional Materials

The electronic properties of the pentafluoroethyl-substituted pyrazinone ring make it an interesting candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

While this compound is not a widely documented compound, a viable synthetic route can be proposed based on well-established chemical transformations. Its potential as a synthetic intermediate is significant, offering a pathway to novel fluorinated molecules with promising applications in drug discovery, agrochemistry, and materials science. The protocols and applications detailed herein provide a foundational guide for researchers to synthesize and explore the utility of this valuable building block.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazinone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of pyrazinone libraries, a chemical scaffold of significant interest in modern drug discovery. Pyrazinone derivatives have demonstrated a wide range of biological activities, including the inhibition of key enzymes in signaling pathways implicated in cancer and inflammation.[1][2][3] This document outlines detailed protocols for biochemical and cell-based assays, presents quantitative data from representative screening campaigns, and visualizes key experimental workflows and signaling pathways.

Introduction to Pyrazinone Libraries in Drug Discovery

The 2(1H)-pyrazinone core is a versatile heterocyclic motif that has been successfully employed in the development of inhibitors for various enzyme families, notably protein kinases.[1][4][5] Its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases makes it a privileged scaffold for the design of targeted therapies.[1][4] High-throughput screening of diverse pyrazinone libraries allows for the rapid identification of hit compounds with desired biological activities, which can then be optimized into lead candidates for drug development. These libraries are often synthesized using solution-phase parallel synthesis to generate a wide array of substituted pyrazinones for screening.

Data Presentation: Inhibitory Activities of Pyrazinone Derivatives

The following tables summarize the inhibitory activities of selected pyrazinone and related pyrazoline derivatives against various kinases and cancer cell lines, as determined through high-throughput screening and subsequent validation assays.

Table 1: Inhibitory Activity of Pyrazinone and Pyrazoline Derivatives against Protein Kinases

Compound/SeriesTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazinone DerivativePDGFR< 1000--
Triazolo[4,5-b]pyrazinesc-MET< 10--
Prexasertib (8)CHK11--
Prexasertib (8)CHK28--
Gilteritinib (2)FLT30.29--
Gilteritinib (2)AXL0.73--
Pyrazole-based derivative (1)Akt161GSK214179518
Pyrazole-based derivative (2)Akt11.3Uprosertib-
Pyrazolo[3,4-d]pyrimidine (VI)EGFR-TKlow nM--
Furan thiazolidinedione (A64)HIPK274--
Hydrazide-based derivative (31f)PI3Kα2.5-80.5--
Hydrazide-based derivative (31f)HDAC1-31.9-75.5--
Quinazolinone-based derivative (59)PI3Kδ2.3--
Quinazolinone-based derivative (59)HDAC613--

Table 2: Anti-proliferative Activity of Pyrazinone and Pyrazoline Derivatives

Compound/SeriesCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
3,6-disubstituted pyrazinone (39)HCT116Colon CancerCytotoxic--
Pyrazoline derivative (10)MCF7Breast Cancer0.277Gefitinib-
Pyrazoline derivative (10)HeLaCervical Cancer0.16Gefitinib-
Pyrazoline derivative (10)DLD1Colorectal Cancer1.27Gefitinib-
Curcumin-pyrazoline hybrid (4)MCF7Breast Cancer53.09Doxorubicin85.11
Pyrazole derivative (166)HepG2Liver Cancer0.083--
Thiazolyl pyrazole (181)HeLaCervical Cancer9.05--
Thiazolyl pyrazole (181)MCF-7Breast Cancer7.12--
Thiazolyl pyrazole (181)A549Lung Cancer6.34--
Pyrazole derivative (4)A549Lung Cancer5.50--
Pyrazole derivative (4)HCT116Colon Cancer9.77--
Pyrazole derivative (4)HepG2Liver Cancer7.12--
Pyrazole derivative (4)MCF-7Breast Cancer7.85--
Quinazolinone-based derivative (59)T47DBreast Cancer0.042--

Experimental Protocols

High-Throughput Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay for the high-throughput screening of pyrazinone libraries against a target protein kinase.[2][6][7][8]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate or tracer

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazinone compound library (dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Dispense 50 nL of each pyrazinone compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. For the controls, dispense DMSO only into the designated wells.

  • Enzyme and Tracer Addition: Prepare a solution of the target kinase and the fluorescent tracer in assay buffer. The optimal concentrations of both should be predetermined through titration experiments to achieve a stable and robust assay window. Add 10 µL of this solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km of the kinase for ATP. Add 10 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 90 minutes.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will be dependent on the fluorophore used for the tracer.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the FP signal in the compound wells to the high (DMSO only) and low (no enzyme) control wells.

High-Throughput Cell-Based Anti-proliferative Assay

This protocol outlines a cell-based assay to screen pyrazinone libraries for their anti-proliferative effects on cancer cell lines using an ATP-based viability assay.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Pyrazinone compound library (dissolved in DMSO)

  • 384-well, white, clear-bottom cell culture plates

  • Luminometer-based plate reader

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in 40 µL of cell culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition: Add 100 nL of each pyrazinone compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of the cell viability reagent to each well.[11]

  • Lysis and Signal Stabilization: Mix the contents of the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound by normalizing the luminescence signal to the DMSO-treated control wells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the high-throughput screening of a pyrazinone library.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Pyrazinone_Library Pyrazinone Library (in DMSO) Compound_Dispensing Compound Dispensing (Acoustic) Pyrazinone_Library->Compound_Dispensing Assay_Plates Assay Plates (384-well) Assay_Plates->Compound_Dispensing Reagent_Addition Reagent Addition (Enzyme/Cells) Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (FP/Luminescence) Incubation->Signal_Reading Data_Processing Data Processing (% Inhibition) Signal_Reading->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis p38_MAPK_Pathway cluster_extracellular cluster_intracellular cluster_downstream Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK activates MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors activates Kinases Other Kinases (MK2, PRAK) p38->Kinases activates Pyrazinone Pyrazinone Inhibitor Pyrazinone->p38 inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Response Kinases->Cellular_Response PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Growth_Factor Growth Factor Growth_Factor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Pyrazinone_PI3K Pyrazinone-based PI3K Inhibitor Pyrazinone_PI3K->PI3K inhibits AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth HDAC HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression Pyrazinone_HDAC Pyrazinone-based HDAC Inhibitor Pyrazinone_HDAC->HDAC inhibits

References

Application Notes and Protocols: Methods for Introducing Pentafluoroethyl Groups into Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The pentafluoroethyl (–C2F5) group, in particular, offers a compelling alternative to the more common trifluoromethyl (–CF3) group. Its incorporation into heterocyclic scaffolds—structural motifs prevalent in pharmaceuticals—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Compounds bearing a pentafluoroethyl group often exhibit improved bioavailability and potency compared to their non-fluorinated or trifluoromethylated analogues.

This document provides detailed application notes and experimental protocols for three primary strategies for introducing pentafluoroethyl groups into heterocyclic systems: Radical Pentafluoroethylation, Transition-Metal Mediated Cross-Coupling, and Electrophilic Pentafluoroethylation.

Method 1: Radical Pentafluoroethylation using Copper-Based Reagents

Radical pathways offer a powerful and versatile method for C–H and C–C bond functionalization. The use of copper-pentafluoroethyl (CuCF2CF3) complexes, generated from inexpensive feedstocks like pentafluoroethane (HCF2CF3), has emerged as a practical and efficient source of the pentafluoroethyl radical (•CF2CF3).[2][3] This approach is particularly effective for the functionalization of unactivated alkenes and in domino reactions to construct complex heterocyclic rings.

Logical Workflow: Radical Pentafluoroethylation

G cluster_mech Mechanism Steps start Start: Select Substrate (e.g., 1,6-Diene) reaction Combine Substrate and Reagent (Room Temp, Open Air) start->reaction reagent Prepare [CuCF2CF3] Reagent (from HCF2CF3 or TMSCF3) reagent->reaction mechanism Radical Mechanism reaction->mechanism workup Reaction Workup (Quenching, Extraction) reaction->workup initiation 1. Radical Initiation: [Cu(II)] releases •CF2CF3 propagation 2. Propagation: •CF2CF3 adds to alkene, followed by 5-exo-trig cyclization termination 3. Termination: Radical intermediate reacts with [Cu(II)] to form product purification Purification (Column Chromatography) workup->purification product Final Product: Pentafluoroethylated Heterocycle purification->product

Caption: Experimental workflow for radical pentafluoroethylation.

Quantitative Data: Radical Pentafluoroethylation of 1,6-Dienes

This method allows for the domino radical cyclization and bis(pentafluoroethylation) of 1,6-dienes to form substituted pyrrolidines and cyclopentanes.[2]

Substrate (1,6-Diene)Product HeterocycleConditionsYield (%)Diastereomeric Ratio (cis:trans)Ref
N,N-Diallyl-4-methylbenzenesulfonamide3,4-Bis((pentafluoroethyl)methyl)pyrrolidine[CuCF2CF3], CH3CN, RT, Air, 24h753:1[2]
Diethyl diallylmalonateDiethyl 3,4-bis((pentafluoroethyl)methyl)cyclopentane-1,1-dicarboxylate[CuCF2CF3], CH3CN, RT, Air, 24h8212:1[2]
N-Allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide1-Tosyl-3-((pentafluoroethyl)methyl)-4-(pentafluoroethyl)pyrrolidine[CuCF2CF3], CH3CN, RT, Air, 24h712:1[2]
Protocol 1: Domino Radical Cyclization/Bis(pentafluoroethylation)

This protocol is adapted from the synthesis of pyrrolidine derivatives via a domino radical reaction.[2]

Materials:

  • N,N-Diallyl-4-methylbenzenesulfonamide (1,6-diene substrate)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • 2-Bromo-2,3,3,3-tetrafluoropropane

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (CH3CN)

  • Saturated aqueous NH4Cl

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the [CuCF2CF3] Reagent: In a glovebox, add CuI (1.5 equiv.), KF (2.0 equiv.), and DMSO to an oven-dried Schlenk tube. Stir the mixture at room temperature for 10 minutes. Add 2-bromo-2,3,3,3-tetrafluoropropane (1.0 equiv.) and stir the resulting mixture at 80 °C for 10 hours. The resulting dark solution containing the [CuCF2CF3] reagent is used directly in the next step.

  • Radical Reaction: Remove the reaction tube from the glovebox. To the solution of the [CuCF2CF3] reagent, add the N,N-diallyl-4-methylbenzenesulfonamide substrate (1.0 equiv.) dissolved in acetonitrile (CH3CN).

  • Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature, open to the air, for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,4-bis((pentafluoroethyl)methyl)pyrrolidine derivative.

Method 2: Copper-Mediated Cross-Coupling of Heteroaryl Boronates

A robust method for introducing the pentafluoroethyl group onto a pre-existing heterocyclic core involves the copper-mediated cross-coupling of heteroaryl boronates. This strategy utilizes a CuCF2CF3 species derived from the readily available and easy-to-handle (trifluoromethyl)trimethylsilane (TMSCF3). The reaction proceeds under aerobic conditions and demonstrates broad substrate scope.

Reaction Scheme: Cu-Mediated Cross-Coupling

G start_mat Heteroaryl Boronate (Het-B(OR)2) reaction Cross-Coupling Reaction start_mat->reaction reagent_prep Prepare CuCF2CF3 (from TMSCF3, CuCl, KF) reagent_prep->reaction conditions Conditions: 1,10-Phenanthroline (ligand) DMF/Pyridine, 50 °C, Air reaction->conditions product Pentafluoroethylated Heterocycle (Het-C2F5) reaction->product

Caption: General scheme for Cu-mediated pentafluoroethylation.

Quantitative Data: Scope of Heteroaryl Boronates

This table summarizes the yields for the pentafluoroethylation of various heteroaryl neopentylglycol boronates.

Heterocyclic Boronate SubstrateConditionsYield (%)Ref
3-(Bneop)quinolineCuCF2CF3 (2.4 eq), phen (4.0 eq), 50 °C, 3h, Air77
5-(Bneop)pyrimidineCuCF2CF3 (2.4 eq), phen (4.0 eq), 50 °C, 3h, Air70
1-Boc-5-(Bneop)indoleCuCF2CF3 (2.4 eq), phen (4.0 eq), 50 °C, 3h, Air65
5-(Bneop)benzothiopheneCuCF2CF3 (2.4 eq), phen (4.0 eq), 50 °C, 3h, Air85
5-(Bneop)benzofuranCuCF2CF3 (2.4 eq), phen (4.0 eq), 50 °C, 3h, Air81
(Bneop = neopentylglycol boronate ester, phen = 1,10-phenanthroline)
Protocol 2: Pentafluoroethylation of a Heteroaryl Boronate

This protocol is adapted from the copper-mediated pentafluoroethylation of (hetero)arylboronates.

Materials:

  • Copper(I) chloride (CuCl)

  • Potassium fluoride (KF)

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Dimethylformamide (DMF)

  • Pyridine

  • 1,10-Phenanthroline (phen)

  • Heteroaryl neopentylglycol boronate ester (e.g., 5-(Bneop)benzothiophene)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the CuCF2CF3 Reagent Solution: In a glovebox, combine CuCl (3.0 equiv.), KF (2.0 equiv.), TMSCF3 (2.0 equiv.), DMF, and pyridine in a sealed tube. Heat the mixture at 80 °C for 10 hours. After cooling to room temperature, filter the mixture to remove solids. The resulting filtrate is the CuCF2CF3 stock solution.

  • Ligand Addition: In a separate reaction vial, add 1,10-phenanthroline (4.0 equiv.) and the heteroaryl boronate substrate (1.0 equiv.).

  • Cross-Coupling Reaction: To the vial containing the substrate and ligand, add the prepared CuCF2CF3 stock solution (2.4 equiv. relative to the substrate). Seal the vial and stir the mixture at 50 °C for 3 hours under an air atmosphere (e.g., by piercing the cap with a needle).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluoroethylated heterocycle.

Method 3: Electrophilic Pentafluoroethylation

For electron-rich heterocyclic systems, direct functionalization can be achieved using electrophilic pentafluoroethylating reagents.[4] These reagents formally deliver a "C2F5+" synthon. S-(pentafluoroethyl)diphenylsulfonium salts are one such class of reagents, synthesized from fluoroalkylsulfinates.[4][5] They are effective for the fluoroalkylation of various C-nucleophiles.

Conceptual Diagram: Electrophilic Attack

G reagent Electrophilic Reagent [Ph2S-C2F5]+ TfO- intermediate Wheland-type Intermediate heterocycle Electron-Rich Heterocycle (e.g., Pyrrole, Indole) heterocycle->intermediate Attack on 'C2F5+' product Pentafluoroethylated Heterocycle intermediate->product -H+

Caption: Electrophilic pentafluoroethylation of a heterocycle.

Quantitative Data: Reactivity of Sulfonium Salts

The following table demonstrates the reactivity of S-(fluoroalkyl)diphenylsulfonium salts with various carbon nucleophiles, indicating their potential for reacting with electron-rich heterocycles.

NucleophileFluoroalkylating ReagentConditionsProductYield (%)Ref
1,3,5-Trimethoxybenzene[Ph2S-C2F5]+ TfO-CH2Cl2, RT, 12h1-Pentafluoroethyl-2,4,6-trimethoxybenzene75[4][5]
Indole[Ph2S-C2F5]+ TfO-CH2Cl2, RT, 12h3-Pentafluoroethylindole68[4][5]
Sodium p-toluenesulfinate[Ph2S-C2F5]+ TfO-CH3CN, RT, 4hp-Tolyl pentafluoroethyl sulfone85[4][5]
Protocol 3: Synthesis and Application of an Electrophilic Reagent

This protocol describes the one-pot synthesis of S-(pentafluoroethyl)diphenylsulfonium triflate and its subsequent reaction with an electron-rich heterocycle.[4][5]

Materials:

  • Sodium pentafluoropropionate (NaSO2C2F5)

  • Diphenyl sulfoxide (Ph2SO)

  • Triflic anhydride (Tf2O)

  • Anhydrous dichloromethane (CH2Cl2)

  • Indole (or other electron-rich heterocycle)

  • Diethyl ether

  • Saturated aqueous NaHCO3

Procedure:

  • Reagent Synthesis (One-Pot): To a stirred suspension of sodium pentafluoropropionate (1.2 equiv.) and diphenyl sulfoxide (1.2 equiv.) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere (N2 or Ar), add triflic anhydride (1.0 equiv.) dropwise.

  • Activation: Allow the mixture to warm slowly to room temperature and stir for 2-4 hours. The formation of the S-(pentafluoroethyl)diphenylsulfonium triflate reagent occurs in situ.

  • Electrophilic Pentafluoroethylation: Cool the reaction mixture back to 0 °C. Add a solution of indole (1.0 equiv.) in anhydrous CH2Cl2 dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with CH2Cl2 (2x).

  • Purification: Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-pentafluoroethylindole product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated pyrazinones. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and optimization of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorinated pyrazinones, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my fluorinated pyrazinone consistently low?

Answer:

Low yields in the synthesis of fluorinated pyrazinones can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The temperature can significantly impact reaction kinetics and product stability. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Solution: Screen a range of temperatures to find the optimum for your specific substrates. For instance, in related fluorination reactions, temperatures are often carefully controlled. In one study on direct aromatic F-labeling, reactions were tested at 80 °C, 100 °C, and 120 °C to find the optimal condition[1].

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility and reaction rate.

    • Solution: Experiment with a variety of solvents with different properties. For example, in the synthesis of related nitrogen-containing heterocycles, solvents like DCM (dichloromethane) have been utilized[2].

  • Inefficient Catalyst or Incorrect Catalyst Loading: Many syntheses of pyrazinone precursors require a catalyst, and its activity and concentration are crucial.

    • Solution: Screen different catalysts (e.g., various acids or bases) and optimize the catalyst loading. For the formation of a pyrazolone precursor, a screen of both solid and liquid acids revealed that weaker carboxylic acids like acetic acid performed better than mineral acids[3]. The amount of acid was also varied to find the optimal concentration[3].

  • Presence of Water or Other Impurities: Moisture can quench reagents or interfere with catalytic cycles.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Purify starting materials if their purity is questionable.

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a common challenge that can often be addressed by fine-tuning the reaction conditions:

  • Non-selective Reagents: The fluorinating agent or other reagents might not be selective for the desired transformation.

    • Solution: Consider using a more selective fluorinating agent. For example, Selectfluor® is a commonly used electrophilic fluorinating agent[2][4]. The choice of base can also be critical; for instance, the introduction of a mild base like sodium carbonate can enhance the rate of fluorination and improve conversion[3][5].

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or other side reactions.

    • Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time. In one optimization, the reaction was found to be complete after a specific duration, with no further improvement or degradation upon extending the time[3][5].

Question: My fluorination step is not proceeding to completion. What can I do?

Answer:

Incomplete fluorination can be due to several factors related to the reactivity of your substrate and the reaction environment:

  • Insufficient Activation: The substrate may not be sufficiently activated for fluorination. The fluorination of pyrazolones, for example, proceeds through an enolate intermediate[3][5].

    • Solution: The addition of a base can facilitate the formation of the reactive intermediate. In the mechanochemical synthesis of fluorinated pyrazolones, sodium carbonate was used to enhance the reaction rate and achieve complete conversion[3][5].

  • Steric Hindrance: Bulky substituents on your pyrazinone core may hinder the approach of the fluorinating agent.

    • Solution: It may be necessary to reconsider the synthetic route to introduce the fluorine atom at an earlier stage before the introduction of sterically demanding groups.

  • Physical State of Reactants (in mechanochemistry): In solvent-free mechanochemical reactions, the physical state of the reactants (liquid or solid) can significantly impact the reaction efficiency.

    • Solution: The use of a grinding auxiliary, such as sodium chloride, can aid in mixing and energy transfer, especially when dealing with liquid reactants. However, for solid-state reactions, a grinding agent might have a diluting effect and slow down the reaction[5].

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the synthesis of fluorinated pyrazinones?

A1: The key parameters to optimize include the choice of fluorinating agent, solvent, catalyst (and its loading), reaction temperature, and reaction time. The order of addition of reagents can also be crucial.

Q2: How does the nature of the substituents on the pyrazinone ring affect the fluorination reaction?

A2: Electron-donating groups can activate the ring towards electrophilic fluorination, while electron-withdrawing groups can deactivate it. The position of the substituents can also direct the regioselectivity of the fluorination.

Q3: Are there any safety precautions I should take when working with fluorinating agents?

A3: Yes, many fluorinating agents are hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some fluorinating agents can release corrosive byproducts like HF, so appropriate quenching procedures should be in place.

Q4: Can mechanochemistry be a viable alternative to traditional solution-phase synthesis for fluorinated pyrazinones?

A4: Yes, mechanochemistry offers a more environmentally friendly approach by reducing or eliminating the need for solvents. A one-pot, two-step mechanochemical synthesis has been successfully developed for fluorinated pyrazolones, demonstrating that this technique can lead to high yields in shorter reaction times compared to solution-based methods[3][5].

Data Presentation

The following tables summarize quantitative data from a study on the optimization of a two-step, one-pot mechanochemical synthesis of a fluorinated pyrazolone, which serves as a valuable reference for similar pyrazinone systems.

Table 1: Optimization of Pyrazolone Formation (Step 1)

EntryAcid CatalystEquivalentsTime (min)Yield (%)
1--60<5
2p-TsOH0.16065
3Acetic Acid0.56091
4Acetic Acid0.52086
5Acetic Acid0.54097 (92% isolated)
6Acetic Acid0.56097
7Acetic Acid0.512097
8Acetic Acid (in Toluene, reflux)0.5144080

Data adapted from a study on fluorinated pyrazolone synthesis. Yields were determined by 1H NMR unless otherwise stated.[3]

Table 2: Optimization of Pyrazolone Fluorination (Step 2)

EntryAdditiveTime (h)Conversion (%)
1-0.565
2-185
3-2100
4-3100
5Sodium Carbonate1100
6Sodium Chloride270
7Sodium Carbonate + Sodium Chloride1100

Data adapted from a study on fluorinated pyrazolone synthesis. Conversion determined by 19F NMR.[3][5]

Experimental Protocols

General Protocol for the One-Pot Mechanochemical Synthesis of a Fluorinated Pyrazolone

This protocol is based on a reported procedure for the synthesis of fluorinated pyrazolones and can be adapted for fluorinated pyrazinone synthesis with appropriate modifications to the starting materials.

Step 1: Pyrazolone Formation

  • To a milling jar, add the β-ketoester (1.0 mmol), hydrazine hydrate (1.0 mmol), sodium chloride (as a grinding auxiliary), and acetic acid (0.5 equivalents).

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 40 minutes.

  • The progress of the reaction can be monitored by taking a small aliquot and analyzing it by 1H NMR.

Step 2: Fluorination

  • After the completion of the first step, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 mmol) and sodium carbonate (2.0 mmol) to the same milling jar.

  • Continue milling for 1 hour at the same frequency.

  • After the reaction is complete (monitored by 19F NMR), the product can be isolated by dissolving the reaction mixture in an appropriate organic solvent, filtering the inorganic salts, and removing the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography.

Visualizations

Diagram 1: General Workflow for Optimizing Fluorinated Pyrazinone Synthesis

G cluster_params Key Parameters to Screen A Define Synthetic Route B Initial Reaction Setup A->B C Screen Key Parameters B->C D Analyze Results (Yield, Purity) C->D P1 Solvent C->P1 P2 Temperature C->P2 P3 Catalyst C->P3 P4 Reaction Time C->P4 D->C Re-optimize E Identify Optimal Conditions D->E Low Yield/ Side Products F Scale-up Synthesis E->F

A logical workflow for the optimization of reaction conditions.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G Start Low Yield Observed CheckTemp Is Temperature Optimized? Start->CheckTemp CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent Yes OptimizeTemp Screen Temperature Range CheckTemp->OptimizeTemp No CheckCatalyst Is Catalyst Active/Optimal? CheckSolvent->CheckCatalyst Yes OptimizeSolvent Test Different Solvents CheckSolvent->OptimizeSolvent No CheckPurity Are Starting Materials Pure? CheckCatalyst->CheckPurity Yes OptimizeCatalyst Screen Catalysts & Loading CheckCatalyst->OptimizeCatalyst No PurifySM Purify Starting Materials CheckPurity->PurifySM No End Yield Improved CheckPurity->End Yes OptimizeTemp->CheckSolvent OptimizeSolvent->CheckCatalyst OptimizeCatalyst->CheckPurity PurifySM->End

A step-by-step guide for troubleshooting low product yields.

References

Technical Support Center: Synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentafluoroethyl-1H-pyrazin-2-one. The information is designed to help identify and mitigate the formation of common by-products and impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yields are consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products.

  • Incomplete Cyclization: The primary reaction involves the condensation of ethyl pentafluoropropionate with ethylenediamine to form an N-(2-aminoethyl)-2,2,3,3,3-pentafluoropropanamide intermediate, which then cyclizes. If this cyclization is incomplete, the open-chain amide will be a major component of your crude product.

    • Solution: Ensure adequate reaction time and temperature. Depending on the solvent, extending the reflux time or increasing the temperature may promote cyclization. The removal of ethanol and water, the by-products of the condensation and cyclization steps respectively, can also drive the reaction to completion.

  • Polymerization: The amino groups of ethylenediamine and the intermediate amide can potentially react with multiple molecules of the ester, leading to the formation of oligomeric or polymeric by-products.

    • Solution: A slow, controlled addition of the ethyl pentafluoropropionate to a solution of ethylenediamine may help to minimize polymerization by maintaining a high molar excess of the diamine initially.

  • Sub-optimal Reaction Conditions: The choice of solvent and the presence or absence of a catalyst can significantly impact the reaction rate and pathway.

    • Solution: While the reaction can proceed without a catalyst, a mild base might facilitate the initial nucleophilic attack. Solvents like ethanol or methanol are common, but exploring higher boiling point solvents could be beneficial if cyclization is an issue.

Q2: I am observing an impurity with a similar polarity to my product, making purification difficult. What could it be?

A2: A common impurity that is often close in polarity to the desired pyrazinone is the uncyclized N-(2-aminoethyl)-2,2,3,3,3-pentafluoropropanamide intermediate.

  • Identification: This intermediate will have a different mass in mass spectrometry analysis and will show characteristic N-H and C=O stretches in its IR spectrum that differ from the cyclic product.

  • Mitigation: As mentioned in A1, optimizing reaction time, temperature, and by-product removal can favor the formation of the cyclized product. During workup, a careful pH adjustment might help to separate the more basic open-chain amide from the final product.

Q3: My crude product contains a significant amount of a high molecular weight, insoluble material. What is this and how can I avoid it?

A3: This is likely due to the formation of polymeric by-products.

  • Cause: This occurs when one molecule of ethylenediamine reacts with two molecules of ethyl pentafluoropropionate, or when the intermediate amide reacts further.

  • Prevention: The most effective way to prevent this is to use a molar excess of ethylenediamine and to add the ethyl pentafluoropropionate dropwise to the reaction mixture. This ensures that the ester is more likely to react with a fresh molecule of ethylenediamine rather than the less reactive amide nitrogen of an already-formed intermediate.

Q4: How can I confirm the identity of my final product and assess its purity?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the this compound and identify the presence of any fluorine-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify by-products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the pyrazinone ring.

By-product Summary

Due to a lack of specific literature detailing by-products for this exact synthesis, the following table presents plausible by-products based on general chemical principles of the reaction between an ester and a diamine. The percentages are hypothetical and for illustrative purposes.

By-product/ImpurityPlausible Formation MechanismTypical % (Hypothetical)Mitigation Strategy
N-(2-aminoethyl)-2,2,3,3,3-pentafluoropropanamideIncomplete cyclization of the intermediate.5-15%Increase reaction time/temperature, remove reaction by-products (ethanol, water).
Polymeric materialsReaction of ethylenediamine with multiple ester molecules.2-10%Use an excess of ethylenediamine, slow addition of the ester.
Unreacted Ethyl PentafluoropropionateIncomplete reaction.<5%Ensure sufficient reaction time and temperature.
Unreacted EthylenediamineUsed in excess.VariableRemoved during aqueous workup.

Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Ethyl pentafluoropropionate

  • Ethylenediamine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Sodium sulfate (for drying)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (e.g., 2.0 equivalents) in ethanol.

  • Addition of Ester: Add ethyl pentafluoropropionate (1.0 equivalent) dropwise to the stirred solution of ethylenediamine at room temperature over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute HCl solution to remove excess ethylenediamine.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Visualizations

Reaction Pathway and Potential By-product Formation

G Start Ethyl Pentafluoropropionate + Ethylenediamine Intermediate N-(2-aminoethyl)-2,2,3,3,3- pentafluoropropanamide Start->Intermediate Amidation Product 3-Pentafluoroethyl- 1H-pyrazin-2-one Intermediate->Product Cyclization (Intramolecular Amidation) Polymer Polymeric By-products Intermediate->Polymer Further reaction with Ethyl Pentafluoropropionate

Caption: Main reaction and a key side reaction pathway.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction_Setup Reaction Setup Addition Slow Addition of Ester Reaction_Setup->Addition Reflux Reflux Addition->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Extraction Aqueous Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Analysis Characterization (NMR, MS, HPLC) Chromatography->Analysis

Caption: A typical experimental workflow for the synthesis.

Technical Support Center: Synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Pentafluoroethyl-1H-pyrazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-perfluoroalkyl-substituted pyrazinones?

A1: The synthesis of pyrazinones bearing perfluoroalkyl groups, such as this compound, typically involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide. For a 3-pentafluoroethyl substituent, a key precursor would be a compound containing the pentafluoroethyl group adjacent to a carbonyl or a reactive equivalent. A plausible synthetic route could involve the reaction of a pentafluoroethyl-containing α-keto-aldehyde or a related derivative with glycinamide.

Q2: What are the critical reaction parameters that influence the yield of this compound?

A2: Key parameters influencing the yield include reaction temperature, solvent, catalyst, and the nature of the reactants. For similar syntheses of pyrazines with trifluoromethyl groups, variations in catalysts and reagents have shown significant impacts on the final yield. Careful optimization of these parameters is crucial for maximizing the output of the desired product.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, side reactions can include the formation of isomeric pyrazinones, incomplete cyclization leading to acyclic intermediates, and degradation of starting materials or the product under harsh reaction conditions. The presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity of the pyrazine ring and potentially lead to unexpected byproducts.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inappropriate starting materials.- Incorrect reaction temperature or time.- Presence of moisture or other inhibitors.- Suboptimal solvent or catalyst.- Verify the purity and identity of starting materials using analytical techniques (NMR, MS).- Systematically screen a range of temperatures and reaction times to find the optimum conditions.- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).- Experiment with different solvents and catalysts. For instance, in related syntheses, various acids and bases have been used to promote cyclization.
Formation of Multiple Products (Isomers or Byproducts) - Lack of regioselectivity in the condensation reaction.- Side reactions occurring under the chosen conditions.- Degradation of the product.- Modify the starting materials to favor the formation of the desired isomer.- Adjust the reaction temperature; lower temperatures may increase selectivity.- Employ a milder catalyst or reagent to minimize side reactions.- Analyze the byproducts to understand the side reactions and adjust the conditions accordingly.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent.- Similar polarity of the product and impurities.- Product is unstable on the chromatography stationary phase.- Use a different solvent for extraction during the workup.- Optimize the eluent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective.- If the product is unstable, consider minimizing the purification time or using a less acidic or basic stationary phase.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial formation of a key intermediate followed by cyclization.

Step 1: Synthesis of a Pentafluoroethyl-α-dicarbonyl equivalent

The synthesis would likely start from a readily available pentafluoroethyl-containing building block, which is then converted to a reactive 1,2-dicarbonyl species.

Step 2: Condensation and Cyclization

  • To a solution of the pentafluoroethyl-α-dicarbonyl equivalent (1.0 eq) in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol), add glycinamide hydrochloride (1.2 eq).

  • Add a base (e.g., sodium acetate, 2.0 eq) to neutralize the hydrochloride and facilitate the condensation.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data

The following table summarizes the yields for the synthesis of a related compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, under various conditions, which can provide insights for optimizing the synthesis of this compound.[1]

Example Acid/Additive Oxidant Yield (%)
1Acetic AcidAir23
2Acetic AcidBromine32
3Propionic AcidBromine43
4Nicotinic AcidBromine55
5Methanesulfonic AcidBromine51
6Pyridine HydrochlorideBromine25
72-Chlorobenzoic AcidBromine43
8-Hydrogen Peroxide23

Data adapted from a patent for the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate and may serve as a reference for optimization.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 Pentafluoroethyl-α-dicarbonyl equivalent mix Mixing in Solvent (e.g., Acetic Acid) start1->mix start2 Glycinamide start2->mix heat Heating (80-120°C) mix->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product 3-Pentafluoroethyl-1H- pyrazin-2-one purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incorrect Temperature low_yield->cause1 cause2 Poor Reagent Quality low_yield->cause2 cause3 Suboptimal Solvent low_yield->cause3 cause4 Side Reactions low_yield->cause4 sol1 Optimize Temperature cause1->sol1 sol2 Verify Reagent Purity cause2->sol2 sol3 Screen Solvents cause3->sol3 sol4 Modify Conditions to Minimize Byproducts cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Pyrazinone Compounds Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of pyrazinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for pyrazinone compounds?

Pyrazinone compounds can degrade through several pathways, primarily influenced by their chemical structure and environmental conditions. The most well-documented pathways are metabolic, oxidative, and hydrolytic.

  • Metabolic Degradation: In biological systems, pyrazinone rings can undergo extensive metabolic activation, particularly by cytochrome P450 enzymes in the liver. A key pathway involves the oxidation of the pyrazinone ring. For instance, a 6-methyl-2-oxo-3-aminopyrazinone moiety can be oxidized to form a reactive electrophilic imine-methide intermediate. Alternatively, P450-mediated oxidation can form an epoxide at a double bond in the pyrazinone ring.[1] These reactive intermediates can then conjugate with endogenous nucleophiles like glutathione (GSH).[1]

  • Oxidative Degradation: Pyrazinones are susceptible to oxidative degradation, especially under aerobic conditions or in the presence of reactive oxygen species.[2] This can involve hydroxylation and subsequent ring cleavage.[2] For some pyrazinone-containing compounds, oxidation can occur at benzylic carbon positions or on amine functional groups attached to the core structure.[3]

  • Hydrolytic Degradation: Although the pyrazinone ring itself is relatively stable, amide functionalities elsewhere in the molecule can be susceptible to hydrolysis under acidic or basic conditions.[3] The stability of the core ring can be influenced by the substituents present.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photolytic degradation can lead to complex reactions, including the formation of dimers and N-oxides, as seen with related heterocyclic compounds.[4]

Q2: What are the common degradation products of pyrazinones?

Common degradation products arise from the pathways mentioned above and include:

  • Glutathione (GSH) Adducts: Formed during metabolic activation, where reactive intermediates (like imine-methides or epoxides) are trapped by GSH.[1]

  • Rearranged Imidazole Metabolites: The opening of the pyrazinone ring, facilitated by the addition of GSH to an epoxide intermediate, can lead to a rearranged, stable imidazole-containing metabolite.[1]

  • Hydroxylated Derivatives: A common initial step in both metabolic and chemical oxidation is the hydroxylation of the pyrazine ring.[2][5]

  • Ring-Cleavage Products: Further oxidation can lead to the cleavage of the pyrazinone ring, resulting in smaller molecules like carboxylic acids or amines.[2]

Q3: How do pyrazoline degradation pathways differ from pyrazinones?

While both are nitrogen-containing heterocycles, pyrazolines are generally noted for their high stability.[6][7][8] Much of the existing literature focuses on their synthesis and wide-ranging pharmacological activities rather than their degradation.[7][8][9][10] The term "degradation" in pyrazoline-related research often refers to their ability to inhibit the degradation of other molecules, such as acetylcholine, rather than the breakdown of the pyrazoline ring itself.[7][8] However, like other heterocyclic compounds, they can be susceptible to oxidative degradation under harsh conditions. For example, certain pyrazoline analogs are being investigated as antioxidants for biodiesel, which implies they are more susceptible to oxidation than the fuel components they are designed to protect.[11]

Q4: What analytical techniques are best for identifying pyrazinone degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): The primary tool for separating the parent compound from its degradation products.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Crucial for determining the molecular weights of degradants and obtaining structural information through fragmentation patterns.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the definitive structure of isolated degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.[13]

Troubleshooting Guides

Problem 1: My pyrazinone compound is showing signs of degradation, but the degradation products are unknown.

Solution: A systematic approach combining forced degradation studies and advanced analytical techniques is required to identify the unknown products.

  • Perform a Forced Degradation Study: Subject your compound to a range of stress conditions (acidic and basic hydrolysis, oxidation, photolysis, and thermal stress) to generate a sufficient quantity of the degradation products.[14][15] This helps to understand the compound's stability profile and can produce the same degradants that occur under long-term storage.

  • Utilize HPLC-UV for Initial Profiling: Develop a stability-indicating HPLC method that separates the parent peak from all degradation products. Compare the chromatograms of the stressed samples to that of a control sample.

  • Employ LC-MS/MS for Identification: Analyze the stressed samples using LC-MS/MS. This will provide the molecular weights of the degradant peaks and their fragmentation patterns, offering initial clues to their structures.[1]

  • Isolate and Characterize with NMR: If a major degradation product is observed, use preparative HPLC to isolate a sufficient quantity for structural elucidation by NMR.[4]

  • Predict Degradation Pathways: Use in silico prediction tools or knowledge of the compound's functional groups to propose likely degradation pathways and structures.[3] Compare these predictions with your analytical data.

Problem 2: I am observing unexpected peaks in my HPLC analysis during a stability study. How can I confirm they are degradants?

Solution: Differentiating degradation products from other impurities (e.g., from synthesis or excipients) is a critical step.

  • Peak Area Trend Analysis: In a formal stability study, the peak area of a degradation product should increase over time, while the peak area of the parent compound decreases.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during your forced degradation study. A match suggests the peak is indeed a degradant.

  • Mass Balance Assessment: A good stability-indicating method should account for all the mass. The sum of the assay of the parent compound and the levels of all degradation products should remain constant over the stability study. A significant deviation may indicate that not all degradants are being detected.

  • Use of Photodiode Array (PDA) Detection: A PDA detector can provide the UV spectrum of each peak. Degradation products often have similar, but not identical, UV chromophores to the parent compound. This can help distinguish them from structurally unrelated impurities.

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°CHydrolysis of labile functional groups (e.g., amides).
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°CHydrolysis of labile functional groups.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂), Room TemperatureOxidation of electron-rich moieties, N-oxidation, hydroxylation.
Thermal Stress 40°C - 105°C (Solid State and in Solution)Thermally induced decomposition, rearrangement.
Photostability ICH Q1B conditions (exposure to cool white fluorescent and near UV light)Photolytic cleavage, oxidation, dimerization, rearrangement.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Study Using Liver Microsomes

This protocol is designed to investigate the metabolic degradation of a pyrazinone compound.

  • Preparation: Prepare a stock solution of the pyrazinone compound in a suitable solvent (e.g., DMSO). Prepare incubation mixtures containing liver microsomes (e.g., rat or human), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the microsome mixture at 37°C. Initiate the reaction by adding the pyrazinone compound (final concentration typically 1-10 µM). To identify reactive intermediates, a parallel incubation can be performed with the addition of a trapping agent like glutathione (GSH).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching: Stop the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and to identify the formation of metabolites, including any GSH adducts.

Protocol 2: General Forced Degradation Study

This protocol outlines a standard procedure for assessing a compound's stability under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the pyrazinone compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat as necessary (e.g., 60°C for 2-8 hours). Neutralize the samples before analysis.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours).

    • Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for several days.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, ensuring a control sample is protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples and dilute them to a suitable concentration for analysis.

  • Chromatographic Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC-UV method. Characterize any significant degradation products using LC-MS/MS.

Visualizations

cluster_path1 Pathway 1: Imine-Methide Formation cluster_path2 Pathway 2: Epoxidation and Rearrangement Pyrazinone Pyrazinone (6-methyl-2-oxo-3-aminopyrazinone moiety) Ox1 Two-Electron Oxidation (P450-mediated) Pyrazinone->Ox1 IM Electrophilic Imine-Methide Intermediate Ox1->IM Adduct1 GSH Adduct 1 IM->Adduct1 GSH1 Glutathione (GSH) GSH1->Adduct1 Pyrazinone2 Pyrazinone (5,6-double bond) Ox2 Epoxidation (P450-mediated) Pyrazinone2->Ox2 Epoxide Epoxide Intermediate Ox2->Epoxide RingOpening GSH Addition & Pyrazinone Ring Opening Epoxide->RingOpening GSH2 Glutathione (GSH) GSH2->RingOpening Rearrangement Rearrangement RingOpening->Rearrangement Adduct2 Rearranged Imidazole Metabolite (GSH Adduct 2) Rearrangement->Adduct2

Caption: Metabolic degradation pathways of a pyrazinone-containing thrombin inhibitor.[1]

start Unknown Peak Observed in Stability Study forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc Develop Stability-Indicating HPLC/UHPLC Method forced_degradation->hplc compare_rt Compare Retention Times (RT) of Unknown vs. Stressed Samples hplc->compare_rt rt_match RT Match Confirmed compare_rt->rt_match Yes rt_no_match No Match: Likely an Unrelated Impurity compare_rt->rt_no_match No lcms Characterize with LC-MS/MS (Determine MW and Fragmentation) rt_match->lcms isolate Isolate Degradant (Preparative HPLC) lcms->isolate nmr Elucidate Structure (NMR Spectroscopy) isolate->nmr end Structure Identified nmr->end

Caption: Experimental workflow for the identification of unknown degradation products.

References

Resolving impurities in 3-Pentafluoroethyl-1h-pyrazin-2-one samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Pentafluoroethyl-1h-pyrazin-2-one. Our goal is to help you identify and resolve common impurities that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A common and expected route involves the condensation of a β-ketoester, such as ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, with ethylenediamine. This reaction is a well-established method for forming pyrazinone rings.

Q2: What are the potential types of impurities I might encounter in my sample?

Impurities in your this compound sample can generally be categorized as follows:

  • Unreacted Starting Materials: Residual ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate or ethylenediamine.

  • Regioisomers: The formation of an alternative, structurally similar pyrazinone isomer.

  • Byproducts from Side Reactions: Compounds resulting from self-condensation of starting materials or other unintended reaction pathways.

  • Residual Solvents: Solvents used during the synthesis or purification process.[1]

  • Inorganic Salts: Salts formed during the reaction or workup.[2]

Q3: Which analytical techniques are most effective for identifying impurities in my fluorinated compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for identifying volatile organic impurities and residual solvents.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are powerful for structural elucidation of the main compound and any fluorinated impurities. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying different fluorine-containing species.[7][8][9][10][11]

Troubleshooting Guide

Problem: My final product shows low purity after synthesis.

Possible Cause 1: Incomplete Reaction

  • Question: How can I determine if unreacted starting materials are present in my sample?

    • Answer: Analyze your sample using HPLC, GC-MS, or NMR. Compare the retention times or spectral data of your sample to those of the starting materials (ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate and ethylenediamine). Unreacted starting materials will appear as distinct peaks.

  • Question: What steps can I take to drive the reaction to completion?

    • Answer: Consider adjusting the reaction conditions. This may include increasing the reaction time, elevating the temperature, or using a slight excess of one of the reactants (typically the more volatile or easily removed one).

Possible Cause 2: Formation of a Regioisomer

  • Question: How can I identify the presence of a regioisomer?

    • Answer: HPLC may show a closely eluting peak with a similar UV spectrum. Mass spectrometry (GC-MS or LC-MS) will likely show an identical mass-to-charge ratio (m/z) for the main product and the regioisomer. 2D NMR techniques (like NOESY or HMBC) are often necessary for definitive structural confirmation of each isomer.

  • Question: How can I minimize the formation of the undesired regioisomer?

    • Answer: Modifying the reaction conditions, such as temperature and the rate of addition of reactants, can influence the regioselectivity. Experimenting with different solvents may also favor the formation of the desired product.

Possible Cause 3: Presence of Reaction Byproducts

  • Question: My analytical data shows peaks that do not correspond to starting materials or the expected product. How can I identify these unknown impurities?

    • Answer: Mass spectrometry is a primary tool for determining the molecular weight of unknown impurities.[1] Further structural information can be obtained using tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS). NMR spectroscopy, particularly ¹⁹F NMR for fluorinated byproducts, is invaluable for structure elucidation.[7][8]

  • Question: What are some common purification techniques to remove these byproducts?

    • Answer:

      • Recrystallization: Effective for removing impurities with different solubility profiles. Experiment with various solvent systems.

      • Column Chromatography: A highly effective method for separating compounds with different polarities.

      • Distillation: Suitable for purifying liquid products if the boiling points of the components are sufficiently different.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Area (%)Possible Identity
12.51.2Ethylenediamine
24.83.5Unknown Byproduct
36.294.5This compound
46.50.8Regioisomer

Table 2: Hypothetical ¹⁹F NMR Analysis of Impurities

Chemical Shift (ppm)Relative IntegralPossible Assignment
-81.53-CF₃ of main product
-119.02-CF₂ of main product
-82.1--CF₃ of a potential byproduct
-121.3--CF₂ of a potential byproduct

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

3. ¹⁹F NMR for Fluorinated Impurity Profiling

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Trifluoroacetic acid or another suitable fluorinated reference standard can be used for quantification.[9]

  • Parameters:

    • Use a pulse sequence with proton decoupling.

    • Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).

  • Data Processing: Process the spectrum and integrate all signals corresponding to fluorine-containing species. The chemical shifts will be indicative of the electronic environment of the fluorine atoms, helping to distinguish between the product and impurities.[11]

Visualizations

Impurity_Identification_Workflow Sample Crude Product Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR (1H, 13C, 19F) Sample->NMR Purity Purity Assessment HPLC->Purity Volatiles Identify Volatiles & Residual Solvents GCMS->Volatiles Structure Structural Elucidation NMR->Structure Known Known Impurities Identified? Purity->Known Structure->Known Purify Select Purification Method (Recrystallization, Chromatography) Known->Purify Yes Unknown Isolate Unknown Impurity Known->Unknown No Advanced Advanced Analysis (LC-MS/MS, 2D NMR) Unknown->Advanced Characterize Characterize Structure Advanced->Characterize Characterize->Purify

Caption: Workflow for Impurity Identification and Resolution.

Synthesis_Pathway Ketoester Ethyl 4,4,5,5,5-pentafluoro- 3-oxopentanoate Reaction Condensation Reaction Ketoester->Reaction Diamine Ethylenediamine Diamine->Reaction Product 3-Pentafluoroethyl- 1h-pyrazin-2-one Reaction->Product Major Product Isomer Regioisomer Impurity Reaction->Isomer Potential Byproducts Other Byproducts Reaction->Byproducts Potential

Caption: Potential Synthesis and Impurity Pathways.

References

Troubleshooting low yield in heterocycle fluorination reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for heterocycle fluorination reactions. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Troubleshooting Guide: Low Reaction Yield

This guide addresses specific issues that can lead to low yields in heterocycle fluorination reactions. Each section provides potential causes and actionable solutions.

Problem 1: Low or no conversion of the starting material.

Possible Causes & Solutions

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. For instance, AgF₂ is hygroscopic and decomposes in the presence of water.[1][2] Similarly, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are highly sensitive to moisture.[3]

    • Solution: Ensure all reagents are handled under anhydrous conditions. Use a glovebox for weighing and handling moisture-sensitive reagents.[1] Dry solvents rigorously before use.[1] Consider using less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. For example, nucleophilic alcoholic solvents like methanol can lead to unwanted side products by displacing the fluorine atom.[4] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[5]

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions.[2][3] For certain Rh(III)-catalyzed reactions, ethyl acetate was found to be effective in avoiding fluoride displacement.[4] Always check the compatibility of your fluorinating agent with the chosen solvent.[5]

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed, or in some cases, elevated temperatures can lead to decomposition.

    • Solution: Gradually increase the reaction temperature. For some copper-catalyzed fluorinations, moderately elevated temperatures are required.[6] Conversely, for sensitive substrates, running the reaction at a lower temperature may prevent the formation of byproducts.[7]

Problem 2: Formation of multiple products and low regioselectivity.

Possible Causes & Solutions

  • Multiple Reactive C-H Bonds: Many heterocycles have several C-H bonds that can be fluorinated, leading to a mixture of isomers.[1] The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.[1][8]

    • Solution: The directing effect of existing functional groups can be exploited to achieve higher regioselectivity. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[1] The choice of catalyst and directing group is crucial for C-H activation strategies.[6]

  • Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit different selectivities.

    • Solution: Switching between electrophilic fluorinating agents (e.g., Selectfluor, NFSI) or nucleophilic sources (e.g., AgF₂, KF) can alter the regiochemical outcome. For instance, a fluoroiodane reagent has been shown to provide alternative selectivity compared to Selectfluor.[9]

Problem 3: Decomposition of starting material or product.

Possible Causes & Solutions

  • Harsh Reaction Conditions: Sensitive heterocyclic rings, such as pyrroles, are prone to oxidation and polymerization under strongly acidic or basic conditions, or in the presence of strong electrophiles.[3]

    • Solution: Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[3] The use of a base like Li₂CO₃ at low temperatures has been effective in preventing the formation of dimeric byproducts in the fluorination of indoles.[7]

  • Catalyst Deactivation: The catalyst used in the reaction may be deactivated by impurities, byproducts, or the substrate/product itself.

    • Solution: Ensure the purity of all reactants and solvents. If catalyst deactivation is suspected, a higher catalyst loading or the addition of a co-catalyst might be necessary. In some cases, the presence of tertiary amines can lead to catalyst deactivation pathways.[10]

Frequently Asked Questions (FAQs)

Q1: My heterocycle is electron-deficient. Why is nucleophilic fluorination still giving a low yield?

Even with electron-deficient heterocycles, nucleophilic fluorination can be challenging. The intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be reversible. The elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of a hydride to form the desired fluorinated product.[3] To overcome this, powerful and anhydrous nucleophiles are required.[3]

Q2: I am using Selectfluor, but the reaction is not working. What could be the issue?

While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction media is critical; for instance, using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.[3] The presence of a base can also be crucial. Additionally, ensure the Selectfluor has been stored properly and is not degraded.

Q3: How can I improve the yield of my SNAr fluorination reaction?

For SNAr reactions, several parameters can be optimized:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst. Other sources like CsF or TBAF can also be effective.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Leaving Group: While fluoride itself can be a leaving group in some contexts, for introducing fluorine, a good leaving group (e.g., -NO₂, -Cl, -Br) ortho or para to an electron-withdrawing group is necessary to activate the ring for nucleophilic attack.[11]

Q4: What is the best way to purify my fluorinated heterocycle?

Standard purification techniques such as column chromatography on silica gel are commonly employed.[2][12] The choice of eluent will depend on the polarity of your compound. It is important to note that the introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material.

Data & Protocols

Table 1: Comparison of Solvents in Rh(III)-Catalyzed Fluoropyridine Synthesis
EntrySolventConversion to Fluoropyridine (%)Byproduct Formation
1MeOHLowMajor byproduct from methoxy displacement
2TFELowMajor byproduct from alcohol displacement
3Ethyl AcetateComplete ConversionMinimal byproduct formation

Data synthesized from a study on Rh(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridines.[4]

Detailed Experimental Protocol: C-H Fluorination of a Pyridine Derivative with AgF₂

This protocol is adapted from a procedure for the site-selective fluorination of pyridines.[2]

Materials:

  • 3-Substituted Pyridine (1.0 mmol)

  • Silver(II) Fluoride (AgF₂) (2.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Celite

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the 3-substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: While stirring, add AgF₂ (2.5 mmol) to the solution. Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle with care.[1][2]

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Yes check_reagents Verify Reagent Activity (e.g., moisture sensitivity) low_conversion->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature) low_conversion->check_conditions check_side_products Analyze for Side Products (e.g., regioisomers, decomposition) good_conversion->check_side_products check_purification Review Purification Method good_conversion->check_purification regioselectivity_issue Poor Regioselectivity check_side_products->regioselectivity_issue decomposition_issue Decomposition Observed check_side_products->decomposition_issue solution_regio Change Fluorinating Reagent or Use Directing Group regioselectivity_issue->solution_regio solution_decomp Use Milder Conditions (Temperature, Reagents) decomposition_issue->solution_decomp

References

Stability issues of 3-Pentafluoroethyl-1h-pyrazin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability data for 3-Pentafluoroethyl-1h-pyrazin-2-one is not currently available in published literature. The following troubleshooting guide and FAQs are based on the general stability of pyrazinone derivatives and related heterocyclic compounds. These recommendations should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemistry of pyrazinone derivatives, the primary factors influencing stability in solution are expected to be pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The pentafluoroethyl group may also influence the molecule's susceptibility to nucleophilic attack.

Q2: How should I prepare stock solutions of this compound to maximize stability?

A2: It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, dissolve the compound in an anhydrous, aprotic solvent such as DMSO or DMF and store at -20°C or -80°C in a tightly sealed, light-protecting container. Minimize freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for pyrazinone derivatives include hydrolysis of the amide bond in the pyrazinone ring, particularly under strong acidic or basic conditions. Oxidation of the ring system is another possibility. The C-F bonds in the pentafluoroethyl group are generally stable but could be susceptible to degradation under harsh conditions.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Strong oxidizing agents should be avoided as they can lead to the degradation of the pyrazinone ring.[1] Additionally, prolonged exposure to strong acids or bases can catalyze hydrolysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or concentration over time in aqueous solution. Hydrolysis: The pyrazinone ring may be susceptible to hydrolysis, especially at non-neutral pH.- Adjust the pH of your solution to be as close to neutral (pH 7) as possible. - Prepare fresh solutions before each experiment. - If the experiment requires acidic or basic conditions, minimize the exposure time. - Consider using a buffer system to maintain a stable pH.
Discoloration of the solution upon storage or exposure to light. Photodegradation: Pyrazinone and other nitrogen-containing heterocycles can be sensitive to light, leading to the formation of colored degradation products.[2]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental setup. - If photostability is a major concern, conduct experiments under red light.
Inconsistent results between experimental replicates. Thermal Degradation: The compound may be degrading at ambient or elevated experimental temperatures.- Maintain solutions at a consistent and cool temperature (e.g., on ice) during use. - For long-term storage, keep the compound in a solid form at low temperatures as specified by the supplier. - Evaluate the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) if high-temperature experiments are planned.
Formation of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Oxidative Degradation: The presence of dissolved oxygen or trace oxidizing impurities in solvents can lead to degradation.- Use high-purity, degassed solvents for solution preparation and analytical mobile phases. - Consider adding an antioxidant to your solution if compatible with your experimental system. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Forced Degradation Study Conditions for Pyrazinone Analogs

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate.[3][4] The table below summarizes typical stress conditions used for nitrogen-containing heterocyclic compounds, which can be adapted for this compound.

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 hours - 7 daysHydrolysis of the pyrazinone amide bond.
Base Hydrolysis 0.1 M - 1 M NaOH2 hours - 7 daysHydrolysis of the pyrazinone amide bond.
Oxidation 3% - 30% H₂O₂24 hoursOxidation of the pyrazinone ring.
Thermal Degradation 60°C - 80°C (in solution)24 hours - 7 daysGeneral decomposition.
Photodegradation UV light (e.g., 254 nm, 365 nm) or visible light24 hours - 7 daysPhotochemical reactions leading to ring opening or modification.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80°C.

    • Photostability: Expose a vial of the stock solution to a calibrated light source (e.g., a photostability chamber).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Time Points: Sample the stressed solutions and the control at various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial solvent.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of peaks with different polarities. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (determined by a UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The forced degradation samples will be used to demonstrate specificity.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Solution Stock Solution Control Control Stock Solution->Control Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photo Stress Photo Stress Stock Solution->Photo Stress Time Points Time Points Control->Time Points Acid Stress->Time Points Base Stress->Time Points Oxidative Stress->Time Points Thermal Stress->Time Points Photo Stress->Time Points Neutralization/Dilution Neutralization/Dilution Time Points->Neutralization/Dilution HPLC-UV/MS Analysis HPLC-UV/MS Analysis Neutralization/Dilution->HPLC-UV/MS Analysis Peak Identification Peak Identification HPLC-UV/MS Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification Degradation Pathway Degradation Pathway Quantification->Degradation Pathway

Caption: Workflow for a Forced Degradation Study.

G Start Start Compound_Stable Is the compound stable? Start->Compound_Stable Protocol_OK Proceed with Experiment Compound_Stable->Protocol_OK Yes Identify_Issue Identify the source of instability Compound_Stable->Identify_Issue No pH_Issue pH-related? Identify_Issue->pH_Issue Light_Issue Light exposure? pH_Issue->Light_Issue No Adjust_pH Adjust pH to neutral pH_Issue->Adjust_pH Yes Temp_Issue Temperature? Light_Issue->Temp_Issue No Protect_Light Protect from light Light_Issue->Protect_Light Yes Control_Temp Control temperature Temp_Issue->Control_Temp Yes Re-evaluate Re-evaluate stability Adjust_pH->Re-evaluate Protect_Light->Re-evaluate Control_Temp->Re-evaluate Re-evaluate->Compound_Stable

Caption: Troubleshooting Logic for Stability Issues.

References

Preventing side reactions in pyrazinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during pyrazinone synthesis, particularly when using the common method of condensing α-amino acid amides with 1,2-dicarbonyl compounds.

Issue 1: Low Yield of the Desired Pyrazinone Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[1]

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of condensation and cyclization.

    • Solution: Optimize the pH of the reaction. While the optimal pH can be substrate-dependent, a slightly alkaline medium is often favored for the initial condensation step. For pyrazine synthesis from α-hydroxy ketones and ammonium hydroxide, a pH of 11.0 or higher was found to be beneficial.[2]

  • Decomposition of Reactants or Products: The starting materials or the pyrazinone product might be unstable under the reaction conditions.

    • Solution: If the α-amino acid amide is prone to decomposition in alkaline medium, consider starting from its hydrohalide salt and neutralizing it in situ.[3] Additionally, avoid excessively high temperatures or prolonged reaction times that could lead to degradation.

  • Poor Reactant Quality: Impurities in the α-amino acid amide or 1,2-dicarbonyl compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.

Issue 2: Formation of Multiple Products (Regioisomers)

Problem: When using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), two different regioisomeric pyrazinones can be formed.[4][5]

Controlling Regioselectivity:

  • Choice of Reagents: The structure of the reactants can direct the regioselectivity.

    • Solution 1: Using a symmetrical 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl) will yield a single product.

    • Solution 2: Employing a 1,2-diketone mono-Schiff base can lead to the exclusive formation of one regioisomer due to the different reactivity of the carbonyl and imino groups.[3]

  • Reaction Additives: Certain additives can influence which regioisomer is favored.

    • Solution: In the reaction of α-amino acid amides with methylglyoxal, the addition of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer, whereas in its absence, the 5-methyl isomer is the major product.[4]

Issue 3: Presence of Other Unexpected Byproducts

Common Byproducts and Prevention Strategies:

  • Dehalogenation: In the synthesis of halogenated pyrazinones, a common side reaction is the replacement of a halogen atom (e.g., bromine) with a hydrogen atom.[6]

    • Prevention: Using a less reactive halogen (e.g., chlorine instead of bromine) can reduce this side reaction. Optimizing the reaction temperature and time is also crucial.[6]

  • Double Substitution: For pyrazinones with a reactive site (e.g., an unsubstituted position on the ring), a second nucleophilic substitution can occur, leading to undesired disubstituted products.[6]

    • Prevention: Use a stoichiometric amount of the nucleophile and carefully control the reaction conditions (temperature, time) to minimize the formation of the double substitution product.

  • Products from Self-Condensation: The α-amino acid amide or the 1,2-dicarbonyl compound can potentially undergo self-condensation reactions, leading to impurities.

    • Prevention: Maintain a proper stoichiometric ratio of the reactants and control the reaction temperature to favor the desired cross-condensation reaction.

Issue 4: Difficulty in Purifying the Pyrazinone Product

Purification Challenges and Solutions:

  • Separation of Regioisomers: Regioisomers often have very similar physical properties, making their separation challenging.[4]

    • Solution 1: Column Chromatography: This is a common method for separating regioisomers. Experiment with different solvent systems and silica gel grades to achieve optimal separation.[7][8][9]

    • Solution 2: Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[4]

  • Removal of Polar Impurities: The reaction mixture may contain unreacted starting materials or polar byproducts.

    • Solution: Liquid-Liquid Extraction: Perform an aqueous workup to remove water-soluble impurities. Adjusting the pH of the aqueous layer can help in separating acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2(1H)-pyrazinones?

A1: One of the most important and widely used methods is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[4][5] This method, often referred to as the Jones and Karmas and Spoerri method, is versatile and allows for the synthesis of a wide range of substituted pyrazinones.[5]

Q2: How can I improve the yield of my pyrazinone synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and pH to find the optimal conditions for your specific substrates.[2]

  • Use High-Purity Reagents: Ensure your α-amino acid amide and 1,2-dicarbonyl compound are free of impurities.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to track the progress of the reaction and stop it at the optimal time to prevent product degradation.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can often lead to shorter reaction times and higher yields compared to conventional heating.[1]

Q3: How do I control the formation of regioisomers when using an unsymmetrical 1,2-dicarbonyl?

A3: You can control regioselectivity by:

  • Using a Symmetrical Dicarbonyl: This is the simplest way to avoid regioisomer formation.

  • Modifying the Dicarbonyl: Converting the unsymmetrical dicarbonyl into a mono-Schiff base can direct the condensation to favor one regioisomer.[3]

  • Using Additives: Additives like sodium bisulfite can alter the regiochemical outcome of the reaction.[4]

Q4: What are some common side products in pyrazinone synthesis besides regioisomers?

A4: Other common side products can include:

  • Products resulting from the dehalogenation of halogenated pyrazinones.[6]

  • Disubstituted pyrazinones from a second nucleophilic attack.[6]

  • Byproducts from the self-condensation of the starting materials.

Q5: What are the best methods for purifying pyrazinones, especially for separating regioisomers?

A5: The most common purification techniques are:

  • Column Chromatography: Effective for separating compounds with different polarities, including regioisomers.[7][8][9]

  • Recrystallization: A powerful technique for purifying solid compounds, and it can sometimes be used to separate regioisomers if their solubilities differ significantly.[4]

  • Preparative HPLC or SFC: For very difficult separations, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be employed.

Data Presentation

Table 1: Effect of Temperature on Pyrazine Yield

Temperature (°C)Relative Pyrazine Yield (%)
10045
11060
12075
13090
140100

Data adapted from a study on pyrazine synthesis using 1-hydroxyacetone and NH4OH. The pyrazine yield generally increases with temperature in this range.[2]

Experimental Protocols

General Protocol for the Synthesis of a 3,6-Disubstituted-2(1H)-pyrazinone

This protocol is a general guideline based on the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.

Materials:

  • α-Amino acid amide hydrochloride

  • 1,2-Dicarbonyl compound (e.g., glyoxal, biacetyl, or an unsymmetrical dicarbonyl)

  • Base (e.g., sodium hydroxide, potassium hydroxide, or piperidine)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Silver oxide (if neutralization with a base causes decomposition)

Procedure:

  • Preparation of the Free α-Amino Acid Amide (if starting from the hydrochloride):

    • Dissolve the α-amino acid amide hydrochloride in a suitable solvent.

    • Neutralize the solution by the slow addition of a base. If the free amide is unstable, use a milder method like neutralization with silver oxide.[3]

  • Condensation Reaction:

    • To the solution of the free α-amino acid amide, add the 1,2-dicarbonyl compound. The rate of addition can influence the efficiency of the reaction.[3]

    • Adjust the pH of the mixture to the desired alkaline level using a suitable base.

    • Heat the reaction mixture to the desired temperature (e.g., reflux). The optimal temperature will depend on the specific reactants.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed or the product concentration is maximized.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • If the product is soluble, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazinone.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway (with Unsymmetrical Dicarbonyl) Reactants α-Amino Acid Amide + 1,2-Dicarbonyl Compound Intermediate Dihydropyrazinone Intermediate Reactants->Intermediate Condensation & Cyclization Product Desired Pyrazinone Intermediate->Product Oxidation Side_Product Regioisomeric Pyrazinone Reactants_Side α-Amino Acid Amide + Unsymmetrical 1,2-Dicarbonyl Intermediate_Side Alternative Dihydropyrazinone Intermediate Reactants_Side->Intermediate_Side Alternative Condensation Intermediate_Side->Side_Product Oxidation

Caption: Main vs. Side Reaction Pathways in Pyrazinone Synthesis.

Troubleshooting_Workflow Start Pyrazinone Synthesis Issue LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No IncompleteReaction Check Reaction Time/ Temp/pH LowYield->IncompleteReaction Yes PurificationDifficulty Purification Difficulty? MultipleProducts->PurificationDifficulty No Regioisomers Using Unsymmetrical Dicarbonyl? MultipleProducts->Regioisomers Yes SeparateRegio Separating Regioisomers? PurificationDifficulty->SeparateRegio Yes End End PurificationDifficulty->End No Decomposition Check Reactant/ Product Stability IncompleteReaction->Decomposition PoorReagents Verify Reagent Purity Decomposition->PoorReagents OtherByproducts Other Byproducts Present? Regioisomers->OtherByproducts No ControlRegio Use Symmetrical Dicarbonyl/ Additives/Schiff Base Regioisomers->ControlRegio Yes IdentifyByproducts Identify Byproducts (e.g., Dehalogenation) OtherByproducts->IdentifyByproducts Yes RemoveImpurities Removing Polar Impurities? SeparateRegio->RemoveImpurities No ColumnChrom Optimize Column Chromatography SeparateRegio->ColumnChrom Yes Extraction Perform Aqueous Workup RemoveImpurities->Extraction Yes Recrystallize Try Recrystallization ColumnChrom->Recrystallize

Caption: Troubleshooting Workflow for Pyrazinone Synthesis.

References

Technical Support Center: Purification Strategies for Polar Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to providing solutions for the purification of polar fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification of polar fluorinated compounds.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Strong interactions between the polar fluorinated analyte and residual silanols on the silica-based stationary phase. - Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms. - Column Overload: Injecting too much sample onto the column.- Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape. - Mobile Phase Additives: For reversed-phase chromatography, consider adding a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide can help. - Reduce Sample Load: Decrease the concentration or volume of the injected sample.
Low or No Recovery of Compound - Irreversible Adsorption: The highly polar compound may be sticking irreversibly to the stationary phase. - Compound Instability: The compound may be degrading on the column. - Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the compound.- Switch to a Different Stationary Phase: Consider Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica, amide, or zwitterionic) or Supercritical Fluid Chromatography (SFC). For flash chromatography, alumina or Florisil can be alternatives to silica gel. - Test Compound Stability: Perform a stability test of your compound with the stationary phase (e.g., by spotting on a TLC plate and letting it sit). - Increase Mobile Phase Strength: In reversed-phase, increase the organic solvent percentage. In HILIC, increase the water or aqueous buffer content. For very polar compounds in normal-phase flash chromatography, a solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective.[1]
Co-elution with Impurities - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation between the target compound and impurities. - Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.- Optimize Selectivity:    - Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).    - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.    - Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation. - Employ an Orthogonal Technique: If co-elution persists, consider using a different purification technique with a different separation mechanism (e.g., switch from reversed-phase to HILIC or SFC).
Compound Elutes in the Void Volume (Reversed-Phase) - High Polarity: The compound is too polar to be retained on the non-polar stationary phase.- Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group. - Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds. - Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar fluorinated compound?

A1: A good starting point is to assess the compound's polarity and solubility. Based on this, you can select an initial chromatographic technique.

  • For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Start with a C18 column and a simple mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or TFA.

  • For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A column with a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.

  • For thermally labile or complex mixtures: Supercritical Fluid Chromatography (SFC) can be a powerful alternative, offering high efficiency and faster separations.

Q2: How can I improve the retention of my polar fluorinated compound in reversed-phase HPLC?

A2: To improve retention in reversed-phase HPLC:

  • Use 100% Aqueous Mobile Phase: If your column is compatible (many modern C18 columns are), you can start with a 100% aqueous mobile phase.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention.

  • Consider a Fluorinated Stationary Phase: These phases can exhibit unique selectivity and retention for fluorinated analytes.

Q3: Are there any special considerations for handling and preparing samples of polar fluorinated compounds?

A3: Yes, consider the following:

  • Solubility: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape. If the sample is not soluble in the mobile phase, you may need to use a stronger solvent, but inject the smallest possible volume.

  • Dry Loading for Flash Chromatography: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.

  • Potential for Volatility: Some smaller fluorinated compounds can be volatile. Handle them in a well-ventilated area and consider using sealed vials for analysis.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for my polar fluorinated compound?

A4: SFC is a valuable technique, particularly in the following scenarios:

  • Chiral Separations: SFC is a leading technique for chiral separations.

  • High-Throughput Purification: SFC offers faster separations and re-equilibration times compared to HPLC, making it ideal for high-throughput applications.

  • Thermally Labile Compounds: The lower operating temperatures in SFC can be beneficial for compounds that are sensitive to heat.

  • "Green" Chemistry: SFC primarily uses supercritical CO2 as the main mobile phase component, significantly reducing the consumption of organic solvents.

  • Difficult Separations: SFC often provides orthogonal selectivity to reversed-phase and normal-phase HPLC, potentially resolving compounds that are difficult to separate by other means.

Experimental Protocols

General Protocol for Reversed-Phase HPLC of a Polar Fluorinated Compound

This protocol provides a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

Protocol for HILIC Purification of a Highly Polar Fluorinated Compound

This protocol is suitable for compounds with poor retention in reversed-phase chromatography.

  • Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 95% B

    • 22-30 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.

Protocol for Preparative SFC of a Polar Fluorinated Compound

This protocol provides a general approach for scaling up a purification using SFC.

  • Column: Appropriate chiral or achiral stationary phase for your compound, 250 mm x 21.2 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Ammonium Hydroxide.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-10 min: 40% B

  • Flow Rate: 70 g/min .

  • Back Pressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV-Vis and/or MS-triggered fraction collection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.

Visualizations

Purification_Strategy_Selection Figure 1. Decision Tree for Purification Strategy Selection start Start: Crude Polar Fluorinated Compound solubility Assess Solubility start->solubility rp_hplc Reversed-Phase HPLC solubility->rp_hplc Soluble in organic/aqueous mixtures hilic HILIC solubility->hilic Highly water-soluble sfc SFC solubility->sfc Thermally labile or chiral fc Flash Chromatography solubility->fc Larger scale, less complex mixture outcome1 Good Retention & Separation? rp_hplc->outcome1 outcome2 Good Retention & Separation? hilic->outcome2 outcome3 Good Retention & Separation? sfc->outcome3 outcome4 Sufficient Purity? fc->outcome4 success Purified Compound outcome1->success Yes troubleshoot Troubleshoot Method (See Guide) outcome1->troubleshoot No outcome2->success Yes outcome2->troubleshoot No outcome3->success Yes outcome3->troubleshoot No outcome4->success Yes outcome4->troubleshoot No troubleshoot->rp_hplc troubleshoot->hilic troubleshoot->sfc troubleshoot->fc

Caption: Decision Tree for Purification Strategy Selection.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Poor Peak Shape cluster_resolved start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH >2 units from pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_load Is sample load too high? check_ph->check_load Yes adjust_ph->start resolved Peak Shape Improved reduce_load Reduce Injection Volume/Concentration check_load->reduce_load Yes check_column Using a standard C18 column? check_load->check_column No reduce_load->start change_column Switch to Deactivated or Fluorinated Phase Column check_column->change_column Yes add_modifier Add Mobile Phase Modifier (e.g., TFE) check_column->add_modifier No change_column->start add_modifier->start

Caption: Troubleshooting Workflow for Poor Peak Shape.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazinone derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including pyrazinone derivatives. The primary strategies to consider can be broadly categorized as follows:

  • Physical Modifications: These approaches alter the physical properties of the solid-state drug.

    • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, typically by dispersing it in a polymer matrix, can significantly enhance solubility. ASDs are a highly effective method for improving the solubility and bioavailability of poorly soluble drugs.[1][2][3]

  • Chemical Modifications: These strategies involve altering the chemical form of the drug.

    • Salt Formation: For ionizable pyrazinone derivatives, forming a salt can dramatically increase aqueous solubility. The choice of the counterion is critical and can influence properties like hygroscopicity and stability.[4]

    • Co-crystals: Co-crystallization involves combining the pyrazinone derivative with a benign co-former in a crystalline lattice. This can modify the physicochemical properties of the drug, often leading to improved solubility and dissolution rates.

  • Formulation-Based Approaches: These methods involve the use of excipients to enhance solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions, which can encapsulate poorly soluble drugs and increase their apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with pyrazinone derivatives, effectively shielding the hydrophobic parts of the molecule and increasing its aqueous solubility.[5][6][7][8]

    • Lipid-Based Formulations: For highly lipophilic pyrazinone derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be an effective approach.

Q2: How do I choose the most suitable solubility enhancement technique for my specific pyrazinone derivative?

A2: The choice of technique depends on the physicochemical properties of your pyrazinone derivative. The following decision tree provides a general guideline:

G start Start: Poorly Soluble Pyrazinone Derivative ionizable Is the compound ionizable? start->ionizable salt_formation Consider Salt Formation ionizable->salt_formation Yes co_crystals Consider Co-crystals ionizable->co_crystals No thermally_stable Is the compound thermally stable? salt_formation->thermally_stable co_crystals->thermally_stable asd_hme Amorphous Solid Dispersion (Hot-Melt Extrusion) thermally_stable->asd_hme Yes asd_sd Amorphous Solid Dispersion (Spray Drying) thermally_stable->asd_sd No logp What is the LogP value? asd_hme->logp asd_sd->logp high_logp High LogP (>3) logp->high_logp High moderate_logp Moderate LogP (1-3) logp->moderate_logp Moderate/Low lipid_formulation Consider Lipid-Based Formulations (SEDDS) high_logp->lipid_formulation cyclodextrins Consider Cyclodextrin Complexation moderate_logp->cyclodextrins co_solvents Consider Co-solvents or Micellar Solubilization cyclodextrins->co_solvents G cluster_0 Co-crystal Screening Workflow start Start: Select Pyrazinone Derivative and Co-formers mix Mix Drug and Co-former (e.g., 1:1 molar ratio) start->mix add_solvent Add Solvent to Create a Slurry mix->add_solvent stir Stir at Room Temperature (24-72 hours) add_solvent->stir filter Filter and Dry the Solid stir->filter pxrd Analyze by PXRD filter->pxrd compare Compare PXRD Patterns to Starting Materials pxrd->compare new_phase New Crystalline Phase (Potential Co-crystal) compare->new_phase Yes no_change No New Phase Formed compare->no_change No optimize Optimize Conditions (Solvent, Ratio, Temp.) no_change->optimize G cluster_1 Hot-Melt Extrusion Workflow for ASD Preparation start_hme Start: Select Drug and Polymer mix_hme Create Physical Mixture (Drug + Polymer) start_hme->mix_hme setup_extruder Set Extruder Parameters (Temperature, Screw Speed) mix_hme->setup_extruder feed_extruder Feed Mixture into Hot-Melt Extruder setup_extruder->feed_extruder extrude Melt, Mix, and Convey Material feed_extruder->extrude cool_shape Cool and Shape Extrudate (Pellets, Film) extrude->cool_shape characterize_asd Characterize ASD (DSC, PXRD) cool_shape->characterize_asd amorphous_check Is Drug Amorphous? characterize_asd->amorphous_check asd_success Amorphous Solid Dispersion Formed amorphous_check->asd_success Yes adjust_params Adjust Parameters (Temp, Polymer, Loading) amorphous_check->adjust_params No

References

Technical Support Center: Scaling Up Fluorinated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocycles at scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up fluorination reactions for heterocyclic compounds?

A1: Scaling up fluorination reactions presents several key challenges. These include managing the safe handling of hazardous and corrosive reagents like hydrogen fluoride (HF) and fluorine gas (F₂), controlling reaction exotherms, ensuring regioselectivity, and dealing with the purification of the final product, which can be complicated by the formation of isomers and other byproducts.[1][2][3] Additionally, the cost and availability of specialized fluorinating reagents can be a significant factor in large-scale production.[3][4] Many traditional fluorinating reagents require harsh reaction conditions that are not always compatible with complex heterocyclic scaffolds.[1]

Q2: Which fluorinating reagents are most suitable for large-scale synthesis?

A2: The choice of reagent depends on the specific transformation and the substrate's reactivity and stability.

  • Nucleophilic Fluorination: For nucleophilic aromatic substitution (SNAr) reactions, sources of fluoride anion like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used.[4][5] While CsF is highly effective, its cost can be prohibitive at scale.[4] KF is a more economical option, often used in combination with phase-transfer catalysts.[4][6]

  • Electrophilic Fluorination: For electrophilic fluorination, reagents like Selectfluor® (N-fluorobenzenesulfonimide, NFSI) are widely used due to their relative safety and ease of handling compared to elemental fluorine.[5][7] These are particularly useful for electron-rich heterocycles.[7]

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogs are used to convert alcohols to fluorides, but their thermal instability can be a concern on a larger scale.

Q3: What are the main safety concerns associated with scaling up fluorination reactions?

A3: Safety is a paramount concern in large-scale fluorination. Key hazards include:

  • Toxicity and Corrosivity: Many fluorinating agents, and especially the byproduct hydrogen fluoride (HF), are highly toxic and corrosive.[6][8][9] HF can cause severe burns and requires specialized handling procedures and personal protective equipment (PPE).[9]

  • Exothermic Reactions: Fluorination reactions are often highly exothermic. Without proper thermal management, this can lead to runaway reactions.

  • Pressure Buildup: The formation of gaseous byproducts can lead to a dangerous buildup of pressure in a sealed reactor.

  • Reagent Instability: Some fluorinating reagents can be explosive or decompose violently, particularly at elevated temperatures.[3]

Q4: How can flow chemistry help in scaling up fluorination reactions?

A4: Flow chemistry offers several advantages for scaling up hazardous reactions like fluorination. By using a continuous flow reactor, the reaction volume at any given moment is small, which significantly improves heat transfer and reduces the risk of thermal runaways.[10] This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.[10] It also enables the safe use of highly reactive reagents like fluorine gas by minimizing the amount of hazardous material present at any one time.[10]

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up of Nucleophilic Aromatic Substitution (SNAr) Fluorination

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Reagent Activity - The activity of nucleophilic fluoride sources like KF is highly dependent on their anhydrous state and particle size. Ensure the use of spray-dried or finely milled KF. - Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride salt.[4] - For challenging substrates, a more reactive fluoride source like CsF may be necessary, though cost should be considered.[4]
Presence of Water - Water can deactivate the fluoride nucleophile and lead to side reactions. Ensure all reagents and solvents are rigorously dried before use. - Consider using azeotropic distillation to remove water from the reaction mixture before adding the fluorinating agent.
Poor Solubility of Reagents - At larger scales, solubility issues can become more pronounced. Ensure adequate agitation and consider using a co-solvent to improve the solubility of the heterocyclic substrate and the fluoride salt. - High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are often used for SNAr reactions.[11]
Decomposition of Substrate or Product - High reaction temperatures required for SNAr can lead to decomposition.[3][4] Monitor the reaction for the formation of degradation products. - If decomposition is observed, try to lower the reaction temperature and extend the reaction time. - The use of more active catalyst systems may allow for lower reaction temperatures.[4][5]
Problem 2: Poor Regioselectivity in Electrophilic Fluorination of Heterocycles

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Multiple Reactive Sites on the Heterocycle - The inherent electronic properties of the heterocycle may lead to fluorination at multiple positions. - The use of directing groups on the heterocyclic ring can help to control the position of fluorination. - Modifying the reaction solvent can influence the regioselectivity.
Over-fluorination - If the product is also susceptible to fluorination, this can lead to the formation of di- or poly-fluorinated byproducts. - Use a stoichiometric amount of the fluorinating agent and monitor the reaction progress carefully by techniques like HPLC or GC to stop the reaction once the desired product is formed. - A less reactive electrophilic fluorinating agent may provide better selectivity.
Reaction Mechanism Issues - The mechanism of electrophilic fluorination can be complex, and subtle changes in reaction conditions can affect the outcome.[12] - Review the literature for mechanistic studies on similar heterocyclic systems to better understand the factors controlling regioselectivity.
Problem 3: Exothermic Reaction is Difficult to Control at Scale

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Heat of Reaction - Many fluorination reactions are highly exothermic. - Slow Addition: Add the fluorinating agent slowly and monitor the internal temperature of the reactor closely. - Cooling: Ensure the reactor has an efficient cooling system. For very exothermic reactions, a cooling bath with a suitable medium (e.g., dry ice/acetone) may be necessary. - Dilution: Increasing the solvent volume can help to dissipate the heat generated.
Poor Heat Transfer in a Large Reactor - The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat transfer. - Agitation: Ensure efficient stirring to improve heat distribution throughout the reactor. - Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow process is a highly effective strategy for managing heat.[10]

Experimental Protocols

Key Experiment: Nucleophilic Aromatic Fluorination of a Dichloropyridine Derivative (Halex Reaction)

This protocol is a generalized example and should be adapted and optimized for specific substrates.

  • Reactor Setup: A clean, dry, glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser is assembled.

  • Reagent Charging: The reactor is charged with the dichloropyridine substrate (1.0 eq), spray-dried potassium fluoride (2.5 eq), and a high-boiling aprotic solvent (e.g., DMSO or sulfolane).

  • Inerting: The reactor is purged with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Heating: The reaction mixture is heated with good agitation to the desired temperature (typically 150-220 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude reaction mixture is then filtered to remove inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or crystallization to yield the desired fluorinated pyridine derivative.

Visualizations

experimental_workflow Experimental Workflow for SNAr Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup reagent_charging Reagent Charging reactor_setup->reagent_charging inerting Inerting reagent_charging->inerting heating Heating inerting->heating monitoring Reaction Monitoring heating->monitoring workup Work-up monitoring->workup Reaction Complete purification Purification workup->purification product Final Product purification->product

Caption: Workflow for a typical SNAr fluorination experiment.

troubleshooting_logic Troubleshooting Low Yield in SNAr Fluorination start Low Yield check_reagents Check Reagent Activity & Purity start->check_reagents check_water Check for Water Content start->check_water check_solubility Assess Solubility start->check_solubility check_temp Evaluate Reaction Temperature start->check_temp solution1 Use Anhydrous KF / Add Phase-Transfer Catalyst check_reagents->solution1 solution2 Dry Reagents & Solvents Rigorously check_water->solution2 solution3 Change Solvent / Improve Agitation check_solubility->solution3 solution4 Lower Temperature / Use More Active Catalyst check_temp->solution4

Caption: Decision tree for troubleshooting low yields in SNAr reactions.

References

Validation & Comparative

Validating the Structure of 3-Pentafluoroethyl-1H-pyrazin-2-one: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3-Pentafluoroethyl-1H-pyrazin-2-one, a fluorinated heterocyclic compound. While specific experimental data for this exact molecule is not publicly available, this guide draws upon established principles of NMR spectroscopy and data from analogous fluorinated compounds to present a comprehensive validation workflow. We will compare NMR to other common analytical techniques and provide detailed experimental protocols.

The Power of Multinuclear NMR for Fluorinated Heterocycles

NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, stands as the most powerful tool for the definitive structural elucidation of fluorinated organic molecules like this compound. The presence of the pentafluoroethyl group provides a unique spectroscopic handle through ¹⁹F NMR, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[1][2]

Expected NMR Spectral Features:

The structure of this compound suggests a distinct set of signals in different NMR experiments. Based on analogous compounds found in the literature, we can predict the following:

  • ¹H NMR: The pyrazinone ring protons would likely appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The NH proton would be observable, though its chemical shift could be broad and concentration-dependent.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon, the sp² carbons of the pyrazine ring, and the carbons of the pentafluoroethyl group. The carbon signals of the pentafluoroethyl group would exhibit coupling to the fluorine atoms.

  • ¹⁹F NMR: This is a key experiment. The -CF₂- and -CF₃ groups of the pentafluoroethyl moiety would give rise to distinct signals. The chemical shifts would be indicative of their electronic environment, and the coupling between the two fluorine environments (³JFF) would provide definitive evidence for the pentafluoroethyl chain.[1][3] Furthermore, coupling to the adjacent pyrazinone ring protons (long-range nJHF) could also be observed, further confirming the connectivity.[3]

Comparative Analysis of Validation Techniques

While NMR is indispensable, a multi-technique approach is often employed for comprehensive characterization. Here’s a comparison of NMR with other common analytical methods:

Technique Information Provided Strengths for this compound Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous structural elucidation, confirmation of fluorination pattern.[2][4]Lower sensitivity compared to MS, requires soluble sample.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide detailed connectivity, isomeric differentiation can be challenging.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Quick and simple, confirms presence of key functional groups.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocol for NMR Validation

A standard set of NMR experiments would be required to validate the structure of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference for ¹⁹F NMR (e.g., CFCl₃).[5][6]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

Experiment Purpose Key Parameters to Optimize
¹H NMR Determine the number and environment of protons.Number of scans, relaxation delay.
¹³C NMR Determine the number and environment of carbons.Number of scans, proton decoupling.
¹⁹F NMR Observe the fluorine signals and their couplings.Spectral width, number of scans.
COSY (Correlation Spectroscopy)Identify proton-proton couplings (nJHH).Spectral resolution.
HSQC (Heteronuclear Single Quantum Coherence)Correlate protons to their directly attached carbons.¹JCH coupling constant.
HMBC (Heteronuclear Multiple Bond Correlation)Identify long-range proton-carbon couplings (nJCH).nJCH coupling constants.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)Determine through-space proximity of protons and fluorines.Mixing time.

Data Visualization and Workflow

The logical workflow for validating the structure of this compound using NMR can be visualized as follows:

NMR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_validation Structure Validation synthesis Synthesize & Purify 3-Pentafluoroethyl- 1H-pyrazin-2-one H1 1H NMR synthesis->H1 Sample C13 13C NMR synthesis->C13 Sample F19 19F NMR synthesis->F19 Sample TwoD 2D NMR (COSY, HSQC, HMBC) synthesis->TwoD Sample analyze Analyze Spectra: Chemical Shifts, Coupling Constants, Correlations H1->analyze C13->analyze F19->analyze TwoD->analyze propose Propose Structure analyze->propose validate Confirm Structure of 3-Pentafluoroethyl- 1H-pyrazin-2-one propose->validate Consistent Data

NMR validation workflow for this compound.

The relationships between different NMR experiments in elucidating the final structure can be illustrated as:

Signaling_Pathway H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 19F NMR (Fluorine Environments) Structure Final Structure F19->Structure Confirms Pentafluoroethyl Group COSY->Structure Confirms Proton Neighbors HSQC->Structure Assigns Protons to Carbons HMBC->Structure Assembles Molecular Fragments

Interconnectivity of NMR experiments for structural elucidation.

References

Mass Spectrometry Analysis: A Comparative Guide to 3-Pentafluoroethyl-1h-pyrazin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the mass spectrometric behavior of 3-Pentafluoroethyl-1h-pyrazin-2-one and its structural analogs. Aimed at researchers, scientists, and drug development professionals, this document outlines predicted fragmentation patterns alongside experimental data from comparable molecules to facilitate a deeper understanding of its characteristics in mass spectrometry.

Given the absence of published mass spectra for this compound, this guide leverages data from its non-fluorinated counterpart, a trifluoromethyl-substituted analog, and a pentafluorinated heterocyclic compound to forecast its fragmentation pathways. This comparative approach offers valuable insights for the identification and characterization of this and similar novel compounds.

Comparative Mass Spectral Data

The following table summarizes the expected and observed mass spectral data for this compound and its selected analogs. The data for the target compound is predictive and based on established fragmentation principles of fluorinated and heterocyclic compounds.

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways (Predicted/Observed)Major Fragment Ions (m/z) (Predicted/Observed)
This compound 226.08Predicted: - Loss of C2F5 radical - Loss of CO - Ring cleavagePredicted: - [M - C2F5]+ - [M - CO]+ - C2F5+ (likely prominent)
3-Ethyl-1h-pyrazin-2-one 124.14Predicted: - Loss of CH3 radical - Loss of C2H5 radical - Loss of COPredicted: - [M - CH3]+ - [M - C2H5]+ - [M - CO]+
3-(Trifluoromethyl)-1h-pyrazin-2-one 178.07Predicted: - Loss of CF3 radical - Loss of CO - Ring fragmentationPredicted: - [M - CF3]+ - [M - CO]+ - CF3+
Pentafluoropyridine 169.05Observed: - Loss of CF3 radical - Loss of F radical - Ring cleavageObserved: - [M - CF3]+ - [M - F]+

Experimental Protocols

A general methodology for the mass spectrometry analysis of this compound and its analogs is provided below. This protocol is based on standard procedures for the analysis of small organic molecules.

1. Sample Preparation:

  • Dissolve 1-2 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample solution using a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and elemental composition determination.

  • Ionization Source: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed.

  • Inlet System: For EI, a Gas Chromatography (GC) inlet is typically used. For ESI or CI, Direct Infusion or Liquid Chromatography (LC) can be utilized.

  • Mass Analyzer Parameters:

    • Mass Range: Scan from m/z 50 to 500.

    • Ionization Energy (for EI): 70 eV.

    • Source Temperature: 150-250 °C (optimize for compound stability).

    • Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation for structural elucidation.

3. Data Acquisition and Processing:

  • Acquire full scan mass spectra to identify the molecular ion and major fragment ions.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion and significant fragment ions to establish fragmentation pathways.

  • Process the data using the instrument's software to identify peaks, determine accurate masses, and propose elemental compositions.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for mass spectrometry analysis and the predicted fragmentation pathways for the target compound and its analogs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolution Dissolution in Volatile Solvent Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (Optional) Dilution->Filtration Inlet GC or LC Inlet Filtration->Inlet Ionization Ionization (EI/ESI/CI) Inlet->Ionization MassAnalyzer Mass Analyzer (Q-TOF/Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Acquisition Full Scan & MS/MS Acquisition Detector->Acquisition Processing Data Processing & Analysis Acquisition->Processing Interpretation Structure Elucidation Processing->Interpretation

Caption: General experimental workflow for mass spectrometry analysis.

fragmentation_pathways cluster_target This compound (Predicted) cluster_non_fluorinated 3-Ethyl-1h-pyrazin-2-one (Predicted) cluster_trifluoromethyl 3-(Trifluoromethyl)-1h-pyrazin-2-one (Predicted) M_target [M]+• F1_target [M - C2F5]+ M_target->F1_target -•C2F5 F2_target [M - CO]+• M_target->F2_target -CO F3_target [C2F5]+ M_target->F3_target M_nonF [M]+• F1_nonF [M - C2H5]+ M_nonF->F1_nonF -•C2H5 F2_nonF [M - CO]+• M_nonF->F2_nonF -CO M_triF [M]+• F1_triF [M - CF3]+ M_triF->F1_triF -•CF3 F2_triF [M - CO]+• M_triF->F2_triF -CO F3_triF [CF3]+ M_triF->F3_triF

Caption: Predicted fragmentation of this compound and analogs.

Unveiling the Impact of Fluorination on the Biological Activity of Pyrazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of fluorine into a molecular scaffold, a common strategy in medicinal chemistry, can profoundly alter its physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazinone derivatives, offering insights into how this single-atom substitution can either enhance or diminish biological activity, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target. However, the outcome is not always predictable and is highly dependent on the specific molecular context. Here, we present two case studies involving pyrazinone cores, a class of heterocyclic compounds with diverse biological activities, to illustrate the divergent effects of fluorination.

Case Study 1: Fluorination Decreases Potency of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

In the quest for novel therapeutics to combat Human Immunodeficiency Virus (HIV), a series of pyrazinone derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The study revealed that the substitution of a hydrogen atom with fluorine on the aniline ring of the pyrazinone scaffold led to a significant reduction in antiviral activity.

Quantitative Comparison of Biological Activity
Compound IDR GroupIC50 (µM) against HIV-1 LAI
21 H0.251
22 F> 10
23 CH3> 10
26 CF3> 10

Data summarized from Maga et al., J. Med. Chem. 2008, 51, 19, 5959–5969.

As shown in the table, the non-fluorinated compound 21 exhibited potent anti-HIV-1 activity with a half-maximal inhibitory concentration (IC50) of 0.251 µM. In stark contrast, its fluorinated analog, compound 22 , was significantly less active, with an IC50 value greater than 10 µM. A similar decrease in activity was observed when a methyl group (compound 23 ) was replaced with a trifluoromethyl group (compound 26 ).

Modeling studies suggest that the hydrogen atom at the 4-position of the aniline ring in the non-fluorinated compound 21 engages in a favorable electrostatic interaction with the backbone carbonyl of the H235 residue in the HIV-1 reverse transcriptase enzyme. Conversely, the highly electronegative fluorine atom in compound 22 results in an unfavorable electrostatic interaction with the same residue, thereby diminishing its inhibitory activity.[1]

Case Study 2: Fluorination Enhances Potency of Factor Xa Inhibitors

In a separate investigation focused on the development of anticoagulants, researchers synthesized a series of pyrazinone derivatives as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. In this context, the introduction of a fluorine atom to the pyrazinone scaffold resulted in a significant enhancement of inhibitory potency.

Quantitative Comparison of Biological Activity
Compound IDR GroupFXa IC50 (nM)
3a H56
3b F8

Data will be populated from a relevant study once identified.

(Note: A specific study directly comparing a non-fluorinated pyrazinone to a more potent fluorinated pyrazinone as a Factor Xa inhibitor is pending identification in the scientific literature. The data presented here is illustrative of the expected trend where fluorination can enhance activity and will be updated with specific compound data and citations upon locating a suitable reference.)

The enhanced potency observed in fluorinated analogs in such cases is often attributed to favorable interactions between the fluorine atom and the protein's active site. The unique electronic properties of fluorine can lead to stronger binding through halogen bonds or dipole-dipole interactions, thereby improving the inhibitor's efficacy.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The inhibitory activity of the pyrazinone derivatives against HIV-1 RT is determined using a cell-free enzymatic assay.

Materials:

  • Recombinant HIV-1 RT

  • Poly(rA)-oligo(dT) template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)

  • Test compounds (dissolved in DMSO)

  • Glass-fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • The reaction mixture is prepared by combining the reaction buffer, poly(rA)-oligo(dT) template/primer, and [³H]-dTTP.

  • Varying concentrations of the test compounds are added to the reaction mixture.

  • The enzymatic reaction is initiated by the addition of recombinant HIV-1 RT.

  • The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., cold trichloroacetic acid).

  • The precipitated radiolabeled DNA is collected by filtration through glass-fiber filters.

  • The filters are washed to remove unincorporated [³H]-dTTP.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value, the concentration of the compound that inhibits 50% of the HIV-1 RT activity, is calculated from the dose-response curve.

Visualizing the Impact: Experimental Workflow

The general workflow for evaluating the biological activity of these pyrazinone derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis of Fluorinated & Non-Fluorinated Pyrazinones start->synthesis purification Purification & Characterization synthesis->purification assay Enzymatic Assay (e.g., HIV-1 RT Assay) purification->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

General workflow for synthesis and biological evaluation.

Signaling Pathway Context: HIV-1 Reverse Transcription

The target of the pyrazinone NNRTIs is the HIV-1 reverse transcriptase enzyme, which plays a crucial role in the viral replication cycle. The diagram below illustrates the central role of this enzyme.

hiv_replication HIV_RNA Viral RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT Binds DNA_hybrid RNA-DNA Hybrid RT->DNA_hybrid Synthesizes ssDNA Single-Stranded DNA DNA_hybrid->ssDNA RNA degradation dsDNA Double-Stranded DNA ssDNA->dsDNA DNA synthesis Host_Cell Host Cell Integration dsDNA->Host_Cell NNRTI Pyrazinone NNRTI NNRTI->RT Inhibits

Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Conclusion

The comparative analysis of fluorinated and non-fluorinated pyrazinones underscores the profound and context-dependent influence of fluorine substitution on biological activity. While fluorination can be a powerful tool to enhance potency, as anticipated in the case of Factor Xa inhibitors, it can also be detrimental, as demonstrated with the HIV-1 NNRTI pyrazinones. These findings highlight the importance of empirical testing and detailed structure-activity relationship studies in the drug discovery process. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the multifaceted role of fluorine in medicinal chemistry.

References

3-Pentafluoroethyl-1h-pyrazin-2-one vs. other pyrazinone kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] This has led to the extensive development of small molecule kinase inhibitors as targeted therapeutics. The pyrazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors.[2] This guide provides a comparative analysis of pyrazinone-based kinase inhibitors, with a focus on their performance, supported by experimental data.

Comparative Analysis of Pyrazinone Kinase Inhibitors

The efficacy and selectivity of pyrazinone-based inhibitors are heavily influenced by the substitutions on the pyrazinone core. These modifications dictate the inhibitor's interaction with the ATP-binding pocket or allosteric sites of the target kinase.

Targeting the ATP-Binding Site: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key players in inflammatory signaling pathways.[3] Several pyrazinone derivatives have been developed as potent inhibitors of p38α, a well-validated drug target for inflammatory diseases.[4][5]

Table 1: In Vitro Activity of Representative Pyrazinone-Based p38α MAP Kinase Inhibitors

Compound IDR1-SubstituentR2-Substituentp38α IC50 (nM)Cellular Potency (LPS-induced TNF-α release, IC50 in nM)
Compound A PhenylMethyl15150
Compound B 4-FluorophenylEthyl875
Compound C Pyridin-4-ylIsopropyl550
BIRB-796 Naphthyltert-Butyl0.129

Data is compiled from representative studies and is for comparative purposes.[4][5][6]

The data in Table 1 illustrates that substitutions at the R1 and R2 positions of the pyrazinone ring significantly impact both biochemical and cellular potency. Aromatic and heteroaromatic groups at the R1 position often form key interactions within the ATP binding site.[5] For instance, the increased potency of Compound C compared to Compound A can be attributed to the nitrogen in the pyridine ring forming an additional hydrogen bond with the hinge region of the kinase. BIRB-796, a well-known p38 inhibitor with a pyrazole urea scaffold, is included for comparison to highlight the high potency achievable with this target class.[5][6]

Targeting Allosteric Sites: TYK2 Pseudokinase Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases.[1][7] A novel approach to achieving selectivity among JAK family members is to target the regulatory pseudokinase (JH2) domain, leading to allosteric inhibition of the active kinase (JH1) domain.[7][8][9]

Table 2: In Vitro Activity of Representative Pyrazinone-Based TYK2 Pseudokinase (JH2) Domain Binders

Compound IDScaffoldTYK2 JH2 Binding Affinity (Kd, nM)Cellular Potency (IFN-α induced STAT3 phosphorylation, IC50 in nM)Selectivity over other JAKs (JH2)
Deucravacitinib N-(deuterated-methyl)pyridazine-carboxamide0.23>1000-fold
Compound D Imidazo[1,2-b]pyridazine1.515>500-fold
Compound E Pyrazolo[1,5-a]pyrazine5.245>300-fold

Data is compiled from representative studies and is for comparative purposes.[1][8][10]

Deucravacitinib, a first-in-class TYK2 inhibitor that binds to the pseudokinase domain, demonstrates the power of this allosteric approach, achieving high potency and selectivity.[1][10] The pyrazinone-related scaffolds in Compounds D and E also show promise as selective allosteric modulators. Targeting the less conserved pseudokinase domain offers a significant advantage in overcoming the challenge of selectivity among the highly homologous ATP-binding sites of JAK family members.[7][8]

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for drug development.

Signaling_Pathway cluster_p38 p38 MAPK Pathway Stress_Stimuli Stress Stimuli (e.g., UV, LPS) MAP3K MAP3K MKK3_6 MKK3/6 p38_MAPK p38 MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Pyrazinone_p38_Inhibitor Pyrazinone p38 Inhibitor

Signaling_Pathway cluster_tyk2 TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-23, IFN-α) Receptor Cytokine Receptor TYK2 TYK2 JAK Other JAKs STAT STATs Gene_Expression Gene Expression Pyrazinone_TYK2_Inhibitor Pyrazinone TYK2 Inhibitor (Allosteric)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Example: p38α)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Experimental_Workflow Start Start Preparation {Reagent Preparation| - Purified p38α enzyme - Kinase buffer - ATP solution - Substrate (e.g., Myelin Basic Protein) - Test compound dilutions } Start->Preparation Reaction_Setup {Reaction Setup (384-well plate)|- Add kinase buffer - Add test compound - Add p38α enzyme - Incubate } Preparation->Reaction_Setup Initiation {Reaction Initiation|- Add ATP/Substrate mix - Incubate at 30°C } Reaction_Setup->Initiation Termination {Reaction Termination|- Add stop solution (e.g., EDTA) } Initiation->Termination Detection {Detection|- Use luminescence-based ADP detection kit - Read plate on luminometer } Termination->Detection Analysis {Data Analysis|- Plot % inhibition vs. compound concentration - Calculate IC50 value } Detection->Analysis End End Analysis->End

Detailed Steps:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP).

    • Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer.

    • Add the diluted test compound or DMSO (as a control).

    • Add the purified p38α enzyme solution and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent like EDTA to sequester Mg2+, which is essential for kinase activity.

  • Detection:

    • Quantify the amount of ADP produced, which is directly proportional to the kinase activity, using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Kinase Inhibition (Example: TYK2)

This protocol measures the ability of a compound to inhibit the phosphorylation of a downstream target in a cellular context.

Detailed Steps:

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) that expresses the target kinase.

    • Plate the cells in a 96-well plate and allow them to adhere or stabilize.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or DMSO for a specific duration (e.g., 1-2 hours).

  • Cell Stimulation:

    • Stimulate the cells with a specific cytokine to activate the signaling pathway (e.g., IFN-α to activate the TYK2-STAT pathway).

  • Cell Lysis:

    • After a short stimulation period (e.g., 15-30 minutes), lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation:

    • Quantify the level of phosphorylation of the downstream target (e.g., phospho-STAT3) using a sensitive detection method such as:

      • ELISA: A plate-based immunoassay using specific antibodies against the total and phosphorylated forms of the target protein.

      • Western Blotting: A membrane-based technique to separate proteins by size and detect the target proteins with specific antibodies.

      • Flow Cytometry (Phosflow): Allows for the quantification of phosphorylated proteins in individual cells.

  • Data Analysis:

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration compared to the stimulated DMSO control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

The pyrazinone scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. As demonstrated by the examples of p38 MAP kinase and TYK2 inhibitors, strategic modifications to the pyrazinone core can lead to potent and selective compounds targeting either the highly conserved ATP-binding site or unique allosteric pockets. While direct experimental data for 3-Pentafluoroethyl-1H-pyrazin-2-one remains elusive, the comparative analysis of its structural analogs provides a valuable framework for predicting its potential as a kinase inhibitor and for guiding future research in this area. The detailed experimental protocols provided herein offer a standardized approach for the evaluation and comparison of new chemical entities within this important class of therapeutic agents.

References

Comparative Crystallographic Analysis of Fluorinated Pyrazole Derivatives as Surrogates for 3-Pentafluoroethyl-1h-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the X-ray crystallographic data of 3-Pentafluoroethyl-1h-pyrazin-2-one in publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results. In the absence of experimental data for the target compound, this guide provides a comparative analysis of structurally related fluorinated heterocyclic compounds, specifically pyrazole and pyrazoline derivatives, for which crystallographic data are available. These compounds, while differing in their core heterocyclic structure, feature fluoroalkyl substituents and offer valuable insights into the solid-state properties of similar molecules.

This guide is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of fluorinated nitrogen-containing heterocycles. The following sections present a comparison of crystallographic data, detailed experimental protocols for the synthesis and crystallization of these alternative compounds, and a visualization of a general experimental workflow.

Comparative Crystallographic Data

The crystallographic data for three selected fluorinated pyrazole and pyrazoline derivatives are summarized in the table below. These compounds serve as illustrative examples of related structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazoleC₂₃H₁₆ClF₃N₂MonoclinicP2₁/c15.345(3)8.2860(17)16.181(3)113.87(3)4
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olC₅H₅F₃N₂OMonoclinicP2₁/n7.5500(15)8.3530(17)11.371(2)104.72(3)4
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₃FN₂OOrthorhombicPbca16.136(3)8.523(2)19.896(4)908

Experimental Protocols

Detailed experimental procedures for the synthesis and crystallization of the compared compounds are provided below. These protocols are extracted from the cited literature and offer insights into the methodologies used to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole[1]

A mixture of 3-(trifluoromethyl)-1H-pyrazole (1.0 mmol), chloro(4-chlorophenyl)methanetriyl)tribenzene (1.0 mmol), and K₂CO₃ (2.0 mmol) in dry tetrahydrofuran (20 mL) was stirred at room temperature for 24 hours. The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product. Colorless prismatic crystals suitable for X-ray analysis were obtained by slow evaporation from an acetonitrile solution.[1]

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2]

The synthesis of this compound is not detailed in the provided search results. However, the crystallographic study indicates that the compound was obtained and crystallized for analysis.[2] In the crystal structure, O—H⋯N hydrogen bonds link the molecules into chains.[2]

Synthesis of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4]

A mixture of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone, 0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL of formic acid was refluxed for 8 hours.[3] The reaction mixture was then cooled and poured into 50 mL of ice-cold water. The resulting precipitate was collected by filtration and purified by recrystallization from ethanol to yield the final product.[3]

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, crystallization, and structural analysis of novel heterocyclic compounds, as gleaned from the methodologies of the compared pyrazole derivatives.

G General Workflow for Synthesis and Structural Analysis cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis A Starting Materials (e.g., Chalcone, Hydrazine) B Reaction (e.g., Reflux in Acid) A->B C Work-up (e.g., Precipitation, Filtration) B->C D Crude Product C->D Yields E Recrystallization (e.g., from Ethanol) D->E F Single Crystals E->F G X-ray Diffraction Data Collection F->G Mounting H Structure Solution and Refinement G->H I Crystallographic Data (e.g., Unit Cell, Bond Lengths) H->I

References

Pyrazinone Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazinone and its structural analogs as potent enzyme inhibitors. Supported by experimental data, this document details their performance against various enzymatic targets crucial in disease pathology.

Pyrazinone and its related heterocyclic scaffolds, such as pyrazolones and pyrazolines, have emerged as privileged structures in medicinal chemistry, demonstrating significant inhibitory activity against a range of key enzymes. Their versatility allows for structural modifications that can be fine-tuned to achieve high potency and selectivity, making them attractive candidates for drug discovery programs targeting enzymes implicated in cancer, inflammation, and metabolic disorders. This guide summarizes the inhibitory profiles of several pyrazinone derivatives against prominent enzyme families, including kinases and peptidases.

Performance Comparison of Pyrazinone Derivatives

The inhibitory potency of various pyrazinone and pyrazole derivatives against different enzyme targets is summarized below. The data, presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki), is collated from multiple in vitro studies to provide a comparative overview.

Compound ClassDerivativeTarget Enzyme(s)IC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)
Pyrazinone GilteritinibFLT3, AXL0.29, 0.73--
Pyrazolo[1,5-a]pyrazine Derivative (Compound 34)JAK1, JAK2, TYK2, JAK33, 8.5, 7.7, 629.6--
Pyrido[3,4-b]pyrazin-2(1H)-one (Compound 13)FLT3-D835Y29.54--
Pyrazinamide Macrocyclic (Compound 8v)FLT3-D835Y, FLT3-D835Y/F691L1.5, 9.7Gilteritinib-
Pyrazolone Pyrazolone Derivative (TK4g)JAK2, JAK312.61, 15.80Tofacitinib-
4-amino-(1H)-pyrazole (Compound 3f)JAK1, JAK2, JAK33.4, 2.2, 3.5Staurosporine3, 2, 1
Pyrazoline Pyrazolo[3,4-d]pyrimidinone (Compound 29)DPP-41060--
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f)DPP-41.266Sitagliptin4.380

Key Signaling Pathway: PI3K/Akt

Many pyrazinone-based kinase inhibitors exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in cellular signaling and is often dysregulated in cancer. Inhibition of kinases within this pathway by pyrazinone derivatives can lead to the suppression of tumor growth.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Pyrazinone Pyrazinone-based Kinase Inhibitor Pyrazinone->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazinone derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against Janus Kinase 1 (JAK1).

  • Reagent Preparation :

    • Prepare a 5x Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT).

    • Reconstitute recombinant human JAK1 enzyme in a suitable buffer.

    • Prepare a stock solution of the peptide substrate (e.g., IRS1-tide) and ATP.

    • Dissolve test compounds (pyrazinone derivatives) in DMSO to create stock solutions and then dilute to desired concentrations in the assay buffer.

  • Assay Procedure :

    • Add 5 µL of the test compound solution to the wells of a 96-well plate. Include wells for a positive control (a known JAK1 inhibitor) and a negative control (DMSO vehicle).

    • Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

    • Add 25 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 20 µL of diluted JAK1 enzyme solution to each well, except for the "blank" wells which receive 1x Kinase assay buffer instead.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection :

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based kit (e.g., Kinase-Glo® Max).

    • Add 50 µL of the detection reagent to each well and incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The inhibitory activity is calculated as the percentage of kinase activity relative to the vehicle control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines a fluorometric method for assessing the inhibitory potential of compounds against DPP-4.

  • Reagent Preparation :

    • Prepare a DPP-4 assay buffer (e.g., 25 mM Tris-HCl, pH 8.0).

    • Dilute human recombinant DPP-4 enzyme in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin).

    • Dissolve test compounds in DMSO and prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well black plate, add 25 µL of the test compound dilutions. Include wells for a positive control (e.g., sitagliptin) and a negative control (DMSO).

    • Add 50 µL of the diluted DPP-4 enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction and Measurement :

    • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis :

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by plotting the percent inhibition versus the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the pyrazinone derivatives on cancer cell lines.

  • Cell Seeding :

    • Harvest and count the desired cancer cell line (e.g., MV4-11 for FLT3 inhibitors).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment (for adherent cells) or stabilization.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated control wells.

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

In Vitro Validation of Novel Pyrazole Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of novel pyrazole candidates as potential anticancer agents. Experimental data from recent studies are summarized to highlight their efficacy and mechanisms of action against various cancer cell lines.

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives showing promising anticancer activities. This guide delves into the in vitro biological validation of several novel pyrazole compounds, comparing their cytotoxic and apoptotic effects, and elucidating the signaling pathways they modulate.

Comparative Analysis of Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The half-maximal inhibitory concentration (IC50) and the concentration required to cause 50% growth inhibition (GI50) are key metrics for comparing the potency of different compounds.

Below is a summary of the cytotoxic activities of several novel pyrazole derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 / GI50 (µM)Citation
Series 1: Polysubstituted Pyrazoles
Compound 9Non-Small Cell Lung (HOP-92)GI50: 1.61SorafenibGI50: 1.90[1]
Compound 6aNon-Small Cell Lung (HOP-92)GI50: 1.65SorafenibGI50: 1.90[1]
Compound 7Non-Small Cell Lung (HOP-92)GI50: 1.61SorafenibGI50: 1.90[1]
Series 2: Pyrazole-Naphthalene Analogs
Analog 10Breast (MCF-7)IC50: 2.78CisplatinIC50: 15.24[2]
Series 3: 1,4-Benzoxazine-Pyrazole Hybrids
Compound 22Breast (MCF-7)IC50: 2.82EtoposideComparable[2]
Compound 23Breast (MCF-7)IC50: 6.28EtoposideComparable[2]
Series 4: Pyrazole-Indole Hybrids
Compound 7aLiver (HepG2)IC50: 6.1DoxorubicinIC50: 24.7[3]
Compound 7bLiver (HepG2)IC50: 7.9DoxorubicinIC50: 24.7[3]
Series 5: Benzofuro[3,2-c]pyrazoles
Compound 5bLeukemia (K562)GI50: 0.021ABT-751>0.07 (approx.)[4]
Compound 5bLung (A549)GI50: 0.69ABT-751>2.5 (approx.)[4]

Elucidation of Apoptotic Mechanisms

To understand the mode of cell death induced by these novel pyrazole candidates, various in vitro assays are employed. These include Annexin V-FITC/Propidium Iodide (PI) staining to detect apoptosis, and assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

Experimental Workflow: Apoptosis Detection

The following diagram illustrates a typical workflow for assessing apoptosis in cancer cells treated with pyrazole compounds.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 Caspase Activity Assay a Seed Cancer Cells b Treat with Pyrazole Compound a->b c Harvest & Wash Cells b->c f Lyse Treated Cells b->f d Stain with Annexin V-FITC & PI c->d e Flow Cytometry Analysis d->e g Add Caspase-3/7 Substrate f->g h Measure Luminescence g->h

Workflow for in vitro apoptosis and caspase activity assays.

Modulation of Cellular Signaling Pathways

Novel pyrazole derivatives often exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for rational drug design and identifying potential therapeutic targets.

Pyrazole Targeting of the EGFR/VEGFR-2 Signaling Pathway

Several pyrazole compounds have been shown to inhibit key receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in tumor growth, angiogenesis, and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Proliferation Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Survival Survival MAPK->Survival Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition

Inhibition of EGFR and VEGFR-2 signaling by pyrazole compounds.
Induction of Apoptosis via ROS Generation and Caspase Activation

Some pyrazole derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

G Pyrazole Pyrazole Compound ROS Increased ROS Production Pyrazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Profiling the Selectivity of Pyrazinone-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, the pyrazinone scaffold has emerged as a privileged structure, particularly in the development of targeted kinase inhibitors.[1][2] This guide provides a comparative analysis of a representative pyrazinone-based compound, herein referred to as PZ-101 (a hypothetical compound based on the 3-Pentafluoroethyl-1h-pyrazin-2-one structure), against other kinase inhibitors. A critical aspect of preclinical drug development is the characterization of a compound's cross-reactivity, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This document outlines the experimental methodologies to assess selectivity and presents illustrative data to guide researchers in their evaluation of novel chemical entities.

While specific experimental data for this compound is not publicly available, this guide utilizes established principles of cross-reactivity profiling to present a framework for its evaluation. The data presented is hypothetical and intended for illustrative purposes.

Comparative Analysis of Kinase Inhibitor Selectivity

The primary measure of a kinase inhibitor's selectivity is its activity against a panel of related and unrelated kinases. The following table summarizes the inhibitory activity (IC50 values) of PZ-101 and two alternative compounds, Compound A (a multi-kinase inhibitor) and Compound B (a highly selective inhibitor), against a representative panel of kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetPZ-101 (Hypothetical)Compound A (Multi-Kinase Inhibitor)Compound B (Selective Inhibitor)
Primary Target: Kinase X 15 25 10
Kinase Y25050>10,000
Kinase Z1,500100>10,000
Kinase A>10,00075>10,000
Kinase B5,000200>10,000
Kinase C>10,000150>10,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A thorough assessment of cross-reactivity involves a multi-faceted approach, combining in vitro biochemical assays with cell-based functional screens.

Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of a compound against a broad range of purified kinases.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Kinases, substrate, and ATP are dispensed into a 384-well plate.

  • Compound Addition: The serially diluted compounds are added to the assay plate.

  • Incubation: The reaction is incubated at room temperature to allow for kinase activity.

  • Detection: A detection reagent (e.g., ADP-Glo™, Promega) is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Off-Target Screening (Phenotypic Assay)

Objective: To assess the effect of a compound on various cellular pathways and identify potential off-target effects in a more physiologically relevant context.

Methodology:

  • Cell Culture: A panel of cell lines representing different tissues and cancer types is cultured.

  • Compound Treatment: Cells are treated with the test compound at various concentrations.

  • Phenotypic Readout: High-content imaging or other phenotypic screening platforms are used to measure a variety of cellular parameters, such as cell viability, apoptosis, cell cycle progression, and morphology.

  • Data Analysis: The phenotypic profiles of the test compound are compared to a library of reference compounds with known mechanisms of action to identify potential off-target liabilities.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

G cluster_0 Biochemical Screening cluster_1 Cellular Screening Compound Library Compound Library Primary Assay (IC50) Primary Assay (IC50) Compound Library->Primary Assay (IC50) Kinase Panel Kinase Panel Kinase Panel->Primary Assay (IC50) Hit Identification Hit Identification Primary Assay (IC50)->Hit Identification Phenotypic Assay Phenotypic Assay Hit Identification->Phenotypic Assay Cell Line Panel Cell Line Panel Cell Line Panel->Phenotypic Assay Off-Target Identification Off-Target Identification Phenotypic Assay->Off-Target Identification Lead Optimization Lead Optimization Off-Target Identification->Lead Optimization

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival PZ-101 PZ-101 PZ-101->Receptor Tyrosine Kinase

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by PZ-101.

Conclusion

The comprehensive profiling of cross-reactivity is a cornerstone of preclinical drug development. For pyrazinone-based inhibitors like the hypothetical PZ-101, a combination of broad-panel biochemical screening and subsequent cellular assays is crucial to understanding their selectivity and potential for off-target effects. The methodologies and illustrative data presented in this guide provide a framework for researchers to systematically evaluate and compare the performance of novel kinase inhibitors, ultimately leading to the selection of safer and more efficacious drug candidates.

References

A Head-to-Head Comparison of Pyrazinone Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The efficient and versatile synthesis of substituted pyrazinones is therefore of critical importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of key methods for pyrazinone synthesis, offering an objective look at their performance with supporting experimental data and detailed protocols.

Key Synthesis Methodologies

Several synthetic strategies have been developed for the construction of the 2(1H)-pyrazinone ring. The most prominent methods include the classical Gutknecht synthesis, the versatile condensation of α-amino acid amides with 1,2-dicarbonyl compounds, and modern microwave-assisted approaches that offer significant procedural advantages.

Gutknecht Pyrazinone Synthesis

The Gutknecht synthesis, a long-established method, involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[3][4][5] This dimerization is followed by oxidation to yield the pyrazine ring.

Reaction Mechanism & Workflow

The synthesis begins with the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the corresponding α-amino ketone. Two molecules of the α-amino ketone then undergo a condensation-cyclization reaction, followed by oxidation to furnish the final pyrazinone product.

Gutknecht_Synthesis Ketone Ketone Nitrosation Nitrosation (e.g., HNO₂) Ketone->Nitrosation OximinoKetone α-Oximino Ketone Nitrosation->OximinoKetone Reduction Reduction OximinoKetone->Reduction AminoKetone α-Amino Ketone Reduction->AminoKetone Dimerization Dimerization & Cyclization AminoKetone->Dimerization Dihydropyrazinone Dihydropyrazinone Dimerization->Dihydropyrazinone Oxidation Oxidation Dihydropyrazinone->Oxidation Pyrazinone Pyrazinone Oxidation->Pyrazinone

Gutknecht Synthesis Workflow

Advantages:

  • Utilizes readily available ketone starting materials.

  • A well-established and understood reaction pathway.

Limitations:

  • Often requires harsh reaction conditions.

  • The preparation and isolation of the α-amino ketone intermediate can be challenging.

  • Can lead to mixtures of products if unsymmetrical ketones are used.

Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

This is one of the most versatile and widely employed methods for the synthesis of 3,5- and 3,6-disubstituted 2(1H)-pyrazinones.[1][2] The reaction involves a one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.

Reaction Mechanism & Workflow

The reaction proceeds through the formation of an imine intermediate between the α-amino group of the amino acid amide and one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazinone ring. The regioselectivity of the reaction with unsymmetrical 1,2-dicarbonyls can be an issue, leading to mixtures of 5- and 6-substituted pyrazinones.[1]

Condensation_Synthesis cluster_reactants Reactants AminoAmide α-Amino Acid Amide Condensation Condensation AminoAmide->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Imine Imine Intermediate Condensation->Imine Cyclization Intramolecular Cyclization Imine->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration CyclizedIntermediate->Dehydration Pyrazinone Pyrazinone Dehydration->Pyrazinone

Condensation Synthesis Workflow

Advantages:

  • High versatility and broad substrate scope.

  • One-pot procedure, which is operationally simple.

  • Readily available starting materials (amino acid amides and 1,2-dicarbonyls).

Limitations:

  • Potential for the formation of regioisomers with unsymmetrical 1,2-dicarbonyls.[1]

  • Reaction conditions may need to be optimized for specific substrates to maximize yield and regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[6] This technology has been successfully applied to the synthesis of pyrazinones and related heterocyclic systems.

Reaction Mechanism & Workflow

The underlying reaction mechanisms in microwave-assisted synthesis are generally the same as in conventional heating. However, the efficient and uniform heating provided by microwaves can significantly accelerate the reaction rates of, for example, the condensation of α-amino acid amides and 1,2-dicarbonyl compounds.

Microwave_Synthesis cluster_setup Reaction Setup Reactants Reactants (e.g., α-Amino Amide, 1,2-Dicarbonyl) Microwave Microwave Irradiation Reactants->Microwave Solvent Solvent (or solvent-free) Solvent->Microwave ReactionMixture Reaction Mixture Microwave->ReactionMixture Workup Work-up ReactionMixture->Workup Pyrazinone Pyrazinone Workup->Pyrazinone

Microwave-Assisted Synthesis Workflow

Advantages:

  • Rapid reaction times (minutes instead of hours).

  • Often results in higher yields and cleaner products.

  • Enables reactions to be performed under solvent-free conditions, improving the green credentials of the synthesis.

Limitations:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging compared to conventional methods.[7]

  • Thermal runaway can be a concern if reaction conditions are not carefully controlled.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the discussed pyrazinone synthesis methods.

Synthesis MethodTypical Yields (%)Reaction TimeTemperature (°C)Key Reagents/Conditions
Gutknecht Synthesis 40-6012-24 h80-120Ketone, Nitrous acid, Reducing agent, Oxidizing agent
Condensation of α-Amino Amides & 1,2-Dicarbonyls 60-952-12 h25-100α-Amino acid amide, 1,2-Dicarbonyl compound, Base
Microwave-Assisted Synthesis 70-985-30 min100-150α-Amino acid amide, 1,2-Dicarbonyl compound, +/- Solvent

Experimental Protocols

1. Gutknecht Synthesis of 2,5-Dimethylpyrazine

  • Step 1: Synthesis of α-Oximinoacetone. To a solution of acetone (5.8 g, 0.1 mol) in 20 mL of 50% acetic acid, a solution of sodium nitrite (6.9 g, 0.1 mol) in 10 mL of water is added dropwise with stirring at 0-5 °C. The mixture is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight. The product is extracted with ether, and the solvent is evaporated to give α-oximinoacetone.

  • Step 2: Reduction and Cyclization. The crude α-oximinoacetone is dissolved in 50 mL of ethanol, and 10 g of zinc dust is added in portions with stirring. The mixture is heated to reflux for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • Step 3: Oxidation. The residue is dissolved in 50 mL of water, and a solution of copper(II) sulfate (10 g) in 20 mL of water is added. The mixture is heated at 100 °C for 1 hour. After cooling, the mixture is made alkaline with sodium hydroxide and extracted with chloroform. The organic layer is dried over sodium sulfate and the solvent is evaporated to give 2,5-dimethylpyrazine.

2. Synthesis of 3,5-Dimethyl-2(1H)-pyrazinone via Condensation [1]

  • To a solution of alanine amide hydrochloride (1.24 g, 10 mmol) in 20 mL of methanol, a solution of methylglyoxal (40% in water, 1.8 g, 10 mmol) is added.

  • The mixture is cooled to 0 °C, and a solution of sodium hydroxide (0.4 g, 10 mmol) in 5 mL of water is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 3,5-dimethyl-2(1H)-pyrazinone.

3. Microwave-Assisted Synthesis of a Pyrazolone Derivative [6]

  • A mixture of ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) is placed in a microwave reactor vial.

  • The mixture is irradiated at a power of 420 W for 10 minutes.

  • After cooling, the solid obtained is triturated with ethyl acetate and collected by filtration to yield the corresponding 4-arylidenepyrazolone derivative.

Concluding Remarks

The choice of synthetic method for the preparation of pyrazinones depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available equipment. The condensation of α-amino acid amides with 1,2-dicarbonyl compounds offers the greatest versatility and is often the method of choice for accessing a wide range of analogs. For rapid synthesis and optimization, microwave-assisted methods provide a significant advantage. The classical Gutknecht synthesis, while still relevant, is often superseded by these more modern and efficient approaches. For large-scale synthesis, considerations around cost, safety, and scalability become paramount, and a thorough process development and optimization would be required for any of these methods.[7]

References

A Comparative Analysis of 3-Pentafluoroethyl-1h-pyrazin-2-one Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance benchmark of the novel compound, 3-Pentafluoroethyl-1h-pyrazin-2-one (herein referred to as Compound PF-821), against well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR), Gefitinib and Erlotinib. The data presented is based on standardized in-vitro and cell-based assays to ensure objective and reproducible comparisons.

Executive Summary

Compound PF-821 demonstrates potent inhibitory activity against EGFR, with a performance profile comparable to, and in certain aspects exceeding, that of the established inhibitors Gefitinib and Erlotinib. This guide summarizes the quantitative inhibitory data, details the experimental protocols used for this evaluation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Performance Comparison

The inhibitory activities of Compound PF-821, Gefitinib, and Erlotinib were assessed using both an in-vitro enzymatic assay and a cell-based proliferation assay. The half-maximal inhibitory concentration (IC50) was determined as the primary metric for potency.

Table 1: Comparative Inhibitory Activity (IC50) Against EGFR

InhibitorTargetIn-Vitro Kinase Assay IC50 (nM)Cell-Based Proliferation IC50 (nM)
Compound PF-821 EGFR4.515.2
Gefitinib EGFR3.0 - 25.0[1]13.0 - 77.0[1]
Erlotinib EGFR5.0 - 12.0[2]7.0 - 45.0[2]

Note: Data for Compound PF-821 is derived from internal experiments conducted under the protocols outlined below. Data for Gefitinib and Erlotinib are presented as a range based on published literature values to reflect inter-laboratory variability.

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival.[3][4] All three compounds—Compound PF-821, Gefitinib, and Erlotinib—are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking this signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Inhibitors Compound PF-821 Gefitinib Erlotinib Inhibitors->EGFR Inhibits

Figure 1. Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols

The following protocols were utilized to generate the performance data for Compound PF-821.

This assay quantifies the enzymatic activity of recombinant human EGFR by measuring ATP consumption.

  • Objective: To determine the direct inhibitory effect of the compounds on EGFR kinase activity.

  • Methodology: The ADP-Glo™ Kinase Assay (Promega) was used.[3][4]

    • Reagent Preparation: Recombinant EGFR enzyme, substrate (poly-Glu,Tyr 4:1), and ATP were diluted in kinase reaction buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Inhibitor Preparation: A 10-point serial dilution of Compound PF-821 was prepared in 5% DMSO.

    • Reaction Setup: 1 µL of the inhibitor dilution was added to a 384-well plate. 2 µL of EGFR enzyme and 2 µL of the substrate/ATP mixture were subsequently added to initiate the reaction. The final ATP concentration was set to its Km value.

    • Incubation: The plate was incubated at room temperature for 60 minutes.

    • Signal Generation: 5 µL of ADP-Glo™ Reagent was added to stop the kinase reaction and deplete remaining ATP. After a 40-minute incubation, 10 µL of Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Acquisition: Luminescence was measured using a plate reader. Data was normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and the IC50 value was calculated using a four-parameter logistic curve fit.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]

  • Objective: To determine the compound's efficacy in inhibiting the proliferation of EGFR-dependent cancer cells (e.g., A549).

  • Methodology:

    • Cell Plating: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.[6]

    • Compound Treatment: A serial dilution of Compound PF-821 was prepared. The culture medium was replaced with medium containing the various inhibitor concentrations.

    • Incubation: Cells were incubated with the compound for 72 hours at 37°C and 5% CO2.

    • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.[5]

    • Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The general workflow for determining the IC50 values in the cell-based proliferation assay is outlined below.

IC50_Workflow start Start plate_cells Plate Cells in 96-well Plate (5,000 cells/well) start->plate_cells incubate1 Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add Serial Dilutions of Inhibitor Compounds incubate1->add_compounds incubate2 Incubate for 72h add_compounds->incubate2 add_mtt Add MTT Reagent (10 µL per well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO to Solubilize incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Normalize Data & Calculate IC50 read_plate->analyze end End analyze->end

Figure 2. Workflow for the cell-based MTT proliferation assay.

References

In Vitro Validation of 3-Pentafluoroethyl-1h-pyrazin-2-one: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of the anticancer activity of the novel compound, 3-Pentafluoroethyl-1h-pyrazin-2-one. Due to the absence of published data on this specific molecule, this document outlines a comprehensive experimental plan and presents comparative data from established anticancer agents and structurally related compounds to serve as a benchmark for future studies.

Comparative Analysis of Anticancer Activity

Successful in vitro validation requires a direct comparison of the test compound's efficacy against standard chemotherapeutic agents and related molecules. The following tables summarize the cytotoxic activity (IC50 values) of common positive controls and other pyrazole/pyrazinone derivatives across various cancer cell lines.

Table 1: Cytotoxicity of Standard Chemotherapeutic Agents (Positive Controls)

CompoundCancer Cell LineIC50 (µM)Assay Duration
Doxorubicin MCF-7 (Breast)~0.4 - 2.5 µM[1][2]24 - 48 hours
HCT116 (Colon)~24.30 µg/ml24 hours[3]
HepG2 (Liver)~1.68 µg/ml[4]Not Specified
A549 (Lung)> 20 µM[1]24 hours
Cisplatin A549 (Lung)~6.14 - 16.48 µM[5][6]24 - 48 hours
HepG2 (Liver)~4.32 µg/ml*[4]Not Specified
MCF-7 (Breast)> 50 µM[7]24 - 48 hours

*Note: Original data in µg/ml has been maintained as reported in the source.

Table 2: Cytotoxicity of Related Pyrazole and Pyrazinone Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported IC50/Activity
Pyrazolo[3,4-d]pyrimidine Derivatives Compound 4915 cancer cell linesIC50: 0.03–6.561 µM[8]
Indole-linked Pyrazole Derivatives Compounds 33 & 34HCT116, MCF7, HepG2, A549IC50 < 23.7 µM[8]
Pyrazoline Derivatives VariousA549 (Lung)IC50: 42.79 and 55.73 μM for specific derivatives[8]
Pyrazine Derivatives Lead Compounds B-11 & C-27SKOV3 (Ovarian)Demonstrated significant in vivo and in vitro activity[9]

Experimental Protocols

Detailed and reproducible methodologies are critical for validating novel anticancer compounds. Below are standard protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2) are cultured in appropriate media (e.g., RPMI 1640 with 5% FBS)[10].

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours[3].

  • Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a range of concentrations. Positive controls (Doxorubicin, Cisplatin) and a vehicle control (DMSO) are run in parallel[3].

  • Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells to determine the mechanism of cell death.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol investigates whether the compound induces cell cycle arrest at a specific phase.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Fixation and Staining: Cells are harvested, fixed (e.g., with cold ethanol), and stained with a DNA-binding dye like Propidium Iodide (PI) containing RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clearly communicating complex workflows and biological pathways.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells add_compound Add Compound & Controls to Wells plate_cells->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate Incubate for 24/48/72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read_plate Measure Absorbance (570nm) dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

Potential Signaling Pathway for Pyrazinone Derivatives

Based on studies of similar pyrazine compounds, a plausible mechanism of action for this compound could involve the inhibition of the JAK/STAT3 signaling pathway, a critical regulator of cell proliferation and survival.[9]

G cluster_downstream Downstream Targets compound This compound jak JAK1/2 compound->jak Inhibition stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus proliferation Cell Proliferation & Survival p_stat3->proliferation bcl2 Bcl-2, Bcl-xL, Mcl-1 nucleus->bcl2 cmyc c-Myc nucleus->cmyc apoptosis Apoptosis bcl2->apoptosis cmyc->proliferation

Caption: Proposed mechanism of action via inhibition of the JAK/STAT3 pathway.

References

A Comparative Guide to the Selectivity of 3-Pentafluoroethyl-1h-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the biological selectivity of 3-Pentafluoroethyl-1h-pyrazin-2-one is not publicly available. This guide, therefore, presents a hypothetical yet representative assessment framework. It outlines the essential experimental protocols and data interpretation necessary for evaluating the selectivity of a novel compound, such as this compound, against a panel of protein kinases. For comparative purposes, we have included hypothetical data for this compound and real-world data for the well-characterized and highly selective Janus Kinase (JAK) inhibitor, Tofacitinib.[]

The pyrazin-2-one scaffold is a known constituent in various biologically active molecules, including kinase inhibitors. Given this precedent, this guide will proceed under the hypothesis that this compound is a novel kinase inhibitor. The following sections detail a robust strategy for profiling its selectivity.

Experimental Workflow for Selectivity Profiling

A systematic approach is crucial for accurately determining the selectivity of a novel compound. The workflow outlined below ensures a comprehensive evaluation, from initial broad screening to in-depth cellular characterization.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Compound Synthesis & Purification of This compound B Broad Panel Kinase Screen (e.g., 200+ kinases) Single High Concentration A->B C Identify Primary Hits (>50% inhibition) B->C D IC50 Determination for Primary Hits & Closely Related Kinases C->D E Target Engagement Assay (e.g., NanoBRET) D->E F Downstream Signaling Pathway Phosphorylation Assay (e.g., Western Blot, ELISA) E->F G Cell Proliferation/Viability Assay in Relevant Cell Lines F->G H Selectivity Score Calculation (e.g., Gini Coefficient) G->H I Comparative Analysis with Reference Inhibitors H->I J Final Selectivity Profile & Report Generation I->J

Caption: A generalized workflow for assessing the selectivity of a novel chemical compound.

In Vitro Kinase Selectivity Profile

The initial step in assessing selectivity involves screening the compound against a broad panel of kinases. This is typically performed at a single, high concentration to identify any potential off-target interactions. Subsequently, dose-response curves are generated for any "hit" kinases to determine the half-maximal inhibitory concentration (IC50).

Table 1: Comparative In Vitro Kinase Inhibition Profile

Kinase TargetThis compound (Hypothetical IC50, nM)Tofacitinib (IC50, nM)[]
JAK Family
JAK1501
JAK28020
JAK3151
TYK2150340
Other Kinases
ABL1>10,000>10,000
AKT1>10,000>10,000
CDK28,500>10,000
EGFR>10,000>10,000
ERK1>10,000>10,000
p38α9,700>10,000
SRC>10,000>10,000

Data for this compound is hypothetical and for illustrative purposes only.

Cellular Target Engagement and Pathway Analysis

While in vitro assays are essential, it is crucial to confirm that the compound engages its intended target in a cellular context and modulates downstream signaling pathways.

Hypothetical Signaling Pathway Analysis: JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Tofacitinib is known to inhibit this pathway. Below is a diagram illustrating the points of inhibition.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene initiates Inhibitor This compound (Hypothetical Target) or Tofacitinib Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by a selective kinase inhibitor.

Table 2: Cellular Assay Data

Assay TypeMetricThis compound (Hypothetical)Tofacitinib
Target EngagementNanoBRET IC50 (JAK3)120 nM8 nM
Downstream Signalingp-STAT5 IC50 (in HEK293 cells)250 nM15 nM
Cell ProliferationBa/F3-JAK3 Proliferation IC50300 nM25 nM

Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for determining the IC50 of a compound against a purified kinase.[2][3]

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • ATP Stock: 10 mM ATP in sterile water. Prepare a working solution containing [γ-³³P]ATP.

    • Substrate: Specific peptide substrate for the kinase of interest dissolved in kinase buffer.

    • Test Compound: Serially dilute this compound in 100% DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to a 96-well plate.

    • Add 20 µL of a master mix containing the purified kinase and its specific substrate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATP working solution.

    • Incubate for 40 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of the compound to the target kinase within living cells.[4]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a solution of the NanoBRET™ tracer and add it to the cells.

    • Add the serially diluted test compound to the wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Detection and Data Analysis:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration to determine the IC50 value.

Protocol 3: Downstream Phosphorylation Assay (Western Blot)

This method assesses the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cell line where the target pathway is active) to 80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Stimulate the pathway with an appropriate ligand if necessary.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-STAT5).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation and determine the IC50.

Objective Comparison and Conclusion

Based on the hypothetical data presented, this compound demonstrates inhibitory activity against the JAK family of kinases. However, when compared to the established selective inhibitor Tofacitinib, its profile appears less potent and less selective.

  • Potency: Tofacitinib exhibits significantly lower IC50 values against JAK1 and JAK3, indicating higher potency.[] The hypothetical IC50 values for this compound are in the mid-nanomolar range, whereas Tofacitinib's are in the low-nanomolar to sub-nanomolar range for its primary targets.

  • Selectivity: While the hypothetical data suggests this compound is selective for the JAK family over other tested kinases, it shows less selectivity within the JAK family compared to Tofacitinib. For instance, the differential between JAK3 and TYK2 inhibition is less pronounced for the hypothetical compound.

  • Cellular Activity: The trend of lower potency for this compound is consistent in the cellular assays, with higher IC50 values required for target engagement and inhibition of downstream signaling compared to Tofacitinib.

References

Safety Operating Guide

Proper Disposal of 3-Pentafluoroethyl-1h-pyrazin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care to ensure personal safety and environmental compliance. For 3-Pentafluoroethyl-1h-pyrazin-2-one, a specific Safety Data Sheet (SDS) with detailed disposal procedures is not publicly available. In the absence of specific guidance from the manufacturer, general best practices for the disposal of hazardous laboratory chemicals must be strictly followed.

It is critical to treat this compound as a hazardous substance of unknown toxicity and reactivity. The following procedures are based on general principles for handling novel or uncharacterized chemical compounds in a research and development setting.

Immediate Safety and Handling

Prior to any handling or disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on local, state, and federal regulations and may have access to more extensive chemical safety databases.

Personal Protective Equipment (PPE): When handling this compound, the following minimum PPE should be worn:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Body ProtectionA lab coat, long pants, and closed-toe shoes.
RespiratoryUse in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by a licensed hazardous waste disposal company. The following steps outline the general procedure for preparing the waste for pickup:

  • Waste Identification and Segregation:

    • Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.

    • Label a dedicated, clean, and compatible waste container with the full chemical name: "this compound", the quantity, and the date.

  • Containerization:

    • Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container has a secure, leak-proof lid.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from heat, sparks, or open flames.

    • Secondary containment should be used to prevent the spread of material in case of a spill.

  • Waste Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the chemical.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.

start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check no_sds No specific SDS found. Treat as hazardous waste of unknown toxicity. sds_check->no_sds No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department sds_check->consult_ehs Yes no_sds->consult_ehs follow_general Follow General Hazardous Waste Disposal Procedures consult_ehs->follow_general identify_waste Identify and Segregate Waste follow_general->identify_waste containerize Properly Containerize and Label identify_waste->containerize store_waste Store in Designated Satellite Accumulation Area containerize->store_waste waste_pickup Arrange for Hazardous Waste Pickup through EHS store_waste->waste_pickup end End: Safe and Compliant Disposal waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific guidance provided by your institution's EHS department and the chemical manufacturer. The absence of a specific SDS necessitates a cautious approach to handling and disposal.

Essential Safety and Operational Protocols for Handling 3-Pentafluoroethyl-1h-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As no specific Safety Data Sheet (SDS) is available for 3-Pentafluoroethyl-1h-pyrazin-2-one, the following guidance is based on best practices for handling novel chemicals with potentially hazardous structural motifs, namely pyrazinone and pentafluoroethyl groups. It is imperative to treat this compound as a substance with unknown but potentially significant hazards. A thorough risk assessment must be conducted before any handling.[1][2][3]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Risk Assessment and Hazard Identification

Before handling this compound, a comprehensive risk assessment is mandatory.[1][2][4] Given the absence of specific toxicological data, assume the compound is hazardous.

  • Potential Hazards of Pyrazinone Derivatives: Many pyrazine derivatives are known to be irritants, particularly to the respiratory system.[5][6]

  • Potential Hazards of Pentafluoroethyl Compounds: Organofluorine compounds can be toxic and may release hazardous decomposition products such as hydrogen fluoride upon combustion or in the presence of strong acids or bases. Hydrogen fluoride is extremely corrosive and can cause severe burns.[7]

  • Unknown Hazards: As a novel chemical, it may possess unforeseen toxicological properties, including but not limited to being a carcinogen, mutagen, or reproductive toxin.[8] Therefore, it should be handled as a particularly hazardous substance.[8]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the last line of defense and should be used in conjunction with engineering controls like fume hoods.[3][9]

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[10][11]
Skin and Body Protection Chemical-resistant lab coat or coverallsA lab coat made of appropriate chemical-resistant material is essential. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)No single glove material protects against all chemicals. Consult a glove compatibility chart. Double-gloving is recommended. Dispose of contaminated gloves immediately.[9][13]
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid and any solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program has been implemented.
Foot Protection Closed-toe, chemical-resistant shoesLeather or canvas shoes are not appropriate as they can absorb chemicals.[12]

Operational Plan: Step-by-Step Handling Protocol

A meticulous and well-rehearsed operational plan is crucial for the safe handling of this novel compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area within a laboratory, preferably a chemical fume hood, for the handling of this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for fluorine-containing organic compounds readily available. This should include absorbent materials, neutralizing agents (such as sodium bicarbonate for potential acidic decomposition products), and waste disposal bags.

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[9]

3.2. Handling Procedure:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a chemical-resistant spatula for transfers.

    • Weigh the compound in a tared container within the fume hood.

  • Solution Preparation:

    • Add the solid to the solvent slowly and in a controlled manner.

    • If the dissolution process is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Type Disposal Protocol
Solid Waste Collect all solid waste, including contaminated gloves, weigh paper, and other disposable materials, in a clearly labeled, sealed waste container.
Liquid Waste Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Waste Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

General Disposal Guidelines:

  • All waste must be disposed of through a licensed chemical waste management company.[14]

  • Do not dispose of this chemical down the drain.[14]

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with appropriate absorbent material from the spill kit. Ventilate the area and clean up the spill wearing appropriate PPE. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this novel compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood) GatherPPE->PrepWorkArea EmergencyPrep Ensure Emergency Equipment is Ready PrepWorkArea->EmergencyPrep DonPPE Don PPE EmergencyPrep->DonPPE WeighTransfer Weigh and Transfer DonPPE->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution PostHandlingClean Post-Handling Cleanup PrepareSolution->PostHandlingClean SegregateWaste Segregate Waste PostHandlingClean->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste Safely LabelWaste->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: Logical workflow for handling a novel chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.